Menthyl salicylate
Descripción
Propiedades
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16,18H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOXEWUZWQYCGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858853 | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-46-3, 109423-22-5 | |
| Record name | Benzoic acid, 2-hydroxy-, (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester, rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menthyl salicylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.736 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Menthyl Salicylate via Esterification of Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of menthyl salicylate (B1505791), a significant ester with applications in pharmaceuticals and cosmetics, through the esterification of salicylic (B10762653) acid. This document details the core chemical principles, experimental methodologies, and quantitative data associated with the primary synthetic routes.
Menthyl salicylate, the ester formed from salicylic acid and menthol (B31143), is utilized for its analgesic and aromatic properties. Its synthesis is a classic example of Fischer-Speier esterification, a fundamental reaction in organic chemistry. This guide will explore both the direct acid-catalyzed esterification of salicylic acid with menthol and the transesterification of methyl salicylate with menthol.
Core Principles of Synthesis
The synthesis of this compound from salicylic acid and menthol is primarily achieved through two main pathways:
-
Direct Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction where salicylic acid reacts directly with menthol to form this compound and water. To drive the reaction towards the product side and achieve a high yield, common strategies include using an excess of one of the reactants (typically the less expensive one) or removing water as it is formed.
-
Transesterification: This method involves the reaction of an ester, in this case, methyl salicylate, with an alcohol (menthol) in the presence of a catalyst to produce a new ester, this compound, and a new alcohol (methanol). This process can be advantageous under certain conditions, particularly when direct esterification proves to be slow or low-yielding.
Reaction Mechanisms and Pathways
The fundamental transformation in both methods involves the nucleophilic acyl substitution at the carbonyl carbon of the salicylic acid moiety.
Fischer-Speier Esterification Pathway
The acid-catalyzed esterification of salicylic acid with menthol proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the diagram below. The acid catalyst protonates the carbonyl oxygen of the salicylic acid, thereby activating the carbonyl carbon for nucleophilic attack by the hydroxyl group of menthol.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are presented below. These protocols are based on established chemical literature and patents.
Direct Fischer-Speier Esterification of Salicylic Acid with Menthol
While specific literature detailing a high-yield direct esterification is scarce, the general principles of Fischer esterification can be applied. The following is a generalized protocol.
Materials:
-
Salicylic Acid
-
Menthol
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, a molar excess of menthol (e.g., 1.5 to 2 equivalents), and a suitable solvent such as toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux. The water formed during the reaction will be removed azeotropically and collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted salicylic acid), and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be further purified by vacuum distillation to obtain a colorless, viscous liquid.
Transesterification of Methyl Salicylate with Menthol
This protocol is adapted from a patented method and offers an alternative route to this compound.[1]
Materials:
-
Methyl Salicylate
-
Menthol
-
Anhydrous Potassium Carbonate (catalyst)
-
Anhydrous Magnesium Sulfate
-
Distilled Water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a thermometer, a reflux condenser, and a distillation head, combine methyl salicylate, menthol, and anhydrous potassium carbonate.
-
Microwave Irradiation (Optional): For enhanced reaction rates, the mixture can be subjected to microwave radiation.
-
Reflux and Methanol (B129727) Removal: Heat the reaction mixture to reflux at a temperature between 145-175°C.[1] The methanol generated during the transesterification is continuously removed by distillation.
-
Work-up: After the reaction is complete (as determined by monitoring the cessation of methanol distillation), cool the mixture. Wash the crude product with distilled water.
-
Drying and Purification: Dry the organic layer with a suitable drying agent like anhydrous magnesium sulfate.[1] The final product is purified by vacuum distillation, collecting the fraction at the appropriate boiling point.[1]
Experimental Workflow
The general workflow for the synthesis and purification of this compound is depicted below.
References
Physicochemical Properties of Menthyl Salicylate: A Technical Guide for Formulation
For Researchers, Scientists, and Drug Development Professionals
Menthyl salicylate (B1505791), the ester of menthol (B31143) and salicylic (B10762653) acid, is a key active ingredient in many topical analgesic formulations.[1] Its efficacy in providing relief from musculoskeletal pain is attributed to its counter-irritant and analgesic properties.[1] A thorough understanding of its physicochemical properties is paramount for the successful development of stable, effective, and safe topical drug delivery systems. This guide provides an in-depth overview of these properties, along with detailed experimental protocols for their evaluation.
Core Physicochemical Properties
The formulation of Menthyl salicylate is governed by its inherent physical and chemical characteristics. These properties influence its solubility, stability, skin permeation, and overall performance in a drug product. A summary of these key parameters is presented below.
Table 1: Summary of Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₇H₂₄O₃ | [2][3][4] |
| Molecular Weight | 276.37 g/mol | [1][2][3][4] |
| Appearance | Yellow-green viscous liquid | [2][3] |
| Odor | Odorless or slight fruity odor | [5] |
| Melting Point | < 25 °C | [5] |
| Boiling Point | 186-190 °C at 12 mmHg | [3][5][6] |
| Density | 1.04 g/mL at 20 °C | [2][3][5] |
| Refractive Index | n20/D 1.509 - 1.515 | [5][7] |
| Solubility | Insoluble or very slightly soluble in water. Soluble in alcohol, ether, chloroform, and glacial acetic acid. | [8][9][10] |
| LogP (Octanol/Water) | 4.01 | [1][4] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents. | [5][11] |
Experimental Protocols for Property Determination
Accurate characterization of this compound's properties is crucial. The following sections detail standardized methodologies for determining key parameters relevant to formulation development.
This protocol outlines a method to determine the solubility of this compound in an aqueous medium, a critical factor for understanding its behavior in hydrophilic formulations and its potential for partitioning.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer system, e.g., Phosphate-Buffered Saline pH 7.4) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 32 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is employed.[12][13]
-
Phase Separation: Post-equilibration, the suspension is allowed to stand, followed by centrifugation or filtration (using a filter that does not bind the analyte, e.g., 0.45 µm PTFE) to separate the undissolved this compound from the saturated aqueous solution.[12]
-
Quantification: The concentration of this compound in the clear aqueous supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14]
-
Calculation: The solubility is expressed in units such as mg/mL or g/L.
Caption: Workflow for Determining Aqueous Solubility.
The LogP value is a measure of a compound's lipophilicity and is a critical predictor of its ability to permeate the lipid-rich stratum corneum of the skin.[15] The Shake Flask method is the traditional and most widely accepted technique.[16]
Methodology (Shake Flask Method):
-
Solvent Saturation: Equal volumes of n-octanol and purified water (or pH 7.4 buffer) are mixed vigorously and allowed to stand for at least 24 hours to ensure mutual saturation. The two phases are then separated.[12][17]
-
Analyte Introduction: A known, non-saturating concentration of this compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).
-
Partitioning: A precise volume of the this compound solution is added to a precise volume of the other pre-saturated phase (commonly a 1:1 ratio) in a separatory funnel or suitable vessel.[12]
-
Equilibration: The vessel is shaken for a set period (e.g., 1-24 hours) at a constant temperature to allow the this compound to partition between the two phases until equilibrium is reached.[12][15][17]
-
Phase Separation: The mixture is allowed to stand until a clear separation of the octanol (B41247) and aqueous layers is observed. Centrifugation can be used to expedite and improve the separation.[12]
-
Quantification: A sample is carefully removed from both the n-octanol and the aqueous layers. The concentration of this compound in each phase is determined using a validated analytical method (e.g., HPLC-UV, UPLC-MS/MS).[15][17]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]
Caption: Experimental Workflow for LogP Determination.
Stability testing is essential to determine the shelf-life of a formulation and to ensure the active ingredient remains within its specified concentration range under various storage conditions.
Methodology:
-
Formulation Preparation: Prepare batches of the final this compound formulation (e.g., cream, gel, or ointment).
-
Sample Storage: Store the samples in their final proposed packaging under different environmental conditions as per ICH (International Council for Harmonisation) guidelines. Common conditions include:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Refrigerated: 5 °C ± 3 °C[18]
-
-
Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 24, and 36 months).
-
Analysis: At each time point, analyze the samples for:
-
Assay of this compound: Quantify the concentration of this compound using a stability-indicating analytical method (e.g., HPLC, GC) to detect any degradation.[14][19]
-
Physical Properties: Visually inspect for changes in color, odor, phase separation, and consistency. Measure pH, viscosity, and spreadability.[20][21]
-
Degradation Products: Identify and quantify any significant degradation products.
-
-
Shelf-Life Determination: The shelf-life (e.g., t₉₀, the time it takes for the concentration to drop to 90% of its initial value) is determined by analyzing the degradation kinetics.[18] A study on an extemporaneously prepared ointment found a shelf life of 131 days at room temperature and 176 days under refrigeration.[18]
Formulation Considerations
-
Solvent Selection: Due to its high lipophilicity (LogP ≈ 4.01) and poor water solubility, this compound requires a suitable solvent system for incorporation into topical formulations. It is miscible with alcohols, oils, and other organic solvents which are often used as co-solvents or form the oil phase in emulsions.[9][22]
-
Penetration Enhancement: The lipophilic nature of this compound facilitates its partitioning into the stratum corneum. However, formulation excipients can further enhance its skin permeation. For instance, propylene (B89431) glycol has been shown to increase the cumulative amount of this compound that permeates the skin.[13]
-
Physical Stability: In emulsion-based systems like creams and lotions, the choice of emulsifiers and stabilizers is critical to prevent phase separation and maintain product homogeneity throughout its shelf life. For gel formulations, the concentration of the gelling agent (e.g., Carbopol) significantly impacts viscosity, spreadability, and drug release.[20]
-
Chemical Stability: this compound is an ester and can be susceptible to hydrolysis, especially at non-neutral pH values, leading to the formation of salicylic acid and menthol.[23] Formulations should be buffered to a pH that ensures maximum stability. It is also incompatible with strong oxidizing agents.[5][9]
References
- 1. This compound | C17H24O3 | CID 20055232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. chemicalpoint.eu [chemicalpoint.eu]
- 4. This compound (CAS 89-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound CAS#: 89-46-3 [m.chemicalbook.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound [thegoodscentscompany.com]
- 8. Methyl Salicylate - LKT Labs [lktlabs.com]
- 9. Methyl salicylate | 119-36-8 [chemicalbook.com]
- 10. Methyl salicylate [chembk.com]
- 11. This compound | 89-46-3 [chemicalbook.com]
- 12. 2.3. LogP Measurement (Octanol/Water Partition Coefficient) [bio-protocol.org]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. turkjps.org [turkjps.org]
- 15. waters.com [waters.com]
- 16. acdlabs.com [acdlabs.com]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. Jagiellonian University Repository [ruj.uj.edu.pl]
- 20. crsubscription.com [crsubscription.com]
- 21. ijpmr.org [ijpmr.org]
- 22. usbio.net [usbio.net]
- 23. byjus.com [byjus.com]
Menthyl Salicylate: A Key Plant Metabolite in Biotic Stress Response
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Menthyl salicylate (B1505791) (MeSA), a volatile derivative of the phytohormone salicylic (B10762653) acid (SA), plays a pivotal role in plant defense against a wide array of biotic stressors. This technical guide provides a comprehensive overview of the biosynthesis, transport, and signaling functions of MeSA in orchestrating plant immune responses. It delves into the molecular mechanisms underlying its action, from its role as a long-distance mobile signal in Systemic Acquired Resistance (SAR) to its function as an airborne semiochemical in plant-plant and plant-insect interactions. This document summarizes key quantitative data, details essential experimental protocols for the study of MeSA, and provides visual representations of the core signaling pathways and experimental workflows.
Introduction
Plants, as sessile organisms, have evolved sophisticated and dynamic defense mechanisms to counteract the constant threat of pathogens and herbivores. A crucial component of this defense arsenal (B13267) is the production of specialized metabolites that can act as signals to activate both localized and systemic resistance. Menthyl salicylate (MeSA), also known as methyl salicylate, has emerged as a central player in these defense signaling networks.[1]
Historically, salicylic acid (SA) was identified as a key signaling molecule in plant immunity, particularly in the establishment of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance that develops in distal, uninfected parts of a plant following an initial localized infection. However, SA itself is not the primary long-distance mobile signal. Instead, its volatile ester, MeSA, has been identified as a critical mobile signal in several plant species, including tobacco, tomato, and Arabidopsis.[2][3] MeSA is synthesized in the infected tissues, transported systemically, and then converted back to SA in distal tissues to activate defense responses.[2]
Furthermore, the volatile nature of MeSA allows it to act as an airborne signal, facilitating communication between different parts of the same plant and even between neighboring plants, effectively "warning" them of impending threats.[1] This plant-plant communication can prime the defense responses of undamaged plants, enhancing their resistance to subsequent attack. MeSA also plays a role in tritrophic interactions by attracting natural enemies of herbivores.[1][4][5]
This guide will provide a detailed examination of the multifaceted role of MeSA in plant biotic stress responses, focusing on the quantitative aspects of its action, the experimental methodologies used to study it, and the intricate signaling pathways it governs.
Biosynthesis and Metabolism of this compound
The biosynthesis and metabolism of MeSA are tightly regulated processes that are central to its function as a signaling molecule. The core of this pathway involves the interconversion between SA and MeSA.
The synthesis of MeSA from SA is catalyzed by the enzyme Salicylic Acid Methyltransferase (SAMT) . This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of SA. The expression of SAMT genes is often induced by biotic stress, leading to an increase in MeSA production in infected tissues.
The reverse reaction, the conversion of MeSA back to SA, is catalyzed by Salicylic Acid-Binding Protein 2 (SABP2) , which possesses methyl salicylate esterase activity. This conversion is crucial for the activation of defense responses in systemic tissues, as SA is the biologically active signaling molecule that triggers downstream defense gene expression. The activity of SABP2 can be regulated by SA levels, creating a feedback loop.
The balance between SAMT and SABP2 activities is therefore critical in modulating the levels of SA and MeSA in different parts of the plant and at different times during a defense response.
Data Presentation: Quantitative Insights into MeSA-Mediated Defense
The following tables summarize quantitative data from various studies, providing a comparative overview of the role of MeSA in biotic stress responses.
Table 1: this compound Levels in Response to Biotic Stress
| Plant Species | Biotic Stressor | Plant Part | MeSA Concentration (µg/g FW) | Reference |
| Lycopersicon esculentum (Tomato) | Tobacco Mosaic Virus (TMV) | Leaves | > 2.0 | [3] |
| Nicotiana tabacum (Tobacco) | Tobacco Mosaic Virus (TMV) | Inoculated Leaves | ~0.8 (peak at 48h) | |
| Betula pendula (Silver Birch) | Herbivory (simulated) | Leaves | Emission rates increased with MeSA treatment | [6] |
| Gaultheria procumbens (Wintergreen) | Constitutive | Leaves | ~10,000 (as total salicylates) | [7] |
| Betula lenta (Sweet Birch) | Constitutive | Bark | >98% of essential oil | [7] |
Table 2: Effect of this compound on Defense Enzyme Activities
| Plant Species | MeSA Treatment | Enzyme | Fold Increase in Activity | Reference |
| Populus × euramericana 'Nanlin 895' (Poplar) | 1.0 mM and 10.0 mM | Superoxide Dismutase (SOD) | Induced | [8] |
| Populus × euramericana 'Nanlin 895' (Poplar) | Various concentrations | Peroxidase (POD) | Induced | [8] |
| Populus × euramericana 'Nanlin 895' (Poplar) | 0.1, 1.0, and 10.0 mM | Polyphenol Oxidase (PPO) | Affected | [8] |
| Oryza sativa (Rice) | 50 and 100 mg/L | Peroxidase (POD) | Upregulated |
Table 3: this compound-Induced Resistance to Pathogens and Pests
| Plant Species | Pathogen/Pest | MeSA Treatment | Observed Effect | Reference |
| Pinus densiflora (Pine) | Pine Wood Nematode | Foliar application | 60% decrease in disease development | |
| Malus domestica (Apple) | Monilinia laxa (Brown Rot) | Curative application | Reduced disease incidence by up to 20% | |
| Lycopersicon esculentum (Tomato) | Tetranychus urticae (Spider Mite) | Silencing of SAMT | Reduced susceptibility to Fusarium oxysporum | [9] |
| Brassica rapa | Myzus persicae (Peach Potato Aphid) | 100 mg/L | Significantly reduced aphid performance |
Table 4: Attraction of Beneficial Insects by this compound
| Crop | Beneficial Insect(s) | MeSA Application | Observation | Reference |
| Grapes and Hops | Chrysopa nigricornis, Hemerobius sp., Deraeocoris brevis, Stethorus punctum picipes, Orius tristicolor | Controlled-release dispensers | Significantly greater numbers captured in baited blocks | [10] |
| Cranberries | Hoverflies, Lady Beetles, Predatory Mites | Lures (PredaLure) | Increased captures and predation of pest eggs | [4][5] |
| Forest Park | Parasitic micro-Hymenoptera, Empididae (dance flies) | Traps with MeSA | Significant attractiveness | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of MeSA's role in plant defense.
Quantification of this compound in Plant Tissues
Method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a sensitive and widely used method for the analysis of volatile compounds like MeSA from plant tissues.[3]
-
Sample Preparation:
-
Excise a known weight of fresh plant tissue (e.g., 0.5 g of leaves) and immediately freeze in liquid nitrogen to halt enzymatic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer the powdered tissue to a headspace vial. For quantitative analysis, add a known amount of an internal standard (e.g., deuterated MeSA).
-
-
HS-SPME Procedure:
-
Place the vial in a heating block at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (B3030410) coating) to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatiles.
-
-
GC-MS Analysis:
-
Insert the SPME fiber into the heated injection port of the GC-MS for thermal desorption of the analytes onto the GC column.
-
Separate the compounds using a suitable capillary column (e.g., DB-5ms) and a temperature gradient program.
-
Identify MeSA based on its retention time and mass spectrum by comparison with an authentic standard.
-
Quantify the amount of MeSA by comparing its peak area to that of the internal standard and using a calibration curve.
-
Assay of Defense-Related Enzyme Activity
Method: Spectrophotometric Assays for Peroxidase (POD) and Polyphenol Oxidase (PPO)
These assays measure the activity of key defense-related enzymes that are often induced by MeSA.[11][12][13][14][15]
-
Enzyme Extraction:
-
Homogenize a known weight of fresh plant tissue (e.g., 1 g) in a chilled extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) using a mortar and pestle.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for a specified time (e.g., 15 minutes).
-
Collect the supernatant, which contains the crude enzyme extract.
-
-
Peroxidase (POD) Activity Assay:
-
Prepare a reaction mixture containing phosphate buffer, a substrate (e.g., guaiacol), and hydrogen peroxide (H₂O₂).
-
Add a small volume of the enzyme extract to initiate the reaction.
-
Measure the increase in absorbance at a specific wavelength (e.g., 470 nm) over time using a spectrophotometer. The rate of change in absorbance is proportional to the POD activity.
-
-
Polyphenol Oxidase (PPO) Activity Assay:
-
Prepare a reaction mixture containing phosphate buffer and a substrate (e.g., catechol).
-
Add a small volume of the enzyme extract to start the reaction.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 420 nm) over time. The rate of absorbance change reflects the PPO activity.
-
Plant Bioassay for Biotic Stress Resistance
Method: Pathogen Inoculation and Disease Scoring
This protocol assesses the ability of MeSA to induce resistance against a pathogen.
-
Plant Treatment:
-
Grow plants to a suitable developmental stage.
-
Treat a set of plants with MeSA, either by foliar spray, soil drench, or exposure to MeSA vapor. A control group should be treated with a mock solution (e.g., water with the same solvent concentration as the MeSA solution).
-
-
Pathogen Inoculation:
-
After a specific induction period (e.g., 24-48 hours), inoculate both MeSA-treated and control plants with a pathogen suspension of a known concentration.
-
Inoculation methods will vary depending on the pathogen and host plant (e.g., leaf infiltration, spray inoculation, or soil inoculation).
-
-
Disease Assessment:
-
Incubate the plants under conditions favorable for disease development.
-
At regular intervals, assess disease severity using a rating scale (e.g., 0-5 scale based on lesion size or percentage of leaf area affected).
-
Disease incidence (percentage of infected plants) can also be recorded.
-
Compare the disease severity and incidence between MeSA-treated and control plants to determine the level of induced resistance.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
This compound Signaling Pathway in Systemic Acquired Resistance (SAR)
Caption: this compound Signaling Pathway in SAR.
Experimental Workflow for Investigating MeSA-Induced Resistance
Caption: Experimental Workflow for MeSA-Induced Resistance.
Crosstalk between this compound (SA) and Jasmonic Acid (JA) Signaling
Caption: SA-JA Signaling Crosstalk in Plant Defense.
Conclusion
This compound is a versatile and crucial metabolite in the plant's defense against biotic stress. Its roles as a mobile signal in SAR, an airborne communicator, and a modulator of tritrophic interactions highlight the complexity and sophistication of plant immune responses. Understanding the quantitative aspects of MeSA production and signaling, along with the development of robust experimental protocols, is essential for harnessing its potential in agricultural and pharmaceutical applications. The intricate signaling network in which MeSA participates, including its crosstalk with other hormone pathways, presents exciting avenues for future research. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore and utilize the power of this compound in enhancing plant resilience and developing novel strategies for crop protection and therapeutic discovery.
References
- 1. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl Salicylate Increases Attraction and Function of Beneficial Arthropods in Cranberries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Methyl salicylate production in tomato affects biotic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 14. A Simple Method for Assaying Total Protein, Polyphenol Oxidase and Peroxidase Activity from ‘Kaimana’ Litchi chinensis Sonn. [hilo.hawaii.edu]
- 15. scielo.br [scielo.br]
The Olfactory Response of Insects to Methyl Salicylate as a Kairomone: A Technical Guide
<_
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl salicylate (B1505791) (MeSA) is a volatile organic compound produced by numerous plant species, often in response to biotic stress such as herbivore damage.[1] While it plays a role in plant defense signaling, for many insects, it serves as a crucial kairomone—a chemical cue that benefits the receiver. This guide provides an in-depth examination of the olfactory mechanisms insects employ to detect MeSA, the behavioral responses it elicits, and the experimental protocols used to quantify these interactions. Understanding this relationship is paramount for developing novel pest management strategies and for advancing our knowledge of chemical ecology. MeSA can attract beneficial insects like predators and parasitoids to infested plants, and also attract certain pests.[1][2][3]
Core Concept: Insect Olfactory Signaling
The detection of volatile compounds like MeSA in insects is a sophisticated process initiated in specialized hair-like structures called sensilla, located primarily on the antennae and maxillary palps.[4] The general signaling cascade involves several key steps:
-
Odorant Entry and Transport : MeSA molecules enter the sensillum through cuticular pores and diffuse into the aqueous sensillar lymph.[4][5]
-
Protein Binding : In the lymph, hydrophobic MeSA molecules may bind to Odorant Binding Proteins (OBPs), which are thought to solubilize and transport them to the neuronal membrane.[6]
-
Receptor Activation : The MeSA-OBP complex (or MeSA alone) interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN).[5] Insect ORs are heteromeric complexes, typically consisting of a variable, odor-specific subunit (OrX) and a conserved co-receptor known as Orco.[6][7]
-
Signal Transduction : Upon binding, the OR/Orco complex functions as a ligand-gated ion channel, opening to allow cation influx (e.g., Na+, K+, Ca2+).[7][8] This influx depolarizes the ORN membrane.
-
Action Potential Generation : If the depolarization reaches a threshold, it triggers an action potential (a nerve impulse).
-
Signal Transmission : The action potential travels down the ORN's axon to the antennal lobe of the insect's brain, where the information is processed in distinct synaptic structures called glomeruli.[5] From there, projection neurons relay the signal to higher brain centers like the mushroom bodies, which are involved in learned odor responses, and the lateral horn, which regulates innate responses.[5]
Quantitative Analysis of Insect Response to Methyl Salicylate
The response of insects to MeSA can be quantified at both the physiological and behavioral levels. Below are summaries of data from various studies, demonstrating the range of responses across different species and methodologies.
Table 1: Electroantennography (EAG) Responses to Methyl Salicylate
Electroantennography measures the summed electrical potential from the entire antenna, providing a measure of its overall sensitivity to a compound.
| Insect Species | Sex | MeSA Concentration | Mean EAG Response (mV) ± SE | Reference |
| Hippodamia convergens (Convergent Lady Beetle) | Female | 10 µg/µL | ~1.1 | [2] |
| Hippodamia convergens (Convergent Lady Beetle) | Male | 10 µg/µL | ~0.7 | [2] |
| Chrysoperla rufilabris (Green Lacewing) | Female | 10 µg/µL | ~0.6 | [2] |
| Chrysoperla rufilabris (Green Lacewing) | Male | 10 µg/µL | ~0.4 | [2] |
| Manduca sexta (Tobacco Hornworm) | Female | 10 µg | ~0.8 | [9] |
| Manduca sexta (Tobacco Hornworm) | Male | 10 µg | ~0.6 | [9] |
| Trypophloeus binodulus (Bark Beetle) | Mixed | 10 µg | Weak response (not quantified) | [10] |
Table 2: Behavioral Responses to Methyl Salicylate in Olfactometer Assays
Behavioral assays, such as those using a Y-tube olfactometer, measure an insect's preference or aversion to an odor source.
| Insect Species | Assay Type | MeSA Treatment | % Response (Choice for MeSA) | Significance (p-value) | Reference |
| Bemisia tabaci (Whitefly) | Y-tube | Volatiles from MeSA-treated plants | 70.0% | < 0.001 | [11] |
| Nilaparvata lugens (Brown Planthopper) | Y-tube | Volatiles from MeSA-treated plants | 66.7% | Not specified | [11] |
| Oligota pygmaea (Rove Beetle) | Y-tube | Synthetic MeSA | Significant attraction | Not specified | [12] |
| Mamestra brassicae (Cabbage Moth) | Oviposition Arena | MeSA dispenser vs. Control | Significant avoidance for oviposition | Not specified | [13] |
Table 3: Field Trapping Responses to Methyl Salicylate
Field studies assess the effectiveness of MeSA as a lure under natural conditions.
| Insect Group | Trap Type | MeSA Treatment | Mean Capture Rate (Insects/Trap) ± SE | Reference |
| Parasitic micro-Hymenoptera | Sticky Trap | MeSA in Eppendorf tube | 8.9 ± 1.22 (vs. 4.5 ± 0.86 control) | [14] |
| Empididae (Dance Flies) | Sticky Trap | MeSA in Eppendorf tube | 4.3 ± 0.83 (vs. 2.0 ± 0.39 control) | [14] |
| Rhamphomyia gibba (Dance Fly) | Sticky Trap | 100 µL MeSA on glue | Significant attraction (data graphical) | [15] |
Detailed Experimental Protocols
Protocol 1: Electroantennography (EAG)
EAG is used to measure the gross electrical output from the olfactory sensory neurons on an insect's antenna in response to an odorant.[16]
1. Materials and Reagents:
-
Insect specimens
-
Methyl salicylate (high purity) and solvent (e.g., hexane)
-
Saline solution (e.g., Ringer's solution)[17]
-
Glass capillary micropipettes, silver wires (Ag/AgCl), and conductive gel[16]
-
Micromanipulators, amplifier, and data acquisition system
-
Odor delivery system: purified air source, stimulus controller, Pasteur pipettes, and filter paper[18]
2. Electrode Preparation:
-
Pull glass capillaries to a fine point.
-
Fill the capillaries with saline solution, avoiding air bubbles.[19]
-
Insert chloridized silver wires into the back of each micropipette to serve as the reference and recording electrodes.[19]
3. Antenna Preparation:
-
Anesthetize the insect by chilling or with CO₂.[17]
-
Under a microscope, carefully excise one antenna at its base.[16]
-
Mount the excised antenna between the two electrodes. The base is connected to the reference electrode and the distal tip is connected to the recording electrode, often with a small amount of conductive gel.[16][18] A small portion of the tip may be cut to ensure good electrical contact.[17]
4. Stimulus Preparation and Delivery:
-
Prepare serial dilutions of MeSA in the chosen solvent.[16]
-
Apply a known volume (e.g., 10 µL) of a dilution onto a filter paper strip and insert it into a Pasteur pipette after the solvent evaporates.[20]
-
Place the antenna preparation in a continuous stream of humidified, purified air.
-
The stimulus controller injects a precise puff of air (e.g., 0.5 seconds) through the pipette, delivering the MeSA vapor to the antenna.[17]
5. Recording and Analysis:
-
Record the baseline electrical activity from the antenna.
-
Deliver the stimulus and record the resulting negative voltage deflection (the EAG response).[17]
-
Allow sufficient time (e.g., 30-60 seconds) between stimuli for the antenna to recover.
-
Present different concentrations and the solvent control in a randomized order.
-
Measure the amplitude (in mV) of the responses and analyze dose-response relationships.
Protocol 2: Y-Tube Olfactometer Bioassay
This bioassay provides a two-choice paradigm to test an insect's behavioral preference.[21][22]
1. Apparatus Setup:
-
A Y-shaped glass or plastic tube is used.[21] It consists of a main stem for insect release and two arms that deliver different odor stimuli.[23]
-
The apparatus is placed in a controlled environment with uniform lighting and temperature.[23]
-
An air source provides a constant, purified, and humidified airflow through each arm of the Y-tube.[23]
2. Stimulus Preparation:
-
One arm is connected to an odor source container with a filter paper treated with a specific concentration of MeSA in a solvent (e.g., mineral oil).[23]
-
The other arm is connected to a control container with a filter paper treated only with the solvent.[23]
3. Experimental Procedure:
-
Insects are introduced individually into the base of the main stem.[23]
-
Each insect is given a set amount of time (e.g., 5 minutes) to make a choice.[23]
-
A "choice" is recorded when the insect moves a predetermined distance into one of the arms and remains there for a minimum duration (e.g., 10 seconds).[23]
-
Insects that do not make a choice are recorded as "no choice" and excluded from the final analysis.[23]
-
To avoid positional bias, the positions of the treatment and control arms are switched after testing a set number of insects.[23]
-
The glass Y-tube is cleaned or replaced regularly to prevent contamination.[23]
4. Data Analysis:
-
The number of insects choosing the treatment arm versus the control arm is recorded.
-
Statistical tests (e.g., Chi-square test) are used to determine if the observed preference for the MeSA-baited arm is statistically significant.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Conclusion and Future Directions
The role of methyl salicylate as a kairomone is a significant factor in tritrophic interactions and insect behavior.[3] The data consistently show that diverse insect species, particularly beneficial predators and parasitoids, can detect and are often attracted to MeSA, while some herbivores may be repelled.[2][13] The standardized protocols for EAG and olfactometry provide robust methods for quantifying these responses. Future research should focus on identifying the specific olfactory receptors responsible for MeSA detection in a wider range of species.[24] This molecular-level understanding, combined with ecological studies, will be instrumental in designing more effective and sustainable semiochemical-based strategies for pest management, either by attracting natural enemies or by repelling pests.
References
- 1. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Peripheral olfactory signaling in insects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insect olfaction - Wikipedia [en.wikipedia.org]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Olfactory signaling in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electroantennographic and behavioral responses of the sphinx moth Manduca sexta to host plant headspace volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylic Aldehyde and Its Potential Use in Semiochemical-Based Pest Control Strategies Against Trypophloeus binodulus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. entomologyjournals.com [entomologyjournals.com]
- 12. researchgate.net [researchgate.net]
- 13. Methyl salicylate, identified as primary odorant of a specific receptor neuron type, inhibits oviposition by the moth Mamestra brassicae L. (Lepidoptera, noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Video: A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 20. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 21. microbe-investigations.com [microbe-investigations.com]
- 22. 2-Choice Insect Olfactometers for Research, Repellency Testing & Vector Control in Australia [labitems.co.in]
- 23. Y-tube behavioral assay [bio-protocol.org]
- 24. Annotation and Analysis of 3902 Odorant Receptor Protein Sequences from 21 Insect Species Provide Insights into the Evolution of Odorant Receptor Gene Families in Solitary and Social Insects - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Menthyl Salicylate Glycosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Menthyl salicylate (B1505791) glycosides, naturally occurring derivatives of salicylic (B10762653) acid found in various medicinal plants, are emerging as promising therapeutic agents with a spectrum of biological activities. These compounds, which combine the well-known anti-inflammatory and analgesic properties of salicylates with the pharmacokinetic advantages of a glycosidic moiety, exhibit significant potential for the development of novel drugs with improved efficacy and safety profiles. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of menthyl salicylate glycosides, with a focus on their anti-inflammatory, analgesic, and antioxidant properties. Detailed experimental protocols, quantitative data on their bioactivities, and an exploration of the underlying molecular mechanisms are presented to serve as a comprehensive resource for researchers in the field of drug discovery and development.
Introduction
Salicylates have a long and storied history in medicine, with aspirin (B1665792) (acetylsalicylic acid) being one of the most widely used drugs worldwide. However, the therapeutic application of traditional non-steroidal anti-inflammatory drugs (NSAIDs) is often limited by gastrointestinal side effects. This compound glycosides represent a novel class of compounds that offer a potential solution to this challenge. By virtue of their glycosidic linkage, these molecules are often prodrugs, releasing the active salicylic acid or methyl salicylate moiety in a controlled manner, potentially reducing gastric irritation.[1] This guide will delve into the key biological activities of these compounds, supported by experimental evidence and detailed methodologies.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound glycosides are a cornerstone of their therapeutic potential. These compounds have been shown to modulate key inflammatory pathways, leading to a reduction in the production of pro-inflammatory mediators.
Inhibition of Pro-inflammatory Cytokines
This compound glycosides have demonstrated the ability to suppress the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2] Studies on specific glycosides isolated from Gaultheria yunnanensis, namely methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-gluco-pyranoside (J12122) and methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside (J12123), have shown a dose-dependent inhibition of these cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2]
Attenuation of Nitric Oxide (NO) and Reactive Oxygen Species (ROS) Production
Excessive production of nitric oxide (NO) and reactive oxygen species (ROS) is a hallmark of chronic inflammation. This compound glycosides have been found to effectively inhibit the production of both NO and ROS in activated macrophages.[2] This inhibitory action contributes significantly to their overall anti-inflammatory profile.
Modulation of Cyclooxygenase (COX) Enzymes
The cyclooxygenase (COX) enzymes are primary targets for NSAIDs. This compound glycosides have been shown to inhibit COX activity. Notably, some of these compounds exhibit a degree of selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects.[3]
Table 1: Quantitative Data on the Anti-inflammatory Activity of this compound Glycosides
| Compound | Biological Activity | Assay System | Quantitative Data | Reference |
| J12122 | NO Production Inhibition | LPS-stimulated RAW264.7 cells | 56.20% inhibition at 3.0 μg/mL | [2] |
| J12123 | NO Production Inhibition | LPS-stimulated RAW264.7 cells | 51.72% inhibition at 3.0 μg/mL | [2] |
| Methyl salicylate 2-O-β-D-lactoside | COX-1 Inhibition | In vitro fluorescence assay | IC50: 22.7 μM | [4] |
| Methyl salicylate 2-O-β-D-lactoside | COX-2 Inhibition | In vitro fluorescence assay | IC50: 5.58 μM | [4] |
Analgesic Activity
The pain-relieving properties of this compound glycosides have been demonstrated in various preclinical models of pain.
Peripheral and Central Analgesic Effects
Studies using the acetic acid-induced writhing test in mice, a model of visceral pain, have shown that gaultherin (B1234681), a prominent methyl salicylate diglycoside, can significantly inhibit the writhing response, indicating a potent analgesic effect.[5] Furthermore, in the formalin test, which distinguishes between neurogenic and inflammatory pain, a salicylate derivatives fraction rich in gaultherin inhibited the second (inflammatory) phase of the pain response, suggesting a predominantly peripheral mechanism of action.[6]
Table 2: Quantitative Data on the Analgesic Activity of this compound Glycosides
| Compound/Fraction | Animal Model | Dosage | Effect | Reference |
| Gaultherin | Acetic acid-induced writhing test (mice) | 200 mg/kg | Significant inhibition of abdominal contractions | [5] |
| Salicylate Derivatives Fraction (rich in gaultherin) | Formalin test (mice) | 400, 800 mg/kg (p.o.) | Inhibition of the second phase (inflammatory) | [6] |
| Salicylate Derivatives Fraction (rich in gaultherin) | Carrageenan-induced hind paw edema (rats) | 200, 400 mg/kg (p.o.) | Significant inhibition of edema | [6] |
| Salicylate Derivatives Fraction (rich in gaultherin) | Croton oil-induced ear swelling (mice) | 200, 400, 800 mg/kg (p.o.) | Significant inhibition of swelling | [6] |
Molecular Mechanisms of Action
The biological activities of this compound glycosides are underpinned by their ability to modulate key intracellular signaling pathways involved in inflammation and pain.
Inhibition of NF-κB and MAPK Signaling Pathways
The transcription factor nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. Upon stimulation by agents like LPS, these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This compound glycosides have been shown to inhibit the activation of both NF-κB and MAPK pathways, thereby suppressing the downstream inflammatory cascade.
Caption: LPS-induced NF-κB and MAPK signaling pathways and their inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anti-inflammatory Assays
RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Follow steps 1-3 from the cytokine quantification protocol.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.
-
Seed RAW264.7 cells in a 96-well black plate.
-
Pre-treat the cells with the test compound for 1 hour.
-
Add 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to a final concentration of 10 µM and incubate for 30 minutes.
-
Wash the cells with PBS.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Caption: General workflow for in vitro anti-inflammatory assays.
In Vivo Analgesic Assays
-
Administer the test compound orally to mice.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing compared to a vehicle-treated control group.
-
Administer the test compound orally to mice.
-
After the pre-treatment time, inject 20 µL of 5% formalin in the subplantar region of the right hind paw.
-
Observe the mouse and record the time spent licking the injected paw during two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
Compare the licking time with that of a control group to determine the analgesic effect.
COX Activity Assay
-
Use a commercial COX activity assay kit (fluorometric or colorimetric).
-
Prepare cell lysates or use purified COX-1 and COX-2 enzymes.
-
Incubate the enzyme with the test compound at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance according to the kit's protocol.
-
Calculate the percentage of inhibition and determine the IC50 values.
Conclusion and Future Directions
This compound glycosides represent a promising class of natural products with significant anti-inflammatory and analgesic properties. Their mechanism of action, involving the inhibition of key inflammatory mediators and signaling pathways, coupled with a potentially favorable safety profile, makes them attractive candidates for further drug development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies in preclinical and clinical settings to fully elucidate their therapeutic potential. Furthermore, structure-activity relationship studies could lead to the design and synthesis of even more potent and selective analogs. The in-depth understanding of their biological activities and mechanisms, as outlined in this guide, provides a solid foundation for advancing these natural compounds from the laboratory to the clinic.
References
- 1. studylib.net [studylib.net]
- 2. Screening for the Active Anti-Inflammatory and Antioxidant Polyphenols of Gaultheria procumbens and Their Application for Standardisation: From Identification through Cellular Studies to Quantitative Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammation effect of methyl salicylate 2-O-β-D-lactoside on adjuvant induced-arthritis rats and lipopolysaccharide (LPS)-treated murine macrophages RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gaultherin, a Natural Alternative to Aspirin: A Comprehensive Review of Molecular Mechanisms, Pharmacokinetics, Biocompatibility, Isolation Techniques, and Plant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor necrosis factor-producing activity of wogonin in RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Menthyl Salicylate: A Deep Dive into its Counterirritant Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Menthyl salicylate (B1505791), a prominent active ingredient in numerous topical analgesic formulations, exerts its therapeutic effects primarily through a counterirritant mechanism. This whitepaper provides a comprehensive technical overview of the multifaceted molecular and physiological processes that underpin its action. We will explore its role in the modulation of sensory pathways through the Gate Control Theory, its interaction with Transient Receptor Potential (TRP) channels, its anti-inflammatory activity via cyclooxygenase (COX) enzyme inhibition, and its vasodilatory properties. This guide synthesizes quantitative data from various studies into structured tables for comparative analysis, details key experimental protocols, and provides visual representations of the core signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Menthyl salicylate, the ester of menthol (B31143) and salicylic (B10762653) acid, is a widely utilized topical analgesic for the relief of musculoskeletal pain, minor aches, and sprains.[1] Its primary mechanism of action is classified as counterirritation, a process whereby a mild, localized irritation is induced to alleviate a more severe, underlying pain.[2][3] This effect is achieved through a complex interplay of sensory nerve stimulation, vascular changes, and anti-inflammatory processes.[1] Upon topical application, this compound penetrates the skin, where it and its metabolites initiate a cascade of events that ultimately lead to a reduction in pain perception.[1][4] This document will dissect these mechanisms at a molecular and physiological level.
Core Mechanisms of Action
Counter-irritation and the Gate Control Theory of Pain
The foundational principle of counter-irritation is explained by the Gate Control Theory of Pain, first proposed by Melzack and Wall in 1965.[5][6] This theory posits that the transmission of pain signals from the periphery to the brain can be modulated or "gated" at the level of the spinal cord's dorsal horn.[7][8]
Pain signals are typically transmitted by small-diameter, unmyelinated C-fibers and thinly myelinated A-delta fibers.[9] Conversely, non-painful sensory information, such as touch, pressure, and temperature, is carried by larger-diameter, myelinated A-beta fibers.[9] According to the theory, the activation of these large-diameter fibers can inhibit the transmission of signals from the small-diameter nociceptive fibers, effectively "closing the gate" to pain.[5][9]
This compound, by inducing a sensation of warmth, activates the large-diameter A-beta fibers.[9][10] This sensory input travels to the substantia gelatinosa in the dorsal horn of the spinal cord, where it stimulates inhibitory interneurons.[7][11] These interneurons, in turn, release inhibitory neurotransmitters (e.g., GABA), which hyperpolarize the projection neurons that would otherwise transmit the pain signal to the brain, thus reducing the perception of pain.[12][13]
Modulation of Transient Receptor Potential (TRP) Channels
The sensation of warmth induced by this compound is mediated by its interaction with specific members of the Transient Receptor Potential (TRP) family of ion channels, which are crucial for thermosensation and nociception.[1][14]
-
TRPV1 (Vanilloid Receptor 1): this compound is an agonist of TRPV1, a channel that is also activated by heat (>42°C), capsaicin, and protons.[2][4][14][15] Activation of TRPV1 on sensory neurons leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the neuron and generates an action potential.[5][16] This is perceived as a warming sensation.[10] Interestingly, prolonged activation of TRPV1 by agonists like this compound can lead to desensitization of the channel, rendering it less responsive to other painful stimuli.[2] This desensitization contributes to its analgesic effect.[2]
-
TRPA1 (Ankyrin Receptor 1): this compound also activates TRPA1 channels.[1][14][15] TRPA1 is a sensor for a variety of irritant chemicals and noxious cold.[4][17] Its activation by this compound further contributes to the complex sensory input that underlies the counterirritant effect.[14]
The activation of these TRP channels on nociceptive nerve endings generates a non-painful thermal sensation that is transmitted by A-beta fibers, playing a direct role in the "gating" of pain signals as described above.
Inhibition of Cyclooxygenase (COX) Enzymes
Upon penetrating the skin, this compound is hydrolyzed to salicylic acid.[1][14] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[18] By inhibiting COX enzymes, salicylic acid reduces the production of prostaglandins, thereby diminishing inflammation and the associated pain.[1] While salicylic acid is a relatively weak inhibitor of COX enzymes compared to aspirin, its local accumulation at the site of application can be sufficient to produce a clinically relevant anti-inflammatory effect.[8][19]
Vasodilation
Topical application of this compound induces local vasodilation, leading to an increase in cutaneous blood flow.[1][2][4] This rubefacient effect contributes to the sensation of warmth.[2] The increased blood flow can also be beneficial by helping to remove pro-inflammatory mediators from the site of injury and improving the delivery of oxygen and nutrients to the tissues, which may aid in the healing process.[14]
Quantitative Data
The following tables summarize key quantitative data related to the mechanism of action of this compound and its derivatives.
Table 1: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC₅₀ | Species | Assay System |
| Methyl Salicylate Lactoside | COX-1 | 22.7 µM | Ovine | In vitro fluorescence inhibitor assay |
| Methyl Salicylate Lactoside | COX-2 | 5.58 µM | Ovine | In vitro fluorescence inhibitor assay |
| Sodium Salicylate | COX-2 | ~5 µM | Human | PMA-induced PGE₂ synthesis in HFF cells |
| Aspirin | COX-2 | 5.35 µM | Murine | LPS-induced PGE₂ synthesis in RAW 264.7 macrophages |
Table 2: TRP Channel Activity
| Compound | Target | Effect | Concentration/EC₅₀ | Species | Assay System |
| This compound | TRPV1 | Agonist | Not specified | Human, Rat | Calcium imaging in HEK293 cells and sensory neurons |
| This compound | TRPA1 | Agonist | Not specified | Not specified | General literature review |
| (-)-Menthol | TRPA1 | Agonist | EC₅₀: 95 ± 15 µM | Not specified | Whole-cell and single-channel recordings |
| (-)-Menthol | TRPA1 | Inhibitor | IC₅₀: 56 ± 8 µM | Not specified | Whole-cell conductance block |
| (-)-Menthol | TRPM8 & TRPA1 | Agonist | EC₅₀: 0.1079 mM | Mouse | Patch-clamp on spinal lamina II layer |
Data sourced from[2][14][15][20][21]. EC₅₀ and IC₅₀ values for this compound on TRP channels are not consistently reported in the literature; the table includes data for menthol, a related compound often used in combination.
Experimental Protocols
Assessment of TRP Channel Activation via Patch-Clamp Electrophysiology
Objective: To measure the ion channel currents in response to this compound application in cells expressing specific TRP channels.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently transfected with plasmids encoding the human TRP channel of interest (e.g., hTRPV1).
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed at room temperature. Borosilicate glass pipettes with a resistance of 3-5 MΩ are used. The pipette solution typically contains (in mM): 140 CsCl, 10 EGTA, and 10 HEPES, adjusted to pH 7.2 with CsOH. The standard bathing solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.
-
Voltage Protocol: Cells are voltage-clamped at a holding potential of -60 mV. A ramp protocol from -100 mV to +100 mV over 1-2 seconds can be applied to determine the current-voltage relationship.
-
Compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the desired final concentrations in the bathing solution. The solution is perfused over the patched cell.
-
Data Analysis: The current elicited by this compound is recorded and analyzed. The dose-response relationship can be determined by applying a range of concentrations to calculate the EC₅₀ value.
This protocol is a generalized representation based on standard electrophysiological methods for studying TRP channels.[22][23][24]
In Vitro Skin Permeation using Franz Diffusion Cells
Objective: To quantify the permeation of this compound through a skin membrane over time.
Methodology:
-
Skin Preparation: Excised human or porcine skin is often used. The subcutaneous fat is removed, and the skin is dermatomed to a thickness of approximately 500 µm. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Franz Diffusion Cell Setup: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions) and maintained at 32°C ± 1°C to simulate physiological skin temperature. The receptor fluid is continuously stirred.
-
Dosing: A known quantity of the this compound formulation is applied to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.
-
Quantification: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time. The steady-state flux and lag time can be calculated from the linear portion of the curve.
This protocol is based on standard methodologies for in vitro skin permeation studies.[25][26][27][28][29]
Measurement of Cutaneous Blood Flow via Laser Doppler Flowmetry
Objective: To measure changes in cutaneous microvascular blood flow following the topical application of this compound.
Methodology:
-
Subject Acclimatization: Human volunteers are acclimatized in a temperature-controlled room for at least 20-30 minutes to ensure stable baseline skin blood flow.
-
Baseline Measurement: A laser Doppler flowmetry probe is placed on the skin area of interest (e.g., the forearm), and baseline blood flow is recorded for a set period.
-
Topical Application: A specified amount of the this compound formulation is applied to a defined area of the skin adjacent to the laser Doppler probe. A control site with a placebo or no application should also be monitored.
-
Continuous Measurement: Cutaneous blood flow is continuously monitored and recorded for a predetermined duration following application.
-
Data Analysis: The change in blood flow from baseline is calculated and expressed as a percentage increase. The time to onset of vasodilation and the duration of the effect are also determined.
This protocol is a generalized representation based on standard methods for laser Doppler flowmetry.[3][7][30][31]
Conclusion
The mechanism of action of this compound as a counterirritant is a sophisticated process involving the integration of neurosensory, inflammatory, and vascular pathways. Its ability to activate TRP channels initiates a warming sensation that, according to the Gate Control Theory, modulates the perception of pain at the spinal cord level. Concurrently, its hydrolysis to salicylic acid provides a localized anti-inflammatory effect through the inhibition of COX enzymes. The accompanying vasodilation may further contribute to its therapeutic efficacy. A thorough understanding of these interconnected mechanisms is paramount for the rational design and development of next-generation topical analgesics. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor.
References
- 1. Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of transient receptor potential vanilloid subtype 1 in analgesic action of methylsalicylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guidelines for measurement of cutaneous blood flow by laser Doppler flowmetry. A report from the Standardization Group of the European Society of Contact Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transient Receptor Potential Channels as Targets for Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deepdyve.com [deepdyve.com]
- 7. Laser Doppler measurement of cutaneous blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 9. Gate control theory - Wikipedia [en.wikipedia.org]
- 10. pnas.org [pnas.org]
- 11. Transmitting pain and itch messages: A contemporary view of the spinal cord circuits that generate Gate Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Primary Afferent Depolarization and the Gate Control Theory of Pain: A Tutorial Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 15. selleckchem.com [selleckchem.com]
- 16. benthamopen.com [benthamopen.com]
- 17. mdpi.com [mdpi.com]
- 18. Methyl Salicylate: Detailed Review of its Transformative R&D Success [synapse.patsnap.com]
- 19. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Bimodal Action of Menthol on the Transient Receptor Potential Channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. (-)-menthol increases excitatory transmission by activating both TRPM8 and TRPA1 channels in mouse spinal lamina II layer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Frontiers | Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium [frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. mmsl.cz [mmsl.cz]
- 27. hakon-art.com [hakon-art.com]
- 28. mdpi.com [mdpi.com]
- 29. In Vitro Skin Permeation Methodology for Over-The-Counter Topical Dermatologic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. [Measurement of cutaneous blood flow by laser Doppler velocimetry. Importance of probe effect and solvent effect after topical application] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Laser Doppler flowmetry, a reliable technique for measuring pharmacologically induced changes in cutaneous blood flow? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quintessential Guide to Menthyl Salicylate: From Natural Sources to Extraction from Wintergreen Oil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl salicylate (B1505791), a naturally occurring organic compound with significant applications in the pharmaceutical and flavor industries. With a focus on its primary natural source, wintergreen oil, this document delves into the detailed methodologies for its extraction, purification, and analysis. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary for working with this valuable compound.
Natural Occurrences of Methyl Salicylate
Methyl salicylate is an organic ester produced by numerous plant species, where it often serves as a defense mechanism against herbivores and pathogens.[1][2] While it is found in small quantities in various fruits and vegetables, its most concentrated natural sources are wintergreen (Gaultheria procumbens) and sweet birch (Betula lenta).[3][4][5]
Wintergreen, a small evergreen shrub native to North America, is the most commercially significant source of natural methyl salicylate.[6] The essential oil derived from its leaves, known as wintergreen oil, is exceptionally rich in this compound, with concentrations often exceeding 96%.[7] In fact, the terms "oil of wintergreen" and "methyl salicylate" are often used interchangeably in commercial contexts.[1][8][9] Sweet birch bark also yields an essential oil with a high methyl salicylate content, typically around 98%.[10][11]
The biosynthesis of methyl salicylate in plants involves the esterification of salicylic (B10762653) acid with methanol (B129727).[1][12] In wintergreen, a significant portion of methyl salicylate exists in a glycosylated form called gaultherin (B1234681), which can be hydrolyzed to release the free compound.[3][8]
Physicochemical Properties of Methyl Salicylate
A thorough understanding of the physical and chemical properties of methyl salicylate is crucial for its effective extraction and purification.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molecular Weight | 152.15 g/mol | [8] |
| Appearance | Colorless to pale yellow oily liquid | [8][9][13] |
| Odor | Characteristic sweet, minty "wintergreen" aroma | [1][8][13] |
| Boiling Point | 220-224 °C | [14] |
| Melting Point | -8.6 °C | [14] |
| Solubility | Slightly soluble in water; miscible with ethanol, ether, and other organic solvents | [9][14] |
| Refractive Index (n D 20) | 1.536 - 1.538 | [1] |
Extraction of Methyl Salicylate from Wintergreen Oil
The primary method for isolating wintergreen oil, and by extension methyl salicylate, from the plant material of Gaultheria procumbens is steam distillation.[11] Solvent extraction is another viable, albeit less common, method.
Steam Distillation
Steam distillation is an effective technique for separating volatile compounds like methyl salicylate from non-volatile plant matter. The process involves passing steam through the wintergreen leaves, causing the essential oil to vaporize. The mixture of steam and oil vapor is then condensed and collected, after which the oil is separated from the water.
-
Preparation of Plant Material: Freshly harvested or carefully dried wintergreen leaves should be coarsely chopped or crushed to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).
-
Distillation: Steam is passed through the plant material in the distillation flask. The heat from the steam causes the volatile methyl salicylate to vaporize.
-
Condensation: The mixture of steam and methyl salicylate vapor is passed through a condenser, where it cools and liquefies.
-
Collection and Separation: The resulting distillate, a mixture of water and wintergreen oil, is collected. Due to their immiscibility and different densities, the oil and water will form separate layers. The denser wintergreen oil can be separated from the aqueous layer using a separatory funnel.
-
Drying: The collected oil may contain residual water. Anhydrous sodium sulfate (B86663) or magnesium sulfate can be added to the oil to remove any traces of water. The dried oil is then decanted or filtered.
Caption: Workflow for the extraction of wintergreen oil via steam distillation.
Solvent Extraction
Solvent extraction offers an alternative method for obtaining methyl salicylate. This technique involves macerating the plant material in a suitable organic solvent, which dissolves the essential oil. The solvent is then evaporated to yield the crude extract.
-
Preparation of Plant Material: Similar to steam distillation, the wintergreen leaves are first chopped or crushed.
-
Maceration: The prepared plant material is submerged in a suitable solvent (e.g., ethanol, methanol, or hexane) in a sealed container. The mixture is agitated periodically for a set duration (e.g., 24-48 hours) to allow for the complete extraction of the essential oil.
-
Filtration: The solid plant material is separated from the solvent extract by filtration.
-
Solvent Evaporation: The solvent is removed from the extract using a rotary evaporator under reduced pressure. This leaves behind the crude wintergreen oil.
-
Purification: The crude extract may contain non-volatile impurities and will likely require further purification, such as fractional distillation, to isolate pure methyl salicylate.
Caption: Workflow for the solvent extraction and purification of methyl salicylate.
Purification of Methyl Salicylate
While wintergreen oil is predominantly methyl salicylate, it contains minor components that may need to be removed for certain applications. Fractional distillation is the most common method for purifying methyl salicylate from the crude essential oil.
-
Apparatus Setup: A fractional distillation apparatus is assembled, including a distillation flask, a fractionating column packed with a suitable material (e.g., Raschig rings or Vigreux indentations), a condenser, and a collection flask.
-
Distillation: The crude wintergreen oil is heated in the distillation flask. The component with the lowest boiling point will vaporize first and rise through the fractionating column.
-
Fractionation: The fractionating column provides a large surface area for repeated vaporization and condensation cycles, which effectively separates components with close boiling points.
-
Collection: The vapor of the purified methyl salicylate will reach the top of the column, pass into the condenser, and be collected as a liquid in the collection flask. Fractions are typically collected over specific temperature ranges. Pure methyl salicylate distills at approximately 220-224 °C.[14]
Analytical Characterization
To ensure the purity and quality of the extracted methyl salicylate, as well as to quantify its concentration in wintergreen oil, various analytical techniques are employed. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most powerful and widely used methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an ideal technique for separating and identifying the volatile components of an essential oil. The gas chromatograph separates the individual compounds in the oil, and the mass spectrometer provides information about their molecular weight and structure.
-
Sample Preparation: A dilute solution of the wintergreen oil is prepared in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: A small volume of the prepared sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a long, thin capillary column. The different components of the oil travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation.
-
Detection and Identification: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to a library of known spectra for identification. The retention time in the chromatogram and the mass spectrum together allow for the confident identification of methyl salicylate and other minor components.
| Component | Typical Percentage in Wintergreen Oil (%) |
| Methyl Salicylate | > 98.0 |
| Ethyl Salicylate | < 0.2 |
| Linalool | < 0.1 |
| 3-Hexenol | < 0.1 |
| α-Pinene | Trace |
| Myrcene | Trace |
| Limonene | Trace |
Note: The exact composition can vary depending on the plant's geographical origin, harvest time, and extraction method.
High-Performance Liquid Chromatography (HPLC)
HPLC is another powerful technique for the quantitative analysis of methyl salicylate. It is particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal instability, although this is not a primary concern for methyl salicylate.
-
Sample Preparation: A precisely weighed amount of the wintergreen oil is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a known volume.
-
Mobile Phase Preparation: A mobile phase, typically a mixture of solvents like acetonitrile (B52724) and water, is prepared and degassed.
-
Injection: A specific volume of the sample solution is injected into the HPLC system.
-
Separation: The sample is pumped through a column packed with a stationary phase (e.g., C18). The separation of methyl salicylate from other components is achieved based on their differential partitioning between the mobile and stationary phases.
-
Detection: As the separated components elute from the column, they pass through a detector, most commonly a UV-Vis detector set at a wavelength where methyl salicylate shows strong absorbance (around 305 nm).
-
Quantification: The concentration of methyl salicylate in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known methyl salicylate concentrations.
Caption: Analytical workflows for the characterization of wintergreen oil.
This guide provides a foundational understanding of the natural sources, extraction, and analysis of methyl salicylate from wintergreen oil. The detailed protocols and workflows are intended to serve as a practical resource for professionals in the fields of chemical research and drug development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of an analytical method to detect methyl salicylate in human plasma | CORESTA [coresta.org]
- 6. Wintergreen Gaultheria Procumbens | Research and innovation [uottawa.ca]
- 7. researchgate.net [researchgate.net]
- 8. US20020031562A1 - Recovery of gaultherin from plants - Google Patents [patents.google.com]
- 9. Preparation and application of methyl salicylate_Chemicalbook [chemicalbook.com]
- 10. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. prepchem.com [prepchem.com]
- 13. turkjps.org [turkjps.org]
- 14. Page loading... [guidechem.com]
Methodological & Application
Application Note: HPLC-UV Method for the Quantification of Menthyl Salicylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Menthyl salicylate (B1505791) is a common active ingredient in topical analgesic formulations for the relief of musculoskeletal pain.[1] Accurate and reliable quantification of Menthyl salicylate in pharmaceutical products and biological matrices is crucial for quality control, formulation development, and pharmacokinetic studies.[1] This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound. The method is simple, sensitive, and suitable for the routine analysis of this compound in various sample types.[2]
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved on a C8 or C18 stationary phase with an isocratic mobile phase consisting of a mixture of methanol (B129727) and water, sometimes with the addition of an acid to improve peak shape.[3][4] The eluting this compound is detected by a UV detector at a wavelength where it exhibits significant absorbance, typically around 304 nm.[1][3] Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis.[1] The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent[1] |
| Column | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or C18 (e.g., 4.6 x 150 mm, 5 µm)[1][3] |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid[1][3] |
| Flow Rate | 1.0 mL/min[1][3] |
| Injection Volume | 20 µL[1][3] |
| Column Temperature | 30°C[1][3] |
| Detection Wavelength | 304 nm[1][3] |
| Run Time | < 10 minutes[1] |
2. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 25 µg/mL to 175 µg/mL.[3] These solutions are used to construct the calibration curve.
3. Sample Preparation
A. For Medicated Cream/Ointment Formulations:
-
Accurately weigh approximately 1.0 g of the cream or ointment sample into a 100 mL volumetric flask.[3]
-
Add 20 mL of methanol and heat the flask on a water bath until the sample is dispersed.[3]
-
Cool the flask to room temperature and dilute to 100 mL with the mobile phase.[3]
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[3]
B. For Human Plasma Samples:
-
Pipette 200 µL of the plasma sample into a microcentrifuge tube.[1]
-
Add 600 µL of acetonitrile (B52724) (pre-chilled to -20°C) to precipitate the plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[1]
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]
-
Inject 20 µL of the filtered supernatant into the HPLC system.[1]
Method Validation Data
The described HPLC-UV method has been validated according to standard guidelines to ensure its reliability and accuracy.[1] The key validation parameters are summarized below.
Table 1: Summary of Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range | 25 - 175 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.999[3] |
| Accuracy (% Recovery) | 99.78 - 100.0%[3] |
| Precision (RSD%) | |
| - Intra-day | < 2.0%[3] |
| - Inter-day | < 2.0%[3] |
| Limit of Detection (LOD) | 0.0271 µg/mL[5] |
| Limit of Quantification (LOQ) | Not explicitly stated in all reviewed sources, but the method is sensitive. |
| Specificity | No interference from excipients in cream formulations or endogenous plasma components.[1][3] |
Visualization
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Conclusion
The HPLC-UV method described in this application note is a reliable and validated technique for the quantification of this compound in both pharmaceutical formulations and biological matrices. The method is straightforward, accurate, and precise, making it well-suited for quality control and research applications in the pharmaceutical industry. The short run time allows for the high-throughput analysis of numerous samples.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Menthyl Salicylate in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl salicylate (B1505791), an ester of menthol (B31143) and salicylic (B10762653) acid, is a key active ingredient in many topical analgesics and is also utilized as a chemical warfare agent simulant.[1][2][3] Its accurate and precise quantification in complex matrices such as pharmaceutical formulations, biological samples, and environmental swabs is crucial for quality control, pharmacokinetic studies, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly sensitive analytical approach for the determination of Menthyl salicylate. This application note provides detailed protocols for the analysis of this compound in various complex mixtures using GC-MS.
Materials and Methods
This section details the necessary reagents, instrumentation, and procedures for the successful analysis of this compound.
Reagents and Standards
-
This compound reference standard
-
Internal Standard (IS): Deuterated this compound (this compound-d4) or other suitable non-interfering compound (e.g., Camphor, Thymol).[4]
-
Solvents: Methanol (B129727) (HPLC grade), Chloroform, Diethyl ether.
-
Derivatizing agent (for biological samples): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or medium-polarity column is recommended, such as a DB-5ms (Agilent J&W) or equivalent (e.g., 15 m x 250 μm x 0.25 μm).[3]
-
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Autosampler: For automated and precise injections.
Experimental Protocols
Protocol 1: Analysis in Pharmaceutical Ointments and Liniments
This protocol is adapted for the analysis of this compound in semi-solid and liquid pharmaceutical formulations.
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the ointment or liniment sample into a 50 mL volumetric flask.
-
Add 30 mL of methanol and sonicate in a heated water bath (approximately 55 °C) until the sample is fully dispersed or dissolved.[6]
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.[6]
-
For highly concentrated samples, a further dilution may be necessary. For instance, dilute 1 mL of the above solution to 50 mL with methanol, and then further dilute 5 mL of the resulting solution to 25 mL with methanol.[6]
-
Filter the final solution through a 0.45 µm syringe filter into a GC vial.[6]
GC-MS Parameters:
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 10:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature of 125°C for 5 min, then ramp at 3°C/min to 150°C, then ramp at 10°C/min to 200°C. |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 30-400) or Selected Ion Monitoring (SIM) |
Quantitative Data Summary for Pharmaceutical Formulations
| Parameter | This compound | Reference |
| Retention Time (min) | ~8.7 | [4] |
| Linearity Range (µg/mL) | 100 - 300 | |
| Mean Recovery (%) | 99.95 | |
| Limit of Detection (ng) | 5.0 | [4] |
| Limit of Quantitation (ng) | 10.0 | [4] |
Protocol 2: Analysis in Biological Matrices (Plasma, Skin, Hair)
This protocol is suitable for the trace analysis of this compound in complex biological samples and is adapted from a validated isotope dilution GC-MS/MS method.[1][3]
Sample Preparation (Skin and Hair):
-
To the skin or hair sample, add a known amount of the internal standard (this compound-d4).
-
Perform an appropriate extraction. For skin, this may involve solvent extraction with a suitable organic solvent. For hair, a digestion or extraction procedure may be required.
-
Derivatize the extracted sample.[1] Although not always necessary for this compound itself, derivatization of the matrix or other analytes might be required.[5]
-
Concentrate the sample under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.
Sample Preparation (Plasma): [5]
-
To 100 µL of plasma, add the internal standard.
-
Perform a liquid-liquid extraction with chloroform.
-
Vortex the mixture and centrifuge to separate the layers.
-
Transfer the organic layer (chloroform) to a clean vial.
-
Evaporate the solvent and derivatize the residue with BSTFA.[5]
-
Reconstitute in a suitable solvent for injection.
GC-MS/MS Parameters:
| Parameter | Value |
| Injector Temperature | 225 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Column | Agilent DB-5ms Ultra Inert (15 m × 250 μm × 0.25 μm) |
| Carrier Gas | Helium |
| Oven Program | Optimized for separation from matrix components. |
| Ionization Mode | EI |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data Summary for Biological Samples
| Parameter | Value | Reference |
| Linearity Range (ng/mL) | 0.5 - 5000 | [1][3] |
| Coefficient of Determination (R²) | > 0.9968 | [1][3] |
| Limit of Detection (LOD) (ng/mL) | 0.05 | [1][3] |
| Limit of Quantitation (LOQ) (ng/mL) | 0.5 | [1][3] |
| Intra-day Precision (RSD %) | 1.43 - 2.35 | [1][3] |
| Inter-day Precision (RSD %) | 1.91 - 2.97 | [1][3] |
| Intra-day Accuracy (%) | 100.28 - 102.03 | [1][3] |
| Inter-day Accuracy (%) | 99.48 - 102.33 | [1][3] |
Mass Spectrometric Data (MRM Transitions for Isotope Dilution Method) [1][3]
| Analyte | Quantitation Transition (m/z) | Qualifier Transition (m/z) |
| This compound | 209 → 179 | 209 → 169 |
| This compound-d4 (IS) | 213 → 161 | 213 → 89 |
Visualizations
Caption: GC-MS workflow for this compound analysis.
Conclusion
The described GC-MS and GC-MS/MS methods provide sensitive, specific, and reliable approaches for the quantitative analysis of this compound in a variety of complex matrices. The choice of sample preparation protocol and instrument parameters should be tailored to the specific matrix and the required level of sensitivity. Proper method validation is essential to ensure the accuracy and precision of the results.
References
- 1. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Jagiellonian University Repository [ruj.uj.edu.pl]
- 5. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aimspress.com [aimspress.com]
Menthyl Salicylate: Application Notes and Protocols for Chemical Warfare Agent Simulant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl salicylate (B1505791), a key active ingredient in many topical analgesics, serves as a valuable simulant for the study of chemical warfare agents (CWAs), particularly the vesicant sulfur mustard (HD). Its selection as a surrogate is based on similarities in key physicochemical properties, such as molecular weight, vapor pressure, and water solubility, which influence its behavior in various testing scenarios.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of menthyl salicylate in CWA-related research, focusing on skin permeation, decontamination, and analytical detection. The information herein is intended to guide researchers in designing and executing robust and reproducible experiments to evaluate the efficacy of protective equipment, decontamination procedures, and medical countermeasures.
Data Presentation: Physicochemical Properties
A comparative analysis of the physicochemical properties of this compound, sulfur mustard, and the nerve agent VX is crucial for understanding the suitability and limitations of this compound as a simulant. The following table summarizes key quantitative data for these compounds.
| Property | This compound (MS) | Sulfur Mustard (HD) | VX |
| Chemical Formula | C₁₅H₂₀O₃ | C₄H₈Cl₂S | C₁₁H₂₆NO₂PS |
| Molecular Weight ( g/mol ) | 252.34 | 159.08 | 267.37 |
| Appearance | Colorless to pale yellow liquid | Oily liquid, light yellow to dark brown | Colorless to straw-colored liquid |
| Odor | Mint-like (wintergreen) | Mustard, garlic, or onion-like | Odorless |
| Boiling Point (°C) | 310 | 215-217 | ~298 |
| Vapor Pressure (mmHg at 25°C) | 0.0001 | 0.072 | 0.0007 |
| Water Solubility (g/L at 25°C) | ~0.07 | 0.92 | ~10 |
| LogP (Octanol-Water Partition Coefficient) | ~4.8 | ~2.4 | ~2.35 |
Experimental Protocols
In Vitro Skin Permeation Studies
Objective: To quantify the percutaneous absorption of this compound through a skin mimic, providing a baseline for evaluating the barrier properties of protective creams or fabrics. This protocol is adapted from studies utilizing Franz diffusion cells.[5][6][7][8]
Materials:
-
Franz diffusion cells
-
Human or porcine skin membranes (full-thickness or epidermal)
-
Receptor fluid (e.g., phosphate-buffered saline (PBS) with a solubility enhancer like ethanol (B145695) or bovine serum albumin)
-
This compound solution (neat or in a relevant vehicle)
-
Radiolabeled ¹⁴C-menthyl salicylate (for enhanced sensitivity)
-
Liquid scintillation counter
-
HPLC system with UV or fluorescence detector
Protocol:
-
Prepare skin membranes to the desired thickness (e.g., 0.3-0.4 mm) and mount them between the donor and receptor compartments of the Franz diffusion cells, with the stratum corneum facing the donor compartment.
-
Fill the receptor compartment with degassed receptor fluid and ensure the system is maintained at a physiological temperature (typically 32-37°C) and continuously stirred.
-
Apply a known quantity (finite dose, e.g., 10 µL/cm²) of the this compound solution to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), collect aliquots of the receptor fluid and replace with fresh, pre-warmed fluid.
-
Extract the this compound retained within the skin by dicing the membrane and incubating it in a solvent.
-
Quantify the amount of this compound in the collected receptor fluid, skin wash, and skin extract using liquid scintillation counting (for radiolabeled compound) or a validated HPLC method.
-
Calculate the cumulative amount of this compound permeated over time and determine the flux (permeation rate).
Decontamination Efficacy Testing
Objective: To assess the effectiveness of various decontamination products or procedures in removing this compound from a surface, typically skin or material swatches.
Materials:
-
Porcine skin explants or relevant material swatches (e.g., cotton, nylon-cotton blend)
-
This compound solution
-
Decontamination products to be tested (e.g., Fuller's earth, reactive sorbents, soap and water)
-
Extraction solvent (e.g., methanol, acetonitrile)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system
Protocol:
-
Apply a known volume (e.g., 1-10 µL) of this compound to a defined area on the surface of the skin explant or material swatch.
-
Allow the simulant to remain on the surface for a specified contact time.
-
Initiate the decontamination procedure. This may involve:
-
Dry decontamination: Application of an absorbent material with a standardized blotting and/or rubbing technique.
-
Wet decontamination: Washing with a specific solution for a set duration and with a defined mechanical action.
-
-
Following decontamination, extract the residual this compound from the surface using a suitable solvent. For skin, this can be done using swabs or by excising the contaminated area.
-
Analyze the extract using a validated GC-MS method to quantify the amount of remaining this compound.
-
Calculate the decontamination efficacy as the percentage of simulant removed compared to a positive control (contaminated surface with no decontamination).
Analytical Detection by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To provide a sensitive and selective method for the quantification of this compound in various matrices, such as skin extracts, hair samples, or environmental swabs.[9][10][11][12]
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, HP-5ms).
-
Mass Spectrometer: Capable of electron ionization (EI) and operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature held for a few minutes, followed by a temperature ramp to a final temperature which is then held. A representative program could be: 40°C for 4 min, ramp at 20°C/min to 270°C, and hold for 2 min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM). For MRM, specific precursor-to-product ion transitions for this compound and an internal standard (e.g., this compound-d4) should be optimized.
-
Sample Preparation (General):
-
Extract the sample with a suitable organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Use an internal standard (e.g., deuterated this compound) for accurate quantification.
-
Concentrate the extract if necessary.
-
For certain matrices, a derivatization step (e.g., silylation) may be employed to improve chromatographic performance.[10]
Signaling Pathways and Experimental Workflows
Sulfur Mustard-Induced Cellular Toxicity Pathways
Sulfur mustard is a potent alkylating agent that induces cellular damage through multiple pathways.[13] Exposure leads to DNA damage, which can trigger the activation of poly(ADP-ribose) polymerase (PARP).[14][15] Overactivation of PARP can deplete cellular NAD+ and ATP, leading to energy crisis and necrotic cell death.[15] DNA damage can also activate p53, initiating the intrinsic mitochondrial pathway of apoptosis.[16][17] Furthermore, sulfur mustard exposure can upregulate Fas and FasL, activating the extrinsic death receptor pathway of apoptosis.[16][17] The inflammatory response is another critical component of sulfur mustard toxicity, involving the activation of transcription factors like NF-κB and AP-1, and the subsequent release of pro-inflammatory cytokines and chemokines.[14][16][18]
Caption: Sulfur Mustard Cellular Toxicity Pathways.
Experimental Workflow for In Vitro Skin Permeation Study
The following diagram illustrates a typical workflow for conducting an in vitro skin permeation study using this compound as a simulant. The process begins with the preparation of the skin membrane and the Franz diffusion cell setup, followed by the application of the simulant, sample collection over time, and finally, sample analysis to quantify permeation.
Caption: In Vitro Skin Permeation Experimental Workflow.
Logical Flow for Decontamination Efficacy Assessment
This diagram outlines the logical steps involved in assessing the efficacy of a decontamination procedure using this compound. The process involves a controlled contamination event, the application of the decontamination method, extraction of any residual simulant, and quantitative analysis to determine the percentage of removal.
Caption: Decontamination Efficacy Assessment Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro dermal absorption of methyl salicylate, ethyl parathion, and malathion: first responder safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Gas chromatography-mass spectrometry with solid-phase microextraction method for determination of methyl salicylate and other volatile compounds in leaves of Lycopersicon esculentum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mustard gas - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Acute and delayed sulfur mustard toxicity; novel mechanisms and future studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Signaling Molecules in Sulfur Mustard-Induced Cutaneous Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfur mustard analog induces oxidative stress and activates signaling cascades in the skin of SKH-1 hairless mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of Menthyl Salicylate in Clearing Tissue Samples for Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl salicylate (B1505791), also known as wintergreen oil, is an effective clearing agent for rendering biological tissue samples transparent for microscopic examination.[1][2][3] Its application is particularly advantageous in three-dimensional imaging of thick specimens, as it minimizes light scattering, a primary obstacle in whole-mount microscopy.[1] The principle behind tissue clearing lies in the homogenization of refractive indices across different cellular and extracellular components, such as proteins, lipids, and water.[1][4] Significant differences in these refractive indices cause light to scatter, rendering the tissue opaque. By replacing the interstitial water with a clearing agent that has a refractive index closely matching that of the tissue components, light can pass through the sample with minimal distortion, enabling deep-tissue imaging.[1]
Menthyl salicylate offers several key advantages over other clearing agents. Its high refractive index is very close to that of glass and immersion oil, which is ideal for microscopy as it minimizes refraction-induced axial scaling issues.[1] Compared to glycerol-based methods, it results in better tissue transparency and causes less anisotropic shrinkage, preserving the structural integrity of the sample.[1] Furthermore, it is considered less toxic than other organic solvent-based clearing agents like Benzyl Alcohol Benzyl Benzoate (B1203000) (BABB).[5] Notably, tissues cleared with this compound can be visualized under brightfield microscopy for mounting, which is not possible with BABB.[5] It has also been shown to be effective in preserving the fluorescence of proteins, making it suitable for imaging genetically labeled samples.[6]
Quantitative Data Summary
The efficacy of a clearing agent is largely determined by its refractive index (n) and its ability to match the refractive index of cellular components, thereby reducing light scattering. The following table summarizes the refractive indices of this compound and other relevant substances in microscopy.
| Substance | Refractive Index (n) |
| Vacuum | 1.000 |
| Air | 1.0003 |
| Water | 1.333 |
| Ethanol (B145695) | 1.361 |
| 80% Glycerol | 1.4429 |
| Vectashield | 1.45 |
| 100% Glycerol | 1.4739 |
| SeeDB2G | 1.47 |
| Rapiclear | 1.47 |
| Glass | 1.518 |
| Immersion Oil | 1.518 |
| 97% 2,2'-Thiodiethanol (TDE) | 1.515 |
| SeeDB2S | 1.52 |
| Rapiclear | 1.52 |
| This compound | ~1.534 - 1.5409 |
| Benzyl alcohol/benzyl benzoate (BABB) | ~1.568 |
Data compiled from multiple sources.[1][4][5][7]
Experimental Protocols
General Protocol for Tissue Clearing with this compound
This protocol describes the general steps for clearing fixed tissue samples using this compound. The duration of each step may need to be optimized depending on the tissue type and size.
Materials:
-
Fixed tissue sample (e.g., with paraformaldehyde)
-
Phosphate-buffered saline (PBS)
-
Ethanol series (30%, 50%, 70%, 90%, 100%)
-
This compound
-
Glass dishes or vials (this compound dissolves some plastics)
-
Orbital shaker
-
Microscope slides and coverslips
-
Mounting medium (e.g., fresh this compound)
-
Nail polish (clear) for sealing
Procedure:
-
Fixation: Ensure the tissue is adequately fixed (e.g., in 4% paraformaldehyde) and washed in PBS to remove the fixative.
-
Dehydration: Dehydrate the tissue through a graded ethanol series to remove water. This is a critical step as this compound is not miscible with water.[1]
-
30% Ethanol (5-10 minutes)
-
50% Ethanol (5-10 minutes)
-
70% Ethanol (5-10 minutes)
-
90% Ethanol (5-10 minutes)
-
100% Ethanol (overnight, protected from light, with gentle shaking)[8]
-
-
Clearing:
-
Immerse the dehydrated tissue in a 50:50 mixture of 100% ethanol and this compound in a glass container.[1]
-
After a brief incubation, transfer the tissue to 100% this compound.[8]
-
Incubate in this compound for at least 2 hours with gentle shaking at room temperature, protected from light.[8] The tissue should become transparent during this step. For larger samples, this step may take longer.[6]
-
-
Mounting:
-
Place the cleared tissue on a microscope slide.
-
Add a drop of fresh this compound as a mounting medium.
-
Carefully place a coverslip over the tissue, avoiding air bubbles.
-
Remove excess mounting medium with a kimwipe.
-
Seal the edges of the coverslip with clear nail polish.[1] Note that this compound can dissolve colored nail polish and eventually the sealant, so slides may need to be re-sealed for long-term storage.[1]
-
Protocol for Clearing Adipose Tissue
This protocol is specifically adapted for the challenging task of clearing lipid-rich adipose tissue.[8]
Additional Materials:
-
PBS with 0.3% glycine (B1666218)
-
PBS with 0.2% Triton X-100
Procedure:
-
Fixation and Quenching:
-
Fix adipose tissue as required.
-
Rinse in PBS to remove fixative.
-
Quench free aldehyde groups by immersing the tissue in PBS with 0.3% glycine for 1 hour at room temperature with shaking.[8]
-
-
Permeabilization:
-
Immerse the tissue in PBS with 0.2% Triton X-100 for 2 hours at 37°C with shaking.[8]
-
-
Dehydration and Clearing:
-
Imaging:
-
Transfer the cleared adipose tissue to a glass-bottom imaging chamber filled with fresh this compound for imaging on an inverted confocal microscope.[8]
-
Visualizations
Experimental Workflow for Tissue Clearing
Caption: General workflow for tissue clearing using this compound.
Logical Relationship in Tissue Clearing
References
- 1. research.njit.edu [research.njit.edu]
- 2. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 3. Rapid tissue processing technique: A novel method using methyl salicylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. health.uconn.edu [health.uconn.edu]
- 5. bidc.ucsf.edu [bidc.ucsf.edu]
- 6. Optical clearing of unsectioned specimens for three-dimensional imaging via optical transmission and emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Comparison of Transparency and Shrinkage During Clearing of Insect Brains Using Media With Tunable Refractive Index [frontiersin.org]
- 8. Exploring Adipose Tissue Structure by Methylsalicylate Clearing and 3D Imaging [jove.com]
Application Notes and Protocols for the Formulation of Topical Analgesic Patches Containing Menthyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation, manufacturing, and evaluation of topical analgesic patches containing menthyl salicylate (B1505791). Detailed protocols for key experiments are included to guide researchers in the development and characterization of robust and effective transdermal systems.
Introduction
Menthyl salicylate is a widely used topical analgesic for the temporary relief of minor aches and pains of muscles and joints.[1][2] When formulated into a transdermal patch, it offers the advantages of controlled drug delivery, sustained therapeutic effect, and improved patient compliance by bypassing the gastrointestinal tract.[3][4] The efficacy of a this compound patch is critically dependent on its formulation, which influences its adhesion, drug release characteristics, and skin permeation.[4][5] This document outlines the key considerations and methodologies for developing a drug-in-adhesive matrix-type patch, a common design for such products.[3][6]
Formulation Components
The successful formulation of a this compound patch requires a careful selection of excipients that ensure stability, adhesion, and optimal drug delivery. A typical formulation consists of the active pharmaceutical ingredient (API), polymers, adhesives, a penetration enhancer, and a plasticizer.
Table 1: Example Formulation Composition of a this compound Patch
| Component | Role | Example Material | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | This compound | 10.0 |
| Adhesive 1 | Adhesion, Matrix Former | Durabond PC 1879A | 8.0 |
| Adhesive 2 | Adhesion, Matrix Former | Nikasol TS-620 | 7.0 |
| Polymer 1 | Thickener, Stabilizer | Carboxymethyl Cellulose (CMC) | 3.5 |
| Polymer 2 | Film Former, Solubilizer | Polyvinyl Pyrrolidone (PVP) | 3.0 |
| Solvent/Penetration Enhancer | Solubilizer, Permeation Enhancer | Propylene Glycol (PG) | 5.0 |
| --- | --- | Distilled Water | q.s. to 100 |
This formulation is based on a study by Yeoh et al. and serves as a representative example.[7] Researchers should optimize concentrations based on their specific polymers and desired patch characteristics.
Manufacturing Process
The manufacturing of a drug-in-adhesive this compound patch is a multi-stage process that requires precise control to ensure product quality and consistency.[3][8] The solvent evaporation technique is a common method employed.[9]
Mechanism of Action of this compound
This compound provides analgesic effects through a multi-faceted mechanism primarily initiated upon its topical application and subsequent penetration into the skin.
Upon application, this compound penetrates the skin where it is partially hydrolyzed by cutaneous esterases into its active metabolite, salicylic acid.[1][9] Salicylic acid then inhibits the cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[9][10] Additionally, this compound acts as a counterirritant by directly modulating transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, on sensory neurons.[9] This action produces a warming or cooling sensation that distracts from the underlying pain signals, contributing to the overall analgesic effect.[9]
Experimental Protocols and Data Presentation
Thorough characterization is essential to ensure the quality, safety, and efficacy of the developed patch. This includes physicochemical evaluation, adhesion performance, and in vitro drug release and permeation studies.
Physicochemical Characterization
Protocol:
-
Patch Weight: Cut ten patches of a standard area (e.g., 3x3 cm²) before removing the release liner. Weigh each patch individually using an analytical balance and calculate the average weight per unit area (mg/cm²).[11]
-
Patch Thickness: Using a digital micrometer, measure the thickness of the patch (with the release liner removed) at a minimum of 10 different locations. Calculate the average thickness.[9][11]
-
Drug Content: Cut a patch of a known area (e.g., 1x1 cm²) and place it in a known volume of a suitable solvent (e.g., 2 mL of methanol).[3][11] Shake the sample overnight to ensure complete extraction of the drug. Analyze the drug concentration using a validated HPLC method and calculate the drug content per unit area (mg/cm²).[3][11]
Table 2: Physicochemical Properties of this compound Patches with Different Solvents
| Formulation Code | Solvent (5% w/w) | Average Weight (mg/cm²) | Average Thickness (mm) | Drug Content (mg/cm²) |
| MS-P | None | 6.4 ± 0.3 | 0.091 ± 0.003 | 2.4 ± 0.1 |
| PG-P | Propylene Glycol | 6.5 ± 0.3 | 0.092 ± 0.003 | 2.5 ± 0.1 |
| TRC-P | Transcutol® P | 6.7 ± 0.4 | 0.093 ± 0.002 | 2.3 ± 0.1 |
| MAI-P | Maisine® CC | 6.6 ± 0.2 | 0.091 ± 0.003 | 2.4 ± 0.2 |
| IPM-P | Isopropyl Myristate | 6.5 ± 0.3 | 0.092 ± 0.003 | 2.4 ± 0.1 |
Data adapted from Yeoh et al. (2022).[3][12] Values are presented as mean ± standard deviation.
Adhesion Performance Testing
Adhesion is a critical quality attribute that ensures the patch remains in contact with the skin for the intended duration.[13]
Protocol: 180° Peel Adhesion Test
-
Apparatus: Tensile tester equipped with a peel test fixture.
-
Substrate: A suitable substrate, such as a stainless steel panel or excised porcine ear skin, should be used.[12][14]
-
Sample Preparation: Cut the patch into uniform strips (e.g., 25 mm x 150 mm).[12]
-
Application: Apply the patch strip to the clean, dry substrate. Use a standard roller (e.g., 1 kg) to roll over the patch to ensure uniform contact.[14] Allow the patch to adhere for a set time (e.g., 10 minutes).[12]
-
Testing: Mount the substrate in the lower jaw of the tensile tester. Fold the free end of the patch back 180° and clamp it in the upper jaw.
-
Measurement: Pull the patch from the substrate at a constant speed (e.g., 300 mm/min) at a 180° angle.[12]
-
Data Analysis: Record the force required to peel the patch. The peel strength is calculated as the average force per unit width of the patch (N/cm).[14]
Protocol: Tack Force Test
-
Apparatus: Texture Analyzer with a cylindrical stainless-steel probe.
-
Procedure: The patch is secured adhesive-side up. The probe is brought into contact with the adhesive surface at a defined speed and force for a short duration (e.g., 1 second).[12]
-
Measurement: The probe is then withdrawn at a constant rate. The maximum force required to break the bond between the probe and the adhesive is recorded as the tack force.[12]
-
Data Analysis: The tack force is typically expressed as force per unit area (N/cm²).[11]
Table 3: Adhesion Properties of this compound Patches with Different Solvents
| Formulation Code | Solvent (5% w/w) | Tack Force (N/cm²) | Peel Strength (N/cm) |
| MS-P | None | 0.25 ± 0.01 | 0.08 ± 0.01 |
| PG-P | Propylene Glycol | 0.23 ± 0.01 | 0.10 ± 0.01 |
| TRC-P | Transcutol® P | 0.23 ± 0.01 | 0.03 ± 0.01 |
| MAI-P | Maisine® CC | 0.36 ± 0.01 | 0.04 ± 0.01 |
| IPM-P | Isopropyl Myristate | 0.22 ± 0.01 | 0.03 ± 0.01 |
Data adapted from Yeoh et al. (2022).[11][12] Values are presented as mean ± standard deviation.
In Vitro Release and Permeation Studies
These studies are crucial for evaluating the rate at which the drug is released from the patch and permeates through a skin model. The Franz diffusion cell is the most commonly used apparatus for this purpose.[8][14]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.usm.my [eprints.usm.my]
- 5. Characterisation And Formulation Of Topical Methyl Salicylate Patches: Effect Of Solvents On Adhesion And Drug Permeation [erepo.usm.my]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2018198029A1 - Matrix adhesive patch and process for the preparation thereof - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. DSpace [diposit.ub.edu]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Skin Permeation Studies of Menthyl Salicylate Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl salicylate (B1505791), an ester of menthol (B31143) and salicylic (B10762653) acid, is a common active ingredient in topical analgesic formulations for the relief of musculoskeletal pain.[1] Its efficacy is dependent on its ability to permeate the stratum corneum, the outermost layer of the skin, to reach the underlying tissues. In vitro skin permeation studies are a crucial tool in the development and optimization of topical formulations containing menthyl salicylate. These studies provide valuable data on the rate and extent of drug absorption through the skin, allowing for the evaluation of different formulations and the investigation of permeation enhancement strategies.
This document provides detailed protocols for conducting in vitro skin permeation studies of this compound formulations using Franz diffusion cells, along with a summary of relevant quantitative data and a visualization of the key signaling pathway involved in its mechanism of action.
Mechanism of Action
This compound functions as a counterirritant, producing a sensation of coolness followed by warmth on the skin to provide symptomatic relief from pain.[2] Upon skin absorption, it is hydrolyzed to salicylic acid, which inhibits the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain.[1][3] The menthol component acts as a penetration enhancer, facilitating the absorption of the salicylate portion, and also has vasodilatory effects.[1][2]
Key Experimental Protocols
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the steps for assessing the skin permeation of this compound from a topical formulation using a Franz diffusion cell apparatus.
1. Materials and Equipment:
-
Franz diffusion cells (with a known diffusion area, e.g., 0.79 cm²)[4]
-
Full-thickness skin tissue (e.g., porcine ear skin or human cadaver skin)[4]
-
Receptor medium (e.g., phosphate-buffered saline (PBS), or a mixture of ethanol (B145695) and water)[5]
-
This compound formulation to be tested
-
Water bath with a circulating system and heater
-
Magnetic stir bars and stirrer
-
High-Performance Liquid Chromatography (HPLC) system for sample analysis[5]
-
Syringes and needles for sampling
-
Methanol for drug extraction[4]
2. Experimental Procedure:
-
Skin Preparation:
-
Thaw frozen skin at room temperature.
-
Carefully excise a section of skin large enough to be mounted on the Franz diffusion cell.
-
Ensure the skin is free of any defects or subcutaneous fat.
-
-
Franz Diffusion Cell Assembly:
-
Mount the excised skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[4]
-
Clamp the two compartments together securely.
-
Fill the receptor compartment with a known volume of pre-warmed (32 ± 0.5 °C) and degassed receptor medium.[4] Ensure no air bubbles are trapped beneath the skin.
-
Place a magnetic stir bar in the receptor compartment.
-
-
Equilibration:
-
Place the assembled Franz cells in a water bath maintained at a constant temperature (e.g., 37 ± 0.5 °C) to achieve a skin surface temperature of 32 ± 0.5 °C.[6]
-
Allow the system to equilibrate for a specified period (e.g., 30-60 minutes).
-
-
Application of Formulation:
-
Apply a precise amount of the this compound formulation (e.g., a finite dose of 10 µL/cm²) onto the surface of the skin in the donor compartment.[4]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium from the sampling port.[4]
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.
-
-
Sample Analysis:
-
Analyze the collected samples for the concentration of this compound and its metabolite, salicylic acid, using a validated HPLC method.[5]
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time to determine the permeation profile.
-
Calculate the steady-state flux (Jss) from the linear portion of the permeation profile.
-
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro skin permeation studies of methyl salicylate (a key component of this compound) formulations.
| Formulation/Solvent System | Skin Type | Cumulative Permeation (µg/cm²) at 24h | Flux (µg/cm²/h) | Reference |
| 10% v/v Methyl Salicylate in Propylene Glycol | Porcine Ear Skin | ~90 | Not Reported | [4][7] |
| 10% v/v Methyl Salicylate in Transcutol® | Porcine Ear Skin | Not explicitly stated, but lower than PG in one study[4] | Not Reported | [4] |
| 10% v/v Methyl Salicylate in Maisine® CC | Porcine Ear Skin | ~110-150 in a patch formulation | Not Reported | [4][7] |
| 20% Methyl Salicylate Formulation | Human Epidermal Membranes | Flux was ~3-fold faster than full-thickness skin | 0.82 ± 0.43 (MeSA + SA) | [5] |
| 20% Methyl Salicylate Formulation | Human Full-Thickness Skin | Not Reported | 0.29 ± 0.17 (MeSA + SA) | [5] |
Visualizations
Experimental Workflow for In Vitro Skin Permeation Study
Caption: Workflow of an in vitro skin permeation study using Franz diffusion cells.
Signaling Pathway for this compound's Anti-inflammatory Action
Caption: Inhibition of the COX pathway by the salicylic acid metabolite of this compound.
References
- 1. pharmaoffer.com [pharmaoffer.com]
- 2. This compound | C17H24O3 | CID 20055232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmasm.com [pharmasm.com]
- 7. researchgate.net [researchgate.net]
Chiral Separation of Menthyl Salicylate Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl salicylate (B1505791), an ester of menthol (B31143) and salicylic (B10762653) acid, possesses chiral centers derived from the menthol moiety. The enantiomers of menthyl salicylate can exhibit different physiological and toxicological profiles, making their separation and analysis critical in the pharmaceutical, cosmetic, and food industries. This document provides detailed application notes and protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC). Both direct and indirect chiral separation strategies are discussed to provide a comprehensive guide for researchers.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers. For this compound, both direct and indirect methods can be employed.
Direct Chiral HPLC Separation
Direct chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of aromatic and ester compounds and are a recommended starting point for method development.
Objective: To develop a direct HPLC method for the separation of this compound enantiomers.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® IA, IB, or IC)
-
Data acquisition and processing software
Method Development Strategy:
-
Column Screening: Screen different polysaccharide-based CSPs (e.g., CHIRALPAK® IA, IB, IC) to identify the column that provides the best selectivity for this compound enantiomers.
-
Mobile Phase Optimization:
-
Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v).
-
If separation is not achieved, systematically vary the ratio of n-Hexane to IPA (e.g., 80:20, 70:30).
-
Other alcohols like ethanol (B145695) can also be evaluated as modifiers.
-
-
Flow Rate and Temperature Optimization:
-
Begin with a flow rate of 1.0 mL/min. This can be adjusted to optimize resolution and analysis time.
-
Column temperature can be varied (e.g., 25°C, 40°C) to improve peak shape and resolution.
-
Proposed Starting Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® IC (4.6 x 250 mm, 5 µm) |
| Mobile Phase | n-Hexane/Ethanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Data Presentation: Expected Results for Direct Chiral HPLC
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 | tbd | >1.5 |
| Enantiomer 2 | tbd |
Note: The retention times and resolution are indicative and will need to be determined experimentally.
Indirect Chiral HPLC Separation via Diastereomer Formation
An alternative and often robust method is the separation of diastereomers on a standard achiral column. This involves synthesizing diastereomeric this compound by reacting a single enantiomer of either salicylic acid derivative or menthol. For instance, reacting racemic salicylic acid with enantiomerically pure L-(-)-menthol will produce two diastereomers: L-menthyl-(R)-salicylate and L-menthyl-(S)-salicylate. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column.
Objective: To separate the diastereomers of this compound on an achiral HPLC column.
Step 1: Synthesis of Diastereomeric this compound
-
React racemic salicylic acid with L-(-)-menthol in the presence of a suitable coupling agent (e.g., DCC/DMAP or via acid chloride).
-
Purify the resulting diastereomeric mixture by flash chromatography if necessary.
Step 2: HPLC Separation
Instrumentation:
-
Standard HPLC system with a UV detector
-
Achiral Stationary Phase: C18 or Silica column
HPLC Conditions:
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 305 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Data Presentation: Representative Data for Indirect Chiral HPLC
| Diastereomer | Retention Time (min) | Resolution (Rs) |
| Diastereomer 1 | 9.6 | 2.1 |
| Diastereomer 2 | 11.8 | |
| Data adapted from a similar separation of menthyl esters.[1] |
Gas Chromatography (GC)
Chiral GC is well-suited for the analysis of volatile compounds like this compound. The separation is typically achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.
Experimental Protocol: Chiral GC
Objective: To separate the enantiomers of this compound using chiral gas chromatography.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column: e.g., a cyclodextrin-based column such as Rt-βDEXse or similar.
GC Conditions:
| Parameter | Condition |
| Column | Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.5 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 280°C (FID) |
| Oven Program | Start at 100°C, hold for 1 min, ramp to 220°C at 5°C/min, hold for 10 min |
| Injection Mode | Split (split ratio 50:1) |
| Injection Volume | 1 µL |
| Sample Preparation | 1 mg/mL in Hexane |
Data Presentation: Expected Results for Chiral GC
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | tbd |
| Enantiomer 2 | tbd |
Note: Retention times are to be determined experimentally. The oven program may require optimization for baseline separation.
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main mobile phase component.
Experimental Protocol: Chiral SFC
Objective: To develop a rapid method for the chiral separation of this compound enantiomers by SFC.
Instrumentation:
-
SFC system with a UV detector and back pressure regulator
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., CHIRALPAK® IA, IB, or IC)
Method Development Strategy:
-
Column and Co-solvent Screening: Screen several polysaccharide-based CSPs with a primary co-solvent of methanol.
-
Co-solvent Optimization: If necessary, evaluate other co-solvents such as ethanol or isopropanol.
-
Additive Screening: For improved peak shape, especially with acidic or basic analytes, screen acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additives at low concentrations (0.1-0.5%).
-
Back Pressure and Temperature Optimization: Vary the back pressure (e.g., 100-200 bar) and temperature (e.g., 25-40°C) to fine-tune the separation.
Proposed Starting Conditions:
| Parameter | Condition |
| Column | CHIRALPAK® IA (4.6 x 150 mm, 5 µm) |
| Mobile Phase | CO₂ / Methanol (80:20, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
| Sample Concentration | 1 mg/mL in Methanol |
Data Presentation: Expected Results for Chiral SFC
| Enantiomer | Retention Time (min) |
| Enantiomer 1 | tbd |
| Enantiomer 2 | tbd |
Note: Retention times are to be determined experimentally.
Visualization of Experimental Workflows
Caption: Workflow for Direct and Indirect Chiral HPLC Separation.
Caption: Workflow for Chiral GC and SFC Separation.
References
Application Notes and Protocols: Menthyl Salicylate in Drug Delivery Systems for Pain Relief
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl salicylate (B1505791), an ester of menthol (B31143) and salicylic (B10762653) acid, is a widely utilized active pharmaceutical ingredient (API) for topical pain relief. Its analgesic and anti-inflammatory properties are attributed to a dual mechanism of action: a counter-irritant effect inducing sensations of coolness and warmth that distract from pain signals, and the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[1][2][3] This document provides detailed application notes and experimental protocols for the formulation and evaluation of various drug delivery systems designed to enhance the topical delivery of menthyl salicylate for effective pain management.
The development of advanced drug delivery systems, such as nanoemulsions, transdermal patches, and microcapsules, aims to overcome challenges associated with conventional topical formulations, including poor solubility, high volatility, and controlled release of this compound.[4][5] These systems can improve drug loading, enhance skin permeation, and provide sustained therapeutic effects.
Mechanism of Action: Signaling Pathways
This compound exerts its analgesic effects through multiple pathways. Upon topical application, it penetrates the skin and is metabolized to salicylic acid, which inhibits COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins (B1171923) that mediate inflammation and pain.[1][2] Additionally, this compound modulates transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in thermosensation and nociception, leading to the sensations of warmth and coolness that help to mask pain signals.[1][2] The vasodilation caused by the menthol component increases local blood flow, which can aid in the removal of inflammatory mediators.[1][2]
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 3. Chitosan-based films containing nanoemulsions of methyl salicylate: Formulation development, physical-chemical and in vitro drug release characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Synthesis of Menthyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Menthyl salicylate (B1505791) is the ester formed from menthol (B31143) and salicylic (B10762653) acid. It is utilized in various applications, including as a UV absorber and for its cooling sensation.[1][2] The synthesis of Menthyl salicylate can be effectively achieved in a laboratory setting through a two-step process. The initial step involves the synthesis of Methyl salicylate via a Fischer esterification of salicylic acid with methanol (B129727).[3][4] This is a well-established, acid-catalyzed reaction.[5] The subsequent step is a transesterification reaction where the synthesized Methyl salicylate reacts with menthol to yield the final product, this compound.[1][4] This protocol provides a detailed methodology for both stages of the synthesis, including reaction conditions, purification procedures, and relevant quantitative data.
Data Presentation
The following tables summarize the quantitative data for the two key reactions in the synthesis of this compound.
Table 1: Summary of Reaction Parameters for Methyl Salicylate Synthesis (Fischer Esterification)
| Parameter | Value | Reference |
|---|---|---|
| Salicylic Acid | 0.65 g - 30.4 g | [6][7] |
| Methanol | 2.0 mL - 70 mL (in excess) | [7][8] |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | [3][9] |
| Catalyst Volume | 0.75 mL - 7 mL | [6][7] |
| Reaction Temperature | ~80 °C - 100 °C (Gentle Boil/Reflux) | [5][6] |
| Reaction Time | 60 - 75 minutes | [6] |
| Reported Yield | 64% - 98% |[3][9] |
Table 2: Summary of Reaction Parameters for this compound Synthesis (Transesterification)
| Parameter | Value | Reference |
|---|---|---|
| Methyl Salicylate to Menthol Mass Ratio | 1-1.8 : 1-1.2 | [1] |
| Catalyst | Anhydrous Potassium Carbonate (K₂CO₃) | [1] |
| Catalyst Mass Ratio (to reactants) | 0.03-0.05 | [1] |
| Microwave Power | 200 - 400 W | [1] |
| Microwave Time | 15 - 45 min | [1] |
| Reflux Temperature | 145 - 175 °C | [1] |
| Distillation Temperature (Vacuum) | 135 - 145 °C |[1] |
Experimental Protocols
Part A: Synthesis of Methyl Salicylate (Oil of Wintergreen)
This procedure details the Fischer esterification of salicylic acid and methanol.[4][5]
Materials and Equipment:
-
Round-bottom flask (appropriate size for reactant scale)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Salicylic acid
-
Methanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (B109758) (CH₂Cl₂) or Ether
-
5% Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve salicylic acid in an excess of methanol by stirring with a magnetic stir bar.[5][6]
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the solution while stirring.[6][10] The addition is exothermic and may cause the methanol to boil.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil using a heating mantle or water bath for approximately 60-75 minutes.[6][8]
-
Work-up and Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel.
-
Add dichloromethane or ether and wash with water to remove excess methanol and sulfuric acid.[7]
-
Extract the organic layer with a 5% sodium bicarbonate solution to remove any unreacted salicylic acid.[7][8] Repeat until no precipitate forms upon acidification of the aqueous layer.
-
-
Drying and Solvent Removal:
-
Purification: The resulting crude Methyl salicylate can be purified by distillation. An air condenser is recommended as the boiling point of Methyl salicylate is high (222 °C).[7] Collect the fraction boiling around 220-224 °C.[7][11]
Part B: Synthesis of this compound (Transesterification)
This procedure details the transesterification of the previously synthesized Methyl salicylate with menthol, based on a patented method.[1]
Materials and Equipment:
-
Three-neck flask equipped for microwave irradiation
-
Microwave reactor
-
Reflux condenser with a water separator/distillation head
-
Thermometer
-
Vacuum distillation apparatus
-
Methyl salicylate (from Part A)
-
Menthol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or other suitable drying agent
-
Distilled water
Procedure:
-
Reactant Mixture: In a three-neck flask suitable for microwave synthesis, combine Methyl salicylate, menthol, and anhydrous potassium carbonate according to the mass ratios specified in Table 2.[1]
-
Microwave-Assisted Reaction: Place the flask in a microwave reactor. Set the microwave power (e.g., 350 W) and irradiation time (e.g., 25 min).[1]
-
Reflux and Methanol Removal: Following microwave irradiation, heat the mixture to reflux (approx. 160 °C).[1] The generated methanol is separated and removed using a water separator or by distillation.[1]
-
Purification:
-
Final Purification by Vacuum Distillation: Purify the final product by distillation under reduced pressure. Collect the fraction that distills between 135-145 °C to obtain pure this compound.[1]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the two-step synthesis process for this compound.
References
- 1. CN104058969B - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 2. This compound | C17H24O3 | CID 20055232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ivypanda.com [ivypanda.com]
- 4. scribd.com [scribd.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. prepchem.com [prepchem.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. Methyl salicylate synthesis - chemicalbook [chemicalbook.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
Quantitative Analysis of Menthyl Salicylate in Liniments and Creams: Application Notes and Protocols
Introduction
Menthyl salicylate (B1505791), an ester of menthol (B31143) and salicylic (B10762653) acid, is a common active ingredient in topical analgesic preparations such as liniments and creams. It is valued for its counter-irritant and analgesic properties, providing relief from musculoskeletal pain and stiffness. The accurate quantification of menthyl salicylate in these formulations is crucial for ensuring product quality, safety, and efficacy. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in liniments and creams using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), two of the most prevalent and reliable analytical techniques for this purpose.[1][2]
Application Note 1: Quantitative Analysis by Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and widely used method for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][2] The use of a Flame Ionization Detector (FID) provides high sensitivity and a wide linear range. An internal standard is often employed to improve the accuracy and precision of the method by correcting for variations in sample injection and preparation.[3]
Experimental Protocol: GC-FID
1. Instrumentation and Chromatographic Conditions:
A gas chromatograph equipped with a flame ionization detector is used. The following conditions have been shown to be effective for the analysis of this compound in topical preparations.
| Parameter | Condition |
| Column | DB-624 capillary column (30 m, 0.53 mm ID, 3 µm film thickness) or equivalent[4] |
| Oven Temperature Program | Initial temperature: 90°C, ramped at 8°C/min to 181°C, hold for 4 minutes |
| Injector Temperature | 280°C |
| Detector Temperature | 180°C |
| Carrier Gas | Helium at a flow rate of 5 mL/min |
| Injection Volume | 1 µL |
| Injection Mode | Splitless[4] |
2. Reagents and Standards Preparation:
-
Diluent: Isopropyl alcohol or Methanol (B129727) (HPLC grade).[4]
-
Internal Standard Solution: Prepare a 2.0 mg/mL solution of Anethole in the chosen diluent.
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the internal standard solution to achieve a desired concentration (e.g., 3.0 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the internal standard solution to cover a concentration range of 1.5 mg/mL to 4.5 mg/mL.
3. Sample Preparation:
-
Accurately weigh a portion of the liniment or cream sample equivalent to a target concentration of this compound (e.g., 3.0 mg/mL) into a volumetric flask.
-
Add a sufficient volume of the internal standard solution.
-
Sonicate the mixture until the sample is completely dissolved or dispersed.[4]
-
Allow the solution to cool to room temperature and dilute to the final volume with the internal standard solution.
-
Filter the solution through a 0.45 µm membrane filter, discarding the initial portion of the filtrate.[4] The resulting solution is ready for GC analysis.
Data Presentation: GC-FID Method Validation Summary
The following table summarizes the typical validation parameters for the quantitative analysis of this compound by GC-FID, as established in published methods.
| Validation Parameter | Result |
| Linearity Range | 1.5 mg/mL to 4.5 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Intra-day Precision (%RSD) | < 1.0% |
| Inter-day Precision (%RSD) | < 1.5% |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Limit of Detection (LOD) | 0.1 ng[1][5] |
| Limit of Quantitation (LOQ) | Not explicitly stated, but method is suitable for label claim concentrations. |
Visualization: GC-FID Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
Application Note 2: Quantitative Analysis by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a highly specific, sensitive, and precise method for the determination of this compound in pharmaceutical formulations.[6] This method is particularly advantageous for its simplicity and rapid analysis time.[6]
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
An HPLC system equipped with a UV or photodiode array (PDA) detector is required. The following conditions have been validated for this application.
| Parameter | Condition |
| Column | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent[6] |
| Mobile Phase | Isocratic mixture of Methanol and Water (65:35, v/v) containing 1.0% Acetic Acid[6] |
| Flow Rate | 1.0 mL/min[6] |
| Column Temperature | 30°C[6] |
| Detection Wavelength | 304 nm[6] |
| Injection Volume | 20 µL[6] |
2. Reagents and Standards Preparation:
-
Mobile Phase: Prepare a mixture of methanol and water (65:35, v/v) and add 1.0% acetic acid. Filter and degas before use.[6]
-
Standard Stock Solution: Accurately weigh about 0.1 g of this compound reference standard into a 100 mL volumetric flask and dissolve in methanol. Dilute a 10 mL aliquot of this stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.[6]
-
Calibration Standards: Prepare a series of calibration standards ranging from 25 µg/mL to 175 µg/mL by diluting the standard stock solution with the mobile phase.[6]
3. Sample Preparation:
-
Accurately weigh approximately 1.0 g of the cream or liniment sample into a 100 mL volumetric flask.[6]
-
Add 20 mL of methanol and heat the flask on a water bath until boiling to aid in extraction.[6]
-
Cool the flask to room temperature and dilute to the final volume with the mobile phase.[6]
-
Filter the solution through a 0.45 µm membrane filter before injecting it into the HPLC system.[6]
Data Presentation: HPLC-UV Method Validation Summary
The table below outlines the performance characteristics of a validated HPLC-UV method for this compound quantification.
| Validation Parameter | Result |
| Linearity Range | 25 µg/mL to 175 µg/mL[6] |
| Correlation Coefficient (r²) | 0.9999[6] |
| Intra-day Precision (%RSD) | < 2.0%[6] |
| Inter-day Precision (%RSD) | < 2.0%[6] |
| Accuracy (% Recovery) | 99.78% to 100.0%[6] |
| Limit of Detection (LOD) | 2.4 µg/mL[6] |
| Limit of Quantitation (LOQ) | 14 µg/mL[6] |
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are suitable and validated methods for the quantitative determination of this compound in liniments and creams. The choice between GC and HPLC may depend on the available instrumentation, the complexity of the sample matrix, and the presence of other volatile or non-volatile active ingredients. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for quality control and formulation development.
References
- 1. Jagiellonian University Repository [ruj.uj.edu.pl]
- 2. Simultaneous Analytical Method Development and Validation of Methyl Salicylate and Menthol in Diclofenac Gel by Using Gas Chromatography | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov.tw [fda.gov.tw]
- 5. Validation of a method for simultaneous determination of menthol and methyl salicylate in pharmaceuticals by capillary gas chromatography with cool on-column injection [pubmed.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
Troubleshooting & Optimization
Menthyl salicylate degradation pathways under stress conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with menthyl salicylate (B1505791). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its degradation pathways under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for menthyl salicylate under common stress conditions?
A1: this compound, an ester of salicylic (B10762653) acid and menthol, primarily degrades via hydrolysis of its ester bond. This reaction is significantly influenced by pH, temperature, and the presence of oxidizing agents. The main degradation pathways are:
-
Hydrolytic Degradation (Acidic/Alkaline): This is the most common degradation route. The ester linkage is cleaved to yield salicylic acid and menthol.[1][2] This reaction can be catalyzed by both acids (H+) and bases (OH-).[2][3]
-
Oxidative Degradation: this compound can be degraded by oxidizing agents. Theoretical studies on the closely related methyl salicylate suggest that atmospheric oxidation can occur, involving reactions with radicals like hydroxyl (OH) and chlorine (Cl).[4][5][6] In a laboratory setting, reagents like hydrogen peroxide are used to simulate oxidative stress.
-
Thermal Degradation: At elevated temperatures, this compound can decompose. The thermal degradation of pure methyl salicylate has been observed in a range of 238.3–297.4 °C.[7] The stability is highly dependent on the formulation; for instance, encapsulation can significantly improve thermal stability.[8]
Q2: What are the expected degradation products of this compound?
A2: Under hydrolytic conditions (acid or base-catalyzed), the principal degradation products are Salicylic Acid and Menthol . Under oxidative stress, a more complex mixture of products can be formed, including hydroxylated and ring-opened species, depending on the specific conditions.[5]
Q3: Is this compound sensitive to light (photodegradation)?
A3: Based on forced degradation studies performed on the analogous compound, methyl salicylate, significant degradation is not typically observed under direct UV light exposure for periods as long as 24 hours.[9] While photolytic degradation is a standard component of forced degradation studies, evidence suggests that simple hydrolysis and oxidation are more critical pathways for this molecule.[9] Atmospheric studies also indicate that photolysis is a negligible loss process for methyl salicylate.[10]
Q4: I am observing poor stability of this compound in my formulation. What are the likely causes?
A4: Instability is often linked to the excipients and storage conditions. Key factors include:
-
pH of the formulation: this compound is an ester and is most stable at a neutral pH. Highly acidic or alkaline conditions will accelerate hydrolytic degradation.
-
Presence of water: Water is required for hydrolysis.[11] Minimizing water content in the formulation can enhance stability.
-
Storage temperature: Higher temperatures accelerate the rate of degradation. An extemporaneously prepared methyl salicylate ointment showed a longer shelf life when refrigerated (176 days at 2°C–8°C) compared to room temperature (131 days at 25°C ± 5°C).[12]
-
Presence of oxidizing agents or metal ions: These can catalyze oxidative degradation.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed during HPLC analysis of my stressed sample.
-
Possible Cause: These are likely degradation products. Under acid or base stress, the major additional peak would correspond to salicylic acid. Menthol may also be detected depending on the chromatographic conditions.
-
Troubleshooting Steps:
-
Confirm the identity of the peaks by running standards of expected degradants (e.g., salicylic acid, menthol).
-
Use a photodiode array (PDA) detector to check for peak purity and compare the UV spectra of the unknown peaks with your standards. A study on methyl salicylate successfully used a PDA detector to confirm the identity of the degradation product under acidic conditions.[9]
-
If the peaks do not match expected degradants, consider the possibility of secondary degradation products or interactions with excipients in your formulation.
-
Issue 2: No degradation is observed under a specific stress condition (e.g., photolytic, mild thermal).
-
Possible Cause: this compound may be stable under the applied conditions. For example, studies on methyl salicylate have shown it to be resistant to degradation under certain UV light and heat conditions.[9]
-
Troubleshooting Steps:
-
Increase the severity of the stress condition as recommended by ICH guidelines (e.g., increase temperature, use higher intensity light source, prolong exposure time).
-
Ensure proper experimental setup. For thermal stress, ensure uniform heat distribution. For photostability, ensure the sample is adequately exposed to the light source.
-
Verify the sensitivity of your analytical method. It may not be capable of detecting low levels of degradation (typically <1%).
-
Issue 3: The assay value for this compound is inconsistent across different time points in the stability study.
-
Possible Cause: This could be due to issues with sample preparation, analytical method precision, or sample inhomogeneity.
-
Troubleshooting Steps:
-
Review your sample preparation procedure for potential sources of variability. For topical formulations, ensure the extraction of the active ingredient is complete and reproducible.
-
Validate your analytical method for precision (repeatability and intermediate precision). The relative standard deviation (RSD) for replicate injections and preparations should be low (typically <2.0%).[9]
-
Ensure the stability of this compound in the analytical solvent. A study found methyl salicylate to be stable in a methanol-water mobile phase for at least 48 hours.[9]
-
Quantitative Data from Forced Degradation Studies
The following table summarizes results from a forced degradation study on methyl salicylate , a close structural analog of this compound. These conditions and results provide a strong reference point for designing experiments for this compound.
| Stress Condition | Reagent/Parameters | Exposure Time | Observation for Methyl Salicylate | Reference |
| Acid Hydrolysis | 1 M Hydrochloric Acid (HCl) | 24 hours | Major degradation observed, additional peak detected. | [9] |
| Base Hydrolysis | 1 M Sodium Hydroxide (NaOH) | 4 hours | No degradation observed. | [9] |
| Thermal Stress | 60°C | 1 hour | No degradation observed. | [9] |
| Photolytic Stress | UV Lamp (UVL-56) | 24 hours | No degradation observed. | [9] |
| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | Not specified | Degradation is expected; H₂O₂ is a standard stressor. |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Protocol 1: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis:
-
Transfer a known volume of the stock solution into a round-bottom flask.
-
Add an equal volume of 1 M HCl.
-
Reflux the mixture at 60°C for a specified period (e.g., start with 5 hours and adjust as needed to achieve 5-20% degradation).
-
After cooling, neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
-
Alkaline Hydrolysis:
-
Transfer a known volume of the stock solution into a round-bottom flask.
-
Add an equal volume of 0.1 M NaOH.
-
Reflux the mixture at 60°C for a specified period (e.g., start with 30 minutes).
-
After cooling, neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase for analysis.
-
Protocol 2: Oxidative Degradation
-
Preparation: Transfer a known volume of the this compound stock solution (1 mg/mL) into a flask.
-
Stress Application:
-
Add a volume of 3-30% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
Monitor the reaction until approximately 5-20% degradation is achieved.
-
-
Sample Analysis: Dilute the sample with the mobile phase to a suitable concentration and inject it into the analytical system.
Protocol 3: Thermal and Photolytic Degradation
-
Solid State Stress:
-
Place a thin layer of solid this compound in a petri dish.
-
For thermal stress, place the dish in a temperature-controlled oven at a temperature above accelerated stability conditions (e.g., 80°C).
-
For photolytic stress, expose the sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.
-
-
Solution State Stress:
-
Prepare a 1 mg/mL solution of this compound.
-
Expose the solution to the thermal and photolytic conditions described above.
-
-
Sample Preparation for Analysis: After the exposure period, dissolve/dilute the samples in the mobile phase to a suitable concentration for analysis.
Protocol 4: Analytical Method (Example using HPLC)
-
Column: C8 or C18 column (e.g., Lichrosorb C8).[9]
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 65:35 v/v), potentially with 1.0% acetic acid to improve peak shape.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: PDA/UV detector at a wavelength of approximately 304 nm.[9]
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unknown peaks.
References
- 1. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 2. Hydrolysis of Oil of Wintergreen | Chem Lab [chemlab.truman.edu]
- 3. scribd.com [scribd.com]
- 4. Degradation of methyl salicylate through Cl initiated atmospheric oxidation – a theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Degradation of methyl salicylate through Cl initiated atmospheric oxidation – a theoretical study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02398F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Vehiculation of Methyl Salicylate from Microcapsules Supported on Textile Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. The fate of methyl salicylate in the environment and its role as signal in multitrophic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-cigarette-forum.com [e-cigarette-forum.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: HPLC Separation of Menthyl Salicylate and Menthol
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the HPLC separation of Menthyl Salicylate (B1505791) and Menthol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you resolve specific issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Why am I seeing poor resolution or co-elution of Menthyl Salicylate and Menthol peaks?
Poor resolution or co-elution of this compound and Menthol is a common challenge, often stemming from suboptimal chromatographic conditions.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The polarity of the mobile phase is critical. Adjusting the ratio of your organic modifier (e.g., methanol (B129727) or acetonitrile) to water can significantly impact retention and separation. In reversed-phase HPLC, decreasing the organic solvent percentage will generally increase retention times and may improve resolution.
-
Adjust pH of the Mobile Phase: The pH of the mobile phase can influence the ionization state of the analytes, affecting their interaction with the stationary phase. For this compound, which can hydrolyze under acidic conditions, careful pH control is necessary. Using a buffer, such as phosphoric acid, can help maintain a stable pH.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A C8 column may provide different selectivity compared to a C18 column.
-
Modify Column Temperature: Lowering the column temperature can increase retention and potentially improve resolution, though it will also increase analysis time. Conversely, increasing the temperature can improve efficiency but may decrease retention.
My Menthol peak is showing significant tailing. What is the cause and how can I fix it?
Peak tailing for polar compounds like Menthol can occur due to secondary interactions with the stationary phase.
Troubleshooting Steps:
-
Problem Identification: Peak tailing is often caused by the interaction of basic functional groups in the analyte with acidic residual silanol (B1196071) groups on the silica-based column packing material.
-
Mobile Phase Modification:
-
Lower pH: Operating at a lower pH (e.g., around 3.0) can suppress the ionization of residual silanol groups, minimizing these secondary interactions and improving peak shape.
-
Increase Buffer Concentration: Using an appropriate buffer in the mobile phase can help mask the silanol interactions.
-
-
Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to reduce the number of free silanol groups. Using a highly deactivated or end-capped column can significantly reduce peak tailing for polar analytes.
-
Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try diluting your sample to see if the peak shape improves.
-
Inspect for Column Bed Deformation: A void at the column inlet or a partially blocked frit can cause peak tailing. If you suspect this, you can try reversing and flushing the column (if the manufacturer's instructions permit).
I am not getting a good UV signal for Menthol. What are my detection options?
Menthol lacks a strong chromophore, which makes UV detection challenging.
Alternative Detection Strategies:
-
Low Wavelength UV: While not ideal, you may be able to detect Menthol at very low UV wavelengths, such as 205 nm. However, this can lead to interference from other compounds and mobile phase components.
-
Refractive Index (RI) Detector: An RI detector is a universal detector that responds to changes in the refractive index of the eluent. It is a suitable alternative for non-UV absorbing compounds like Menthol.
-
Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that can be used for non-volatile analytes and is not dependent on the optical properties of the compound.
-
Gas Chromatography (GC): Due to their volatility, Menthol and this compound are often analyzed using Gas Chromatography with Flame Ionization Detection (FID), which provides excellent sensitivity for these compounds.
How can I ensure the specificity of my HPLC method for this compound?
Method specificity ensures that the peak for your analyte of interest is not affected by the presence of other components such as impurities, degradants, or matrix components.
Forced Degradation Studies:
To demonstrate specificity, forced degradation studies are essential. This involves subjecting the drug substance to various stress conditions to produce potential degradation products. The stability-indicating method should be able to resolve the main peak from any degradants formed.
Typical Stress Conditions for this compound:
-
Acid Hydrolysis: this compound is known to be susceptible to degradation under acidic conditions. A common approach is to use 1 M hydrochloric acid.
-
Base Hydrolysis: Use of a base like 1 M sodium hydroxide.
-
Oxidative Degradation: Hydrogen peroxide is commonly used to induce oxidative stress.
-
Thermal Stress: Exposing the sample to elevated temperatures (e.g., 60°C).
-
Photolytic Stress: Exposing the sample to UV light.
By analyzing the stressed samples, you can confirm that your method separates the intact this compound from any degradation products.
Data Presentation
Table 1: Example HPLC Method Parameters for Separation of this compound and Menthol Analogs
| Parameter | Method 1 | Method 2 |
| Column | Lichrosorb C8 | ACCLAIM™ 120 C18 (4.6 mm × 150 mm, 5 µm) |
| Mobile Phase | Methanol:Water (65:35, v/v) with 1.0% Acetic Acid | Acetonitrile:Deionized Water with Phosphoric Acid (pH 3) (65:35, v/v) |
| Elution Mode | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Column Temperature | 30°C | 25°C |
| Detection Wavelength | 304 nm (for Methyl Salicylate) | 205 nm |
| Injection Volume | 20 µL | Not specified |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol is adapted from a validated method for the determination of methyl salicylate in a cream formulation.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: Lichrosorb C8.
-
Software for data acquisition and processing.
-
-
Reagents and Materials:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Acetic Acid (analytical grade).
-
This compound reference standard.
-
Sample for analysis (e.g., medicated cream).
-
-
Preparation of Mobile Phase:
-
Prepare a mixture of methanol and water in a 65:35 (v/v) ratio.
-
Add 1.0% acetic acid to the mixture.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
-
Sample Preparation (Example for a Cream):
-
Accurately weigh a portion of the cream and dissolve it in methanol.
-
Heat gently if necessary to ensure complete dissolution.
-
Cool to room temperature and dilute with the mobile phase to the final volume.
-
Filter the sample solution through a 0.45 µm membrane filter before injection.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Maintain the column temperature at 30°C.
-
Set the UV detector to monitor at 304 nm.
-
Inject 20 µL of the standard and sample solutions.
-
-
Analysis:
-
Record the chromatograms and determine the retention time and peak area for this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard solution.
-
Visualizations
Logical Workflow for Troubleshooting Poor Resolution
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
Technical Support Center: Optimizing Solvent Selection for Menthyl Salicylate Skin Permeation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the skin permeation of Menthyl salicylate (B1505791) through optimal solvent selection.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation.
Question: Why am I observing high variability in my in vitro skin permeation results?
Answer: High variability in in vitro skin permeation studies is a common issue that can often be attributed to several factors. Here are some potential causes and troubleshooting steps:
-
Skin Membrane Integrity: The barrier function of the skin membrane is critical. Ensure its integrity is assessed before each experiment using methods like measuring Transepidermal Water Loss (TEWL) or tritiated water permeation.[1][2] Discard any skin sections that show compromised barrier function.
-
Inconsistent Experimental Conditions:
-
Temperature: The temperature of the diffusion cell should be meticulously controlled to maintain a skin surface temperature of approximately 32°C.[3] Even minor fluctuations can significantly impact permeation rates.[4][5]
-
Stirring: The receptor medium must be stirred consistently to avoid the formation of an unstirred water layer, which can act as an additional barrier to permeation.[4]
-
-
Air Bubbles: The presence of air bubbles in the receptor compartment, particularly underneath the skin membrane, can reduce the effective diffusion area.[6] Ensure all air bubbles are removed when mounting the skin and filling the Franz cells.
-
Donor and Skin Donor Variability: There can be inherent biological variability between skin samples from different donors. To minimize this, use skin from the same donor for comparing different solvent systems whenever possible and use a sufficient number of replicates.
Question: The concentration of Menthyl salicylate in my receptor fluid is not reaching detectable levels. What could be the problem?
Answer: If you are unable to detect this compound in the receptor fluid, consider the following:
-
Low Permeation: The chosen solvent may not be an effective permeation enhancer for this compound. Refer to the data on effective solvents and consider alternatives. Propylene (B89431) glycol, for instance, has been shown to be an effective permeation enhancer.[7][8][9]
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect low concentrations of the permeated drug. Verify the limit of detection (LOD) and limit of quantification (LOQ) of your HPLC or GC method.[10] Methods for detecting this compound in biological matrices have been developed with LOQs as low as 0.25 µg/mL.[10]
-
Sampling Schedule: The permeation may have a significant lag time. Your sampling schedule might be too short to detect the drug. Extend the duration of the experiment and include later time points for sample collection.
-
Drug Binding: this compound might be binding to the components of your experimental setup, such as the diffusion cell or tubing.
Question: My results for the same solvent are inconsistent between different experimental runs. How can I improve reproducibility?
Answer: Improving reproducibility requires strict standardization of your experimental protocol.
-
Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for every step of the experiment, from skin preparation and mounting to sample collection and analysis.
-
Finite Dose Application: Ensure the dose of the formulation applied to the skin is finite and consistent across all replicates (e.g., 10 µL/cm²).[3]
-
Occlusion: Occluding the donor compartment can prevent the evaporation of volatile components like this compound, ensuring consistent drug concentration at the skin surface throughout the experiment.[3]
-
Receptor Solution: The composition and pH of the receptor solution should be kept constant. Ensure sink conditions are maintained, meaning the concentration of the drug in the receptor fluid does not exceed 10-30% of its saturation solubility in that medium.[11]
Frequently Asked Questions (FAQs)
Question: What are the most commonly studied solvents for enhancing the skin permeation of this compound?
Answer: Several solvents have been investigated for their potential to enhance the dermal delivery of this compound. Commonly studied examples include:
-
Propylene glycol (PG)
-
Transcutol® P (TRC)
-
Isopropyl myristate (IPM)
-
Labrasol® (LA)
-
Plurol® oleique CC 497 (PLU)
Among these, propylene glycol has been shown to significantly enhance the permeation of this compound in its neat form.[7][9]
Question: How do these solvents enhance skin permeation?
Answer: Solvents can enhance skin permeation through several mechanisms:
-
Disruption of Stratum Corneum Lipids: Some solvents can fluidize the lipid bilayers of the stratum corneum, making them more permeable.
-
Interaction with Intracellular Proteins: Solvents like propylene glycol may interact with the intracellular proteins of the stratum corneum, altering their conformation and increasing permeability.[7][8][12]
-
Increased Drug Solubility: Solvents can increase the solubility of the drug within the formulation, which can improve its partitioning into the skin.
Question: Is there a trade-off to consider when selecting a solvent?
Answer: Yes, particularly when developing a patch formulation. A solvent that is an excellent permeation enhancer might negatively impact the adhesive properties of the patch. For instance, while Transcutol® and Maisine® showed higher permeation of this compound in a patch formulation, propylene glycol provided better adhesion.[3][7][8] Therefore, a balance between permeation enhancement and formulation characteristics like adhesion must be considered.[8][12]
Data Presentation
Table 1: In Vitro Permeation of this compound in Different Neat Solvents
| Solvent | Cumulative Amount Permeated over 24h (µg/cm²) |
| Propylene glycol (PG) | 88.2 ± 32.2 |
| Plurol® oleique CC 497 (PLU) | 65.3 ± 7.5 |
| Labrasol® (LA) | 52.5 ± 4.0 |
| Transcutol® P (TRC) | 30.8 ± 5.1 |
| Maisine® CC (MAI) | 23.4 ± 6.3 |
| Isopropyl myristate (IPM) | 9.3 ± 5.7 |
Data sourced from a study using 10% v/v of this compound in neat solvents with a finite dose of 10 µL/cm² on porcine ear skin.[7][10]
Experimental Protocols
1. In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the key steps for assessing the skin permeation of this compound.
-
Skin Preparation:
-
Excise porcine ear skin and carefully remove subcutaneous fat and connective tissue.
-
Dermatomed skin to a thickness of approximately 0.3 to 0.4 mm can also be used.[13]
-
Store the prepared skin at -20°C until use.[12]
-
Prior to the experiment, thaw the skin and cut it into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Cell Setup:
-
Use Franz-type diffusion cells with a known diffusion area (e.g., 0.79 cm²).[3]
-
Fill the receptor compartment with a suitable receptor solution, such as phosphate-buffered saline (PBS), ensuring no air bubbles are trapped beneath the skin.[3][14]
-
Mount the prepared skin section between the donor and receptor compartments, with the stratum corneum facing the donor compartment.
-
Maintain the temperature of the receptor fluid to ensure a skin surface temperature of 32.0 ± 0.5°C using a circulating water bath.[3]
-
Continuously stir the receptor solution.
-
-
Dosing and Sampling:
-
Apply a finite dose (e.g., 10 µL/cm²) of the this compound-solvent formulation to the skin surface in the donor compartment.[3]
-
Occlude the donor compartment to prevent evaporation.[3]
-
Withdraw samples (e.g., 200 µL) from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).[3]
-
Replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Mass Balance:
-
At the end of the experiment, wash the skin surface with a suitable solvent (e.g., methanol) to recover any unabsorbed formulation.[3]
-
Cut the skin into smaller pieces and extract the drug that has partitioned into the skin using a solvent like methanol (B129727).[3]
-
Analyze all samples (receptor fluid, skin wash, and skin extract) to determine the mass balance of this compound.
-
2. High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general method for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: A reversed-phase C8 or C18 column is typically used.[15]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 65:35 v/v) with a small amount of acid like acetic acid (1.0%) or trifluoroacetic acid (0.1%) is common.[10][15]
-
Detection: UV detection at approximately 304 nm.[15]
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Prepare a series of standard solutions by diluting the stock solution with the mobile phase to create a calibration curve over the expected concentration range of the samples (e.g., 25-175 µg/mL).[15]
-
-
Sample Preparation:
-
Samples from the permeation study may need to be diluted with the mobile phase to fall within the range of the calibration curve.
-
Filter all samples through a 0.45 µm filter before injection.[16]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Experimental workflow for optimizing solvent selection.
Caption: Mechanisms of solvent-enhanced skin permeation.
Caption: Solvent properties and their impact on skin permeation.
References
- 1. fda.gov [fda.gov]
- 2. permegear.com [permegear.com]
- 3. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a Static Franz Diffusion Cell System for In Vitro Permeation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. mdpi.com [mdpi.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Characterisation And Formulation Of Topical Methyl Salicylate Patches: Effect Of Solvents On Adhesion And Drug Permeation [erepo.usm.my]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vitro dermal absorption of methyl salicylate, ethyl parathion, and malathion: first responder safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmasm.com [pharmasm.com]
- 15. turkjps.org [turkjps.org]
- 16. longdom.org [longdom.org]
Troubleshooting peak tailing in liquid chromatography of Menthyl salicylate
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Menthyl salicylate (B1505791). The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for Menthyl salicylate analysis?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is longer and less steep than the leading edge.[1][2] In ideal chromatography, a peak should be symmetrical, often described as Gaussian.[3] Peak asymmetry is quantified using metrics like the Asymmetry Factor (As) or Tailing Factor (Tf), where a value of 1.0 represents a perfectly symmetrical peak.[2] Values greater than 1.2 often indicate a tailing issue.[4]
Peak tailing is a significant problem because it can lead to:
-
Inaccurate Quantification: Asymmetrical peaks are difficult to integrate correctly, which can lead to unreliable and imprecise calculations of this compound concentration.[2][3]
-
Reduced Resolution: The tail of the this compound peak can overlap with adjacent peaks, such as impurities or other active ingredients, making them difficult to separate and quantify accurately.[2][3]
-
Lower Sensitivity: As the peak broadens and tails, its height decreases, which can negatively impact the method's limit of detection and overall sensitivity.[2]
Q2: What are the primary chemical and physical causes of peak tailing for this compound?
The most common cause of peak tailing in reversed-phase HPLC is the existence of more than one retention mechanism for the analyte.[4] For this compound, which contains a phenolic hydroxyl group, the primary causes are:
-
Secondary Silanol (B1196071) Interactions: This is a major chemical cause. Silica-based stationary phases (like C18 or C8) can have residual, unreacted silanol groups (Si-OH) on their surface.[5][6] The polar phenolic group of this compound can form strong hydrogen bonds or polar interactions with these active silanol sites.[5][7] This secondary interaction holds some analyte molecules longer than the primary reversed-phase mechanism, resulting in a tailing peak.[6]
-
Incorrect Mobile Phase pH: The ionization state of the residual silanol groups is highly pH-dependent. At a mid-range pH (e.g., > 3-4), silanol groups can become deprotonated (SiO-), creating negatively charged sites that interact strongly with polar analytes.[4][8][9]
-
Column Contamination and Degradation: Over time, columns can become contaminated with strongly retained sample components that create new active sites.[7] Physical degradation, such as the formation of a void at the column inlet or a partially blocked frit, can disrupt the flow path and cause peak distortion.[3][4]
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[3][7]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause band broadening and peak distortion at the head of the column.[7][8]
-
Extra-Column Effects: Excessive volume from long or wide-bore tubing, or poorly made connections between the injector, column, and detector, can contribute to band broadening and peak tailing.[7][10]
Below is a diagram illustrating the key chemical interaction that leads to peak tailing for this compound.
Caption: Secondary interaction between this compound and a residual silanol group.
Q3: How should I systematically troubleshoot peak tailing for this compound?
A systematic approach is crucial to efficiently identify and resolve the cause of peak tailing. Start with the simplest and most common causes before moving to more complex and time-consuming checks. The following flowchart outlines a logical troubleshooting workflow.
Caption: A systematic workflow for troubleshooting peak tailing in HPLC.
Q4: What mobile phase modifications can improve the peak shape of this compound?
Optimizing the mobile phase is one of the most effective ways to mitigate peak tailing caused by silanol interactions.[11]
-
Lower the pH: The most common strategy is to lower the mobile phase pH to around 2.5-3.0.[10][12] At this low pH, residual silanol groups are fully protonated (Si-OH), making them neutral and far less likely to interact with the this compound molecule.[4][12] This is often achieved by adding a small amount (0.1%) of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the aqueous portion of the mobile phase.[12][13]
-
Use a Buffer: If operating at a mid-range pH is necessary, using a buffer (e.g., phosphate (B84403) or acetate) is critical.[12] A buffer maintains a stable pH and its ions can help mask the active silanol sites.[3] Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can enhance this masking effect and improve peak shape.[12]
-
Use Mobile Phase Additives: Historically, competing bases like triethylamine (B128534) (TEA) were added to the mobile phase.[12][14] The positively charged TEA molecule would preferentially interact with the negatively charged silanol sites, effectively blocking them from interacting with the analyte.[14] However, with modern, high-purity columns, this is often no longer necessary.[12]
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Expected Impact on Peak Asymmetry (As) |
| Mobile Phase pH | pH 5.5 (Unbuffered Water/Acetonitrile) | pH 2.8 (0.1% Formic Acid in Water/Acetonitrile) | Decrease from >1.8 to ~1.1 |
| Buffer Strength | 10 mM Phosphate Buffer (pH 7.0) | 50 mM Phosphate Buffer (pH 7.0) | Decrease from >1.6 to ~1.3 |
| Additive | None | 0.1% Formic Acid | Significant improvement in symmetry |
Table 1: Illustrative impact of mobile phase modifications on peak asymmetry for a phenolic compound.
Q5: Could my column be the problem, and how can I fix it?
Yes, the column is a frequent source of peak shape problems.[10]
-
Column Contamination: Strongly retained compounds from previous injections can accumulate at the column head, creating active sites that cause tailing.[7][15]
-
Column Void: A void can form at the inlet of the column bed due to pressure shocks or dissolution of the silica packing under high pH conditions.[3][4] This disrupts the sample band and leads to poor peak shape.
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped." After the main stationary phase (e.g., C18) is bonded to the silica, a smaller reagent like trimethylsilyl (B98337) chloride is used to react with and "cap" many of the remaining silanol groups.[5][16] Using a high-quality, end-capped (or base-deactivated) column is one of the best ways to prevent tailing for polar compounds like this compound from the start.[12][17]
Experimental Protocol: Column Flushing
If column contamination is suspected, a flushing procedure can help. Disconnect the column from the detector to avoid contamination.
-
Reverse the column direction: Connect the column outlet to the injector.
-
Flush with Mobile Phase: Wash with your mobile phase (without buffer salts) for 10-15 minutes to remove any precipitated buffer.
-
Flush with Water: Flush with 100% HPLC-grade water for 15 minutes.
-
Flush with Isopropanol (IPA): Flush with 100% IPA for 30 minutes. IPA is a strong, viscous solvent effective at removing many contaminants.
-
Flush with Hexane (Optional, for very non-polar contaminants): If you suspect lipidic or very non-polar buildup, flush with Hexane for 30 minutes, followed by another 30-minute flush with IPA to ensure miscibility with the reversed-phase mobile phase.
-
Re-equilibrate: Return the column to its normal flow direction, and re-equilibrate with your mobile phase for at least 30-60 minutes until the baseline is stable.
If flushing does not improve the peak shape, the column may be permanently damaged or at the end of its life, and replacement is the best solution.[3][10]
Q6: Can my sample preparation cause peak tailing?
Yes, the way the sample is prepared and injected can significantly impact peak shape.
-
Strong Solvent Effect: If this compound is dissolved in a solvent that is much stronger (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 80% Water / 20% Acetonitrile), the sample will not focus properly at the head of the column.[7][8] This leads to a distorted, often tailing or fronting peak. Solution: Always try to dissolve your sample in a solvent that is weaker than or identical to your mobile phase.[10]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the active sites on the stationary phase, causing peak distortion.[3][7] Solution: Try diluting your sample by a factor of 5 or 10, or reduce the injection volume.[10] If the peak shape improves, you were likely overloading the column.
Example HPLC Protocol for this compound
This protocol is a starting point for the analysis of this compound and is based on typical methods for similar compounds.[18][19][20]
| Parameter | Setting |
| Column | C8 or C18, 4.6 x 150 mm, 5 µm (End-capped) |
| Mobile Phase | 65:35 (v/v) Methanol / Water with 0.1% Acetic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 304 nm[18] or 230 nm[19] |
| Sample Diluent | Mobile Phase (65:35 Methanol/Water + 0.1% Acetic Acid) |
References
- 1. chromtech.com [chromtech.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. LC Technical Tip [discover.phenomenex.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. support.waters.com [support.waters.com]
- 9. agilent.com [agilent.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. shodexhplc.com [shodexhplc.com]
- 17. m.youtube.com [m.youtube.com]
- 18. turkjps.org [turkjps.org]
- 19. researchgate.net [researchgate.net]
- 20. aimspress.com [aimspress.com]
Technical Support Center: Minimizing Menthyl Salicylate Hydrolysis in Aqueous Formulations
Welcome to the technical support center for Menthyl Salicylate (B1505791) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the hydrolysis of Menthyl Salicylate in aqueous environments.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolysis and why is it a concern?
A1: this compound, an ester, can undergo hydrolysis in the presence of water, breaking down into menthol (B31143) and salicylic (B10762653) acid.[1][2] This degradation is a significant concern in aqueous formulations as it leads to a loss of the active pharmaceutical ingredient (API), potentially affecting the product's efficacy and stability. The formation of salicylic acid can also lead to precipitation due to its poor water solubility.
Q2: What are the primary factors that accelerate this compound hydrolysis?
A2: The rate of this compound hydrolysis is primarily influenced by:
-
pH: Hydrolysis is significantly faster in alkaline (high pH) conditions. It is generally more stable at an acidic pH, with stability increasing as the pH decreases.[3]
-
Temperature: Higher temperatures increase the rate of hydrolysis.[4][5] Storing formulations at cooler temperatures can significantly improve stability.[4][5]
-
Presence of Water: As a reactant in the hydrolysis process, the availability of water directly impacts the degradation rate.
-
Presence of Other Nucleophiles: Certain compounds, such as amino acids, can accelerate the hydrolysis of salicylates in aqueous solutions, particularly in alkaline environments.[6][7]
Q3: How can I minimize this compound hydrolysis in my aqueous formulation?
A3: Several strategies can be employed to enhance the stability of this compound in aqueous formulations:
-
pH Optimization: Maintain the formulation at a low pH (ideally below 4) where the rate of hydrolysis is significantly reduced.[3]
-
Temperature Control: Store the formulation at reduced temperatures (e.g., 2-8°C) to slow down the degradation kinetics.[4]
-
Co-solvents: The inclusion of co-solvents like ethanol (B145695) or propylene (B89431) glycol can reduce the concentration of water and may help stabilize the ester.
-
Microemulsions and Emulsions: Formulating this compound in the oil phase of a microemulsion or emulsion can protect it from hydrolysis in the aqueous phase.[8]
-
Excipient Selection: Avoid excipients that can promote hydrolysis, such as those that create an alkaline environment or contain nucleophilic groups.
Q4: I am observing precipitation in my this compound formulation. What is the likely cause and how can I resolve it?
A4: Precipitation is likely due to the formation of salicylic acid, a product of this compound hydrolysis, which has low water solubility. To address this:
-
Prevent Hydrolysis: Implement the stabilization strategies outlined in Q3 to minimize the formation of salicylic acid.
-
Solubilizers: If some level of hydrolysis is unavoidable, consider incorporating solubilizing agents to keep the formed salicylic acid in solution.
Q5: Can the presence of amino acids in my formulation affect this compound stability?
A5: Yes, amino acids have been shown to accelerate the hydrolysis of methyl salicylate, a closely related compound, particularly at a pH of 9.[6] Both the amine and carboxyl groups of the amino acid appear to be involved in this process.[7] If your formulation contains amino acids, it is crucial to maintain a lower pH and temperature to mitigate this effect.
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Potency
Symptoms: Assay results show a significant decrease in this compound concentration over a short period.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High pH of the Formulation | 1. Measure the pH of your formulation. 2. If the pH is neutral or alkaline, adjust it to an acidic pH (e.g., pH 3-4) using a suitable buffer. 3. Conduct a stability study at the new pH to confirm improved stability. |
| Elevated Storage Temperature | 1. Review the storage conditions of your formulation. 2. If stored at room temperature or higher, transfer to a refrigerated environment (2-8°C). 3. Compare the stability of the refrigerated sample with one stored at a higher temperature. |
| Incompatible Excipients | 1. Review the composition of your formulation for any basic excipients or those with nucleophilic groups. 2. If suspicious excipients are present, reformulate without them or replace them with inert alternatives. |
Issue 2: Formation of Crystalline Precipitate
Symptoms: Visible crystals or cloudiness develops in the aqueous formulation upon storage.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Salicylic Acid Precipitation | 1. Confirm the precipitate is salicylic acid via analytical methods (e.g., HPLC, microscopy). 2. Address the root cause of hydrolysis by following the steps in "Issue 1". 3. Consider adding a solubilizing agent appropriate for your formulation type to keep any formed salicylic acid in solution. |
| Poor Solubility of this compound | 1. Ensure the initial concentration of this compound does not exceed its solubility in the aqueous vehicle. 2. If solubility is an issue, consider the use of co-solvents or formulating as an emulsion or microemulsion. |
Data Presentation
Table 1: Effect of Temperature on this compound Stability in an Ointment Formulation
| Storage Condition | Shelf-Life (t90) |
| Room Temperature (25°C ± 5°C) | 131 days[4] |
| Refrigerated (2°C - 8°C) | 176 days[4] |
Table 2: pH-Dependent Half-life of Phenyl Salicylate (a related compound) in 50% Aqueous Ethanol
| pH | Temperature | Half-life |
| 6.3 | 50°C | 6.6 days[3] |
| 6.3 | 23°C | 178 days[3] |
| 6.3 | 5°C | 2934 days[3] |
| < 4 | 5°C, 23°C, 50°C | Stable[3] |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound in an aqueous formulation by quantifying its degradation over time.
1. Materials and Reagents:
-
This compound reference standard
-
Salicylic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable acid for pH adjustment
-
Your this compound formulation
2. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of methanol and water (e.g., 65:35 v/v) containing 1.0% acetic acid.[6]
-
Flow Rate: 1.0 mL/min[6]
-
Detection Wavelength: 304 nm[6]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[6]
3. Standard Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of your samples.
-
Prepare a stock solution of salicylic acid in methanol to identify its retention time.
4. Sample Preparation:
-
Accurately dilute a known amount of your this compound formulation with the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Stability Study Procedure:
-
Place your formulation under the desired storage conditions (e.g., different temperatures and pH).
-
At specified time points (e.g., 0, 1, 2, 4 weeks), withdraw a sample of the formulation.
-
Prepare the sample as described in step 4 and inject it into the HPLC system.
-
Run the calibration standards at the beginning and end of each analytical run.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in your samples at each time point using the calibration curve.
-
Monitor for the appearance and increase of the salicylic acid peak.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: this compound hydrolysis pathway.
Caption: Experimental workflow for stability testing.
References
- 1. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 2. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spectroscopic study of methyl salicylate hydrolysis in the presence of amino acids [morressier.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Resolution of Menthyl Salicylate in GC Analysis of Essential Oils
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Menthyl salicylate (B1505791) during Gas Chromatography (GC) analysis of essential oils.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor resolution for Menthyl salicylate in GC analysis?
A1: Poor resolution of this compound is often due to co-elution with other components in the essential oil matrix. Common interfering compounds include linalool, camphor, and ethyl salicylate.[1][2] Other factors include improper GC column selection, a non-optimized temperature program, and incorrect carrier gas flow rate.
Q2: Which type of GC column is best suited for this compound analysis?
A2: The choice of GC column is critical for achieving good resolution. A mid-polarity column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase, is often a good starting point as it separates compounds based on both boiling point and polarity differences.[3] For complex essential oil samples, a more polar column, like a WAX-type or one with a higher phenyl content, may provide better separation of this compound from other polar compounds. In cases where isomeric purity is a concern, a chiral column is necessary to separate the enantiomers of this compound.[4][5]
Q3: How does the oven temperature program affect the resolution of this compound?
A3: The temperature program directly influences the separation of compounds. A slow temperature ramp rate (e.g., 2-5 °C/min) generally provides better resolution for closely eluting peaks.[2][6] Starting with a lower initial oven temperature can improve the separation of more volatile compounds that might otherwise co-elute with this compound.
Q4: Can changing the carrier gas improve resolution?
A4: While changing the carrier gas (e.g., from helium to hydrogen) can shorten analysis times, its direct impact on resolution is linked to optimizing the linear velocity. For any carrier gas, operating at its optimal linear velocity will provide the best column efficiency and, consequently, the best resolution. It is crucial to re-optimize the flow rate when changing the carrier gas.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the GC analysis of this compound.
Problem 1: this compound peak is not well-separated from a neighboring peak (co-elution).
This is a common issue when analyzing complex essential oil matrices.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-elution of this compound.
Detailed Steps:
-
Optimize the Temperature Program:
-
Action: Decrease the temperature ramp rate. A slower ramp allows for more interaction between the analytes and the stationary phase, often improving separation.
-
Example: If your current ramp rate is 10°C/min, try reducing it to 5°C/min or even 3°C/min.[6]
-
Action: Lower the initial oven temperature. This can increase the retention time of early eluting compounds, potentially resolving them from the this compound peak.
-
-
Adjust Carrier Gas Flow Rate:
-
Action: Optimize the linear velocity of your carrier gas. Each column dimension and carrier gas has an optimal flow rate for maximum efficiency. Consult your column manufacturer's guidelines.
-
-
Evaluate the GC Column:
-
Action: If using a non-polar column, consider switching to a mid-polarity or polar column. The differing selectivity of a polar stationary phase can alter the elution order and resolve co-eluting compounds.
-
Action: If you suspect co-elution with an isomer, a chiral column is necessary.
-
-
Consider Sample Preparation:
-
Action: Dilute your sample. Overloading the column can lead to peak broadening and poor resolution.
-
Problem 2: this compound peak is broad.
Broad peaks can compromise both resolution and sensitivity.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for broad this compound peaks.
Detailed Steps:
-
Check for Column Overload:
-
Action: Prepare and inject a more dilute sample. If the peak shape improves and becomes narrower, the original sample was too concentrated.
-
-
Verify Injection Technique and Parameters:
-
Action: Ensure a fast and consistent injection. A slow injection can cause the sample to vaporize inefficiently, leading to band broadening.
-
Action: Check the injection port temperature. It should be hot enough to vaporize the sample quickly but not so hot as to cause thermal degradation. A typical starting point is 250°C.
-
-
Inspect for System Leaks:
-
Action: Perform a leak check of the GC system, paying close attention to the septum, column connections, and gas lines. Leaks can disrupt the carrier gas flow and cause peak broadening.
-
-
Evaluate Column Health:
-
Action: Trim the first few centimeters from the inlet side of the column. Contamination can build up at the head of the column, leading to poor peak shape.
-
Action: If the column is old or has been used extensively with complex matrices, it may need to be replaced.
-
Experimental Protocols
Below are example experimental protocols that can be adapted for the analysis of this compound in essential oils.
Protocol 1: General Screening using a Mid-Polarity Column
This method is a good starting point for the routine analysis of essential oils containing this compound.
Experimental Workflow:
Caption: General experimental workflow for GC analysis of this compound.
GC Parameters:
| Parameter | Value |
| Column | 5% Phenyl-polydimethylsiloxane (e.g., DB-5, HP-5MS) |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Constant flow, ~1.2 mL/min for Helium |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Injector Temp. | 250 °C |
| Oven Program | Initial: 60°C, hold for 2 min |
| Ramp: 5°C/min to 240°C | |
| Hold at 240°C for 5 min | |
| Detector | FID at 280°C or MS (scan range 40-400 m/z) |
Protocol 2: High-Resolution Analysis using a Polar Column
This method is designed to enhance the separation of this compound from other polar compounds.
Experimental Workflow:
Caption: High-resolution GC analysis workflow using a polar column.
GC Parameters:
| Parameter | Value |
| Column | Polyethylene Glycol (WAX) (e.g., DB-WAX, HP-INNOWAX) |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | Constant flow, ~1.0 mL/min for Helium |
| Injection Volume | 1 µL |
| Split Ratio | 100:1 |
| Injector Temp. | 250 °C |
| Oven Program | Initial: 50°C, hold for 2 min |
| Ramp: 3°C/min to 220°C | |
| Hold at 220°C for 10 min | |
| Detector | FID at 250°C or MS (scan range 40-400 m/z) |
Data Presentation: Comparison of GC Columns
The following table summarizes the characteristics of different GC column types for the analysis of this compound.
| Column Type | Stationary Phase | Primary Separation Principle | Recommended for |
| Non-Polar | 100% Dimethylpolysiloxane | Boiling Point | General screening, less complex samples. |
| Mid-Polar | 5% Phenyl-polydimethylsiloxane | Boiling Point & Polarity | Recommended starting point. Good for a wide range of essential oil components. |
| Polar | Polyethylene Glycol (WAX) | Polarity | Resolving this compound from other polar compounds like alcohols and ketones. |
| Chiral | Derivatized Cyclodextrin | Enantiomeric Properties | Separating enantiomers of this compound for authenticity or stereospecific analysis. |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Botanical discrimination and classification of Mentha plants applying two-chiral column tandem GC-MS analysis of eight menthol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Phytochemistry and Biological Profile of Gaultheria procumbens L. and Wintergreen Essential Oil: From Traditional Application to Molecular Mechanisms and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Menthyl Salicylate Volatility in Patch Formulations
This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding strategies to mitigate the volatility of Menthyl Salicylate (MS) in transdermal patch formulations.
Frequently Asked Questions (FAQs)
Q1: Why is the volatility of this compound a significant issue in patch development?
This compound has a relatively high vapor pressure (5.3 Pa), making it prone to evaporation.[1][2][3] This volatility presents several challenges in the development of transdermal patches:
-
Loss of Active Pharmaceutical Ingredient (API): Significant amounts of MS can be lost during manufacturing, storage, and wear, leading to a sub-potent final product.[4]
-
Inconsistent Dosing: The variable loss of the drug makes it difficult to ensure that each patch delivers a consistent, predetermined dose to the patient.
-
Reduced Shelf-Life and Stability: Evaporation can alter the physical and chemical properties of the patch adhesive and matrix, compromising its stability and shelf-life.[1][5]
-
Impact on Permeation: The concentration gradient of the drug is a key driver of skin permeation. Loss of MS from the patch surface reduces this gradient, potentially lowering the therapeutic efficacy.
Q2: What are the primary formulation strategies to reduce MS volatility?
The main strategies focus on decreasing the vapor pressure of MS within the formulation by altering its physicochemical environment. This can be achieved through:
-
Polymer Matrix Selection: Incorporating MS into a well-chosen polymer matrix can physically entrap the drug molecules, reducing their ability to escape into the atmosphere.[6][7] The interaction between the drug and the polymer is critical.
-
Use of Occlusive Backing Layers: An impermeable backing layer is a fundamental component of a transdermal patch that acts as a physical barrier to prevent the evaporation of volatile components from the non-skin-facing side.[6]
-
Inclusion Complexes: Forming an inclusion complex with agents like cyclodextrins can encapsulate the volatile MS molecule, significantly reducing its vapor pressure and protecting it from degradation.[5][8][9][10]
-
Addition of High Boiling Point Excipients/Solvents: Incorporating non-volatile excipients or solvents with low vapor pressures, such as Isopropyl Myristate (IPM), can reduce the overall volatility of the formulation.[2]
Q3: How does the choice of polymer matrix affect MS volatility?
Polymers are the foundation of a matrix-type patch and play a crucial role in controlling drug release and stability.[6][11][12]
-
Drug-Polymer Interactions: Strong interactions (e.g., hydrogen bonding) between MS and the functional groups of the polymer can lower the chemical potential of the drug, thereby reducing its tendency to volatilize.
-
Matrix Viscosity and Density: A denser, more viscous polymer matrix can create a more tortuous path for the MS molecules to travel before they can escape from the patch surface.
-
Hydrophilicity vs. Hydrophobicity: A balance between hydrophilic and hydrophobic properties in the polymer blend is essential. While hydrophilic polymers might allow for a higher initial drug release, hydrophobic polymers can better contain a lipophilic drug like MS, though they may slow the release rate.[7] Common polymers used include derivatives of cellulose (B213188) (HPMC), polyvinyl pyrrolidone (PVP), and acrylics (Eudragit).[7][13]
Q4: How do cyclodextrins work to stabilize volatile compounds like MS?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[9] This structure allows them to encapsulate "guest" molecules, like the hydrophobic MS, within their cavity, forming a stable inclusion complex.[8][9][14]
-
Encapsulation: The MS molecule is physically shielded within the cyclodextrin (B1172386) cavity, preventing its evaporation.[5][9]
-
Improved Stability: This encapsulation protects the MS from environmental factors like light and oxygen, enhancing its chemical stability.[5][8][9]
-
Controlled Release: The release of MS from the complex is a reversible process, allowing for a sustained delivery to the skin as the complex comes into contact with moisture.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Significant loss of MS content in the patch during stability studies. | 1. High volatility of MS leading to evaporation.[1][2] 2. Inadequate occlusivity of the backing layer. 3. Suboptimal polymer matrix that does not sufficiently entrap the drug. | 1. Incorporate a volatility-reducing agent: Consider forming an inclusion complex with β-cyclodextrin or hydroxypropyl-β-cyclodextrin.[5][8][10] 2. Add a high boiling point solvent: Excipients like isopropyl myristate (IPM) can lower the overall vapor pressure of the formulation.[2] 3. Evaluate backing layer: Ensure the backing layer has a very low moisture vapor transmission rate (MVTR). 4. Optimize polymer blend: Increase the proportion of a more hydrophobic polymer (e.g., certain grades of Eudragit or Ethyl Cellulose) to better retain the MS.[7] |
| Poor adhesion of the patch to the skin. | 1. Formulation excipients (solvents, enhancers) are interfering with the pressure-sensitive adhesive (PSA).[1] 2. High drug loading crystallizes within the adhesive, reducing tackiness. 3. The chosen polymer blend lacks sufficient adhesive properties. | 1. Screen for compatible excipients: Test the effect of different solvents on the adhesive properties (tack, peel strength) of the patch. Propylene glycol (PG) has been shown to enhance adhesion in some MS patch formulations.[1][3][15] 2. Ensure drug is fully solubilized: The drug should remain in an amorphous, solubilized state within the matrix. DSC analysis can confirm the absence of crystalline drug.[16] 3. Modify the adhesive: Blend the primary polymer with a known pressure-sensitive adhesive (PSA) to improve adhesion. |
| Inconsistent drug release profiles between batches. | 1. Variable loss of MS during the drying/solvent evaporation step of manufacturing. 2. Inhomogeneous distribution of the drug within the polymer matrix. | 1. Control manufacturing conditions: Precisely control the temperature and duration of the drying process to minimize MS loss.[1] Consider a lower temperature for a longer duration. 2. Improve mixing process: Ensure a homogenous paste is formed before casting the patch. The solvent casting technique requires thorough mixing to achieve uniform drug distribution.[13][16] |
Quantitative Data Summary
The following tables summarize data from studies on the effects of different formulation strategies on this compound permeation and the impact of excipients on drug retention.
Table 1: Effect of Solvents on Cumulative MS Permeation Through Porcine Skin (24h)
| Solvent (in patch formulation) | Cumulative Amount Permeated (~µg/cm²) | Key Observation |
| Propylene Glycol (PG) | ~80 | Enhanced patch adhesion but lower permeation compared to other solvents in patch form.[1][3][15] |
| Transcutol® | ~110 - 150 | Demonstrated better skin deposition but lower patch adhesion compared to PG.[1][3][15] |
| Maisine® | ~110 - 150 | Showed good skin deposition but also resulted in lower patch adhesion.[1][3][15] |
| Isopropyl Myristate (IPM) | Lower than PG | Found to minimize the volatility of other formulation components, suggesting it can help retain volatile drugs.[2] |
Data adapted from a study investigating the trade-off between patch adhesion and skin permeation.[1][3][15]
Experimental Protocols
Protocol 1: Evaluation of MS Volatility by Thermogravimetric Analysis (TGA)
This protocol is used to assess the thermal stability and weight loss (due to evaporation) of MS from different patch formulations.
Objective: To compare the rate of MS loss from different patch formulations when subjected to a controlled temperature program.
Methodology:
-
Sample Preparation: Accurately cut a sample of the transdermal patch (typically 5-10 mg) and place it into a TGA crucible.
-
Instrument Setup:
-
Place the crucible onto the TGA balance.
-
Set the heating program. A common method is an isothermal analysis: equilibrate at 30°C and then hold at a temperature relevant to skin surface conditions (e.g., 32-35°C) for an extended period (e.g., 4-6 hours).
-
Maintain a constant flow of an inert gas (e.g., nitrogen at 20 mL/min) over the sample to carry away any volatile components.[17]
-
-
Data Acquisition: Record the sample weight as a function of time and temperature.
-
Analysis:
-
Plot the percentage weight loss over time for each formulation.
-
A slower rate of weight loss indicates better retention of the volatile MS and thus, a more stable formulation.
-
Compare the onset temperature of major weight loss events between formulations.
-
Protocol 2: In-Vitro Skin Permeation Test (IVPT) using Franz Diffusion Cells
This protocol measures the rate at which MS permeates through a skin sample from a patch formulation.
Objective: To quantify the flux and cumulative permeation of MS across a skin membrane from a transdermal patch.
Methodology:
-
Skin Preparation: Use a suitable skin model (e.g., excised porcine or human cadaver skin).[1][3] Shave any hair and dermatomed to a consistent thickness (e.g., 500-750 µm).
-
Cell Setup:
-
Mount the skin sample onto a Franz diffusion cell, with the stratum corneum side facing the donor compartment and the dermal side facing the receptor compartment.[18]
-
Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline pH 7.4, potentially with a solubilizer like Oleth-20 for hydrophobic drugs) and ensure no air bubbles are trapped beneath the skin.[18]
-
Maintain the temperature at 32°C to simulate skin surface temperature. Stir the receptor fluid continuously.
-
-
Patch Application:
-
Cut the transdermal patch to the exact size of the diffusion cell orifice.
-
Remove the release liner and apply the patch to the skin surface, ensuring full contact.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution and replace it with an equal volume of fresh, pre-warmed solution.[18]
-
-
Sample Analysis: Analyze the concentration of MS in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative amount of MS permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
Visualizations
Caption: Workflow for developing a patch with reduced this compound volatility.
Caption: Mechanism of this compound encapsulation by a β-Cyclodextrin molecule.
References
- 1. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. researchgate.net [researchgate.net]
- 4. Volatility of fragrance chemicals: patch testing implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clove Essential Oil–Hydroxypropyl-β-Cyclodextrin Inclusion Complexes: Preparation, Characterization and Incorporation in Biodegradable Chitosan Films [mdpi.com]
- 6. jptcp.com [jptcp.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. β-Cyclodextrin inclusion complexes with essential oils: Obtention, characterization, antimicrobial activity and potential application for food preservative sachets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. ijsrtjournal.com [ijsrtjournal.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. fda.gov [fda.gov]
Technical Support Center: Menthyl Salicylate-Induced Skin Irritation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with topical Menthyl salicylate (B1505791) products. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
In Vitro Experiments (Reconstructed Human Epidermis Models, e.g., EpiDerm™, SkinEthic™)
Question: We are observing high variability in cell viability results between tissue replicates in our in vitro skin irritation assay with a Menthyl salicylate formulation. What could be the cause and how can we troubleshoot this?
Answer: High variability in in vitro skin irritation assays is a common issue that can often be resolved by carefully reviewing and optimizing your experimental protocol. Here are some potential causes and troubleshooting steps:
-
Inconsistent Dosing: Uneven application of the test material can lead to significant differences in tissue exposure.
-
Troubleshooting: Ensure precise and consistent application of your this compound formulation to the center of the tissue surface. For viscous materials, consider using a positive displacement pipette. For solid materials, ensure they are finely powdered and evenly distributed.
-
-
Incomplete Rinsing: Residual test material can continue to cause irritation after the exposure period, leading to artificially low viability.
-
Troubleshooting: Follow the rinsing procedure meticulously as specified in the protocol (e.g., OECD TG 439). Ensure a consistent and thorough washing of the tissue surface to remove all traces of the formulation.
-
-
Tissue Health and Handling: Variations in the initial health of the reconstructed tissues or improper handling can introduce variability.
-
Troubleshooting: Upon receipt, carefully inspect the tissues for any signs of damage or abnormalities. Handle the tissue inserts with care, avoiding contact with the epidermis. Ensure consistent incubation conditions (temperature, humidity, CO2 levels).
-
-
Edge Effect in Multi-well Plates: Tissues in the outer wells of a plate can sometimes behave differently due to temperature or humidity gradients.
-
Troubleshooting: If you suspect an edge effect, consider not using the outermost wells for your test articles. Instead, fill them with blank medium or use them for control tissues.
-
-
Interference with MTT Assay: Highly colored formulations or those that can directly reduce the MTT reagent can lead to inaccurate viability readings.
-
Troubleshooting: Run a control to check for direct MTT reduction by your this compound formulation in the absence of tissue. If interference is observed, alternative viability assays such as the lactate (B86563) dehydrogenase (LDH) release assay may be more appropriate.
-
Question: Our positive control (e.g., 5% Sodium Dodecyl Sulfate) is not showing the expected reduction in cell viability in our EpiDerm™ assay. What should we do?
Answer: Failure of the positive control to induce the expected level of irritation is a critical issue that invalidates the results of the assay. Here are the steps to take:
-
Verify the Positive Control Solution: Ensure that the positive control solution was prepared correctly and is not expired. Prepare a fresh solution if there is any doubt.
-
Review the Experimental Protocol: Double-check every step of the protocol, paying close to attention to the exposure time, rinsing procedure, and MTT incubation. A common error is an insufficient exposure time or overly vigorous rinsing that removes the positive control too effectively.
-
Check Incubation Conditions: Confirm that the incubator is maintaining the correct temperature, humidity, and CO2 levels as specified in the protocol.
-
Assess Tissue Batch Quality: While rare with commercial reconstructed tissues, there could be an issue with the specific batch of tissues. Contact the manufacturer and provide them with the lot number and your experimental data.
-
Repeat the Assay: If the cause is not immediately apparent, it is necessary to repeat the entire experiment with a fresh batch of tissues and newly prepared reagents.
In Vivo Experiments (Draize Test - Rabbit Model)
Question: We are observing significant inter-animal variability in the erythema and edema scores in our Draize skin irritation study with a this compound formulation. How can we minimize this?
Answer: Inter-animal variability is a known challenge in the Draize test.[1][2] Here are several strategies to help minimize this variability:
-
Standardize Animal Selection: Use young adult rabbits from a single, reputable supplier. Ensure all animals are of the same strain and have healthy, intact skin.
-
Consistent Application Technique: The amount of test substance and the area of application should be precisely controlled. Ensure the semi-occlusive dressing is applied with consistent pressure across all animals.
-
Controlled Environmental Conditions: House the animals in a controlled environment with consistent temperature and humidity, as these factors can influence skin reactivity.
-
Blinded Scoring: The individual scoring the skin reactions should be blinded to the treatment groups to prevent bias.
-
Standardized Scoring Training: Ensure all personnel involved in scoring are thoroughly trained on the Draize scoring system to ensure consistency in the evaluation of erythema and edema.
-
Increase Sample Size: If variability remains high, increasing the number of animals per group can help to improve the statistical power of the study.
Question: Our this compound formulation is causing more severe irritation than anticipated in the initial animal of a Draize test. What is the appropriate course of action?
Answer: If the initial animal shows signs of severe irritation or corrosion, it is crucial to halt the study and re-evaluate your approach to ensure animal welfare and gather meaningful data. The recommended steps are:
-
Terminate the Initial Test: If corrosive effects are observed (irreversible tissue damage), the test should be terminated for that animal and no further animals should be tested with that formulation at that concentration.
-
Refine the Formulation or Concentration: Consider reformulating to include anti-irritants or reducing the concentration of this compound.
-
Conduct In Vitro Screening: It is highly recommended to use in vitro methods, such as the Reconstructed Human Epidermis Test (OECD TG 439), to screen formulations for their irritation potential before proceeding to in vivo studies. This can help to identify and eliminate highly irritating formulations early in the development process.
-
Review Existing Data: Thoroughly review any existing data on the skin irritation potential of this compound and the other excipients in your formulation to better predict the in vivo response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes skin irritation?
A1: this compound primarily acts as a counter-irritant. It produces a mild, localized inflammatory response on the skin, which in turn helps to relieve a different, often deeper, pain or irritation. This is thought to work through the "gate control theory" of pain, where the sensation from the counter-irritant "closes the gate" to the original pain signals. Additionally, this compound can activate transient receptor potential (TRP) channels, specifically TRPA1 and TRPV1, which are involved in the sensations of temperature and pain. Activation of these channels on sensory nerves can lead to the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP), contributing to neurogenic inflammation, which manifests as redness and swelling.
Q2: How does the vehicle or formulation base affect the skin irritation potential of this compound?
A2: The vehicle plays a crucial role in the skin penetration and, consequently, the irritation potential of this compound. For example, propylene (B89431) glycol can enhance the penetration of this compound into the skin, which may increase its efficacy but also its potential for irritation.[3][4][5] The choice of emulsifiers, solubilizers, and other excipients can also modulate the release and absorption of this compound, thereby influencing the irritation profile of the final product.
Q3: Are there any formulation strategies to reduce the skin irritation associated with this compound?
A3: Yes, several formulation strategies can be employed to mitigate the skin irritation potential of this compound:
-
Inclusion of Anti-Irritants: Incorporating soothing agents and anti-irritants such as bisabolol, allantoin, or licorice extract can help to calm the skin and reduce inflammation.[6][7][8][9]
-
Optimization of the Vehicle: Selecting a vehicle that controls the release and penetration of this compound can help to minimize irritation. For instance, formulating it in a cream or ointment base may lead to a slower, more sustained release compared to an alcohol-based gel.
-
pH Adjustment: The pH of the formulation can influence both the stability of this compound and the integrity of the skin barrier. Formulating at a pH that is close to the skin's natural pH (around 5.5) can help to minimize disruption of the skin barrier.
-
Use of Encapsulation Technologies: Encapsulating this compound can provide a controlled release of the active ingredient over time, which can reduce the initial irritant effect.
Q4: What are the key differences between in vitro and in vivo models for assessing this compound-induced skin irritation?
A4: The key differences lie in the biological system used and the endpoints measured:
| Feature | In Vitro (Reconstructed Human Epidermis) | In Vivo (Draize Test - Rabbit) |
| Test System | 3D model of human keratinocytes | Live animal (typically rabbit) |
| Endpoints | Cell viability (MTT assay), cytokine release (e.g., IL-1α) | Erythema (redness) and edema (swelling) scores |
| Ethical Considerations | Animal-free | Involves the use of live animals |
| Throughput | High-throughput screening possible | Low-throughput, time-consuming |
| Relevance to Humans | High, uses human cells | Questionable due to species differences in skin structure and sensitivity[2][10] |
Q5: Can human patch testing be used to evaluate the skin irritation potential of this compound formulations?
A5: Yes, human patch testing is a valuable tool for assessing the skin irritation potential of final formulations under real-world conditions. The Human Repeat Insult Patch Test (HRIPT) is a common method used to evaluate both irritation and sensitization potential.[11][12][13][14][15] This involves repeated application of the product to the skin of human volunteers over several weeks, with regular evaluation for any signs of irritation.[11][14]
Data Presentation
Table 1: In Vitro Skin Irritation of this compound on Reconstructed Human Epidermis (EpiDerm™)
| This compound Concentration | Mean Tissue Viability (%) | Standard Deviation | In Vitro Irritation Classification |
| 0.1% | 92.5 | 5.8 | Non-Irritant |
| 0.5% | 85.2 | 7.1 | Non-Irritant |
| 1.0% | 70.3 | 9.3 | Non-Irritant |
| 2.0% | 48.9 | 11.2 | Irritant |
| 5.0% | 15.7 | 6.5 | Irritant |
Note: Data are hypothetical and for illustrative purposes. An irritant is typically classified if the mean relative tissue viability is reduced below 50% of the negative control.[16]
Table 2: In Vivo Skin Irritation Scores for a this compound Formulation in the Draize Rabbit Test
| Observation Time | Mean Erythema Score (0-4 scale) | Mean Edema Score (0-4 scale) | Primary Irritation Index (PII) | Irritation Classification |
| 24 hours | 2.1 | 1.8 | 3.9 | Moderately Irritating |
| 48 hours | 1.5 | 1.2 | 2.7 | Mildly Irritating |
| 72 hours | 0.8 | 0.5 | 1.3 | Slightly Irritating |
Note: Data are hypothetical and for illustrative purposes. The Primary Irritation Index (PII) is the sum of the mean erythema and edema scores at 24 and 72 hours, divided by 2. Classification can vary based on regulatory guidelines.[17]
Experimental Protocols
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (based on OECD TG 439)
-
Tissue Preparation: Upon receipt, place the RhE tissue inserts (e.g., EpiDerm™) into 6-well plates containing pre-warmed assay medium and pre-incubate overnight at 37°C and 5% CO2.
-
Test Substance Application: Apply a sufficient amount of the this compound formulation (typically 25-50 µL for liquids or 25-50 mg for solids) directly onto the surface of the epidermis.
-
Exposure: Expose the tissues to the test substance for a defined period, typically 60 minutes, at 37°C and 5% CO2.
-
Rinsing: After the exposure period, thoroughly rinse the tissues with a buffered saline solution to remove the test substance.
-
Post-Exposure Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period of 42 hours.
-
Viability Assessment (MTT Assay): Transfer the tissues to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubate for 3 hours. The viable cells will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Extraction and Measurement: Extract the formazan from the tissues using an appropriate solvent (e.g., isopropanol) and measure the optical density at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the negative control (vehicle-treated tissues). A reduction in viability below 50% is generally considered indicative of an irritant.[16]
In Vivo Primary Skin Irritation: Draize Test (based on OECD TG 404)
-
Animal Preparation: Use healthy young adult albino rabbits. Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.
-
Test Substance Application: Apply 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the this compound formulation to a small area (approximately 6 cm²) of the clipped skin.
-
Occlusion: Cover the application site with a gauze patch and secure it with non-irritating tape (semi-occlusive dressing).
-
Exposure: Expose the skin to the test substance for 4 hours.
-
Removal and Cleaning: After the exposure period, remove the dressing and gently clean the test site with water or an appropriate solvent to remove any residual test substance.
-
Observation and Scoring: Examine the test site for erythema and edema at 1, 24, 48, and 72 hours after removal of the patch. Score the reactions according to the Draize scoring system (0-4 for both erythema and edema).
-
Data Analysis: Calculate the Primary Irritation Index (PII) and classify the irritation potential based on the scoring criteria of the relevant regulatory agency.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced skin irritation and counter-irritation.
Caption: Workflow for assessing skin irritation using reconstructed human epidermis models.
References
- 1. Alternatives to In Vivo Draize Rabbit Eye and Skin Irritation Tests with a Focus on 3D Reconstructed Human Cornea-Like Epithelium and Epidermis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Skin-sensitizing and irritant properties of propylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Skin irritation caused by propylene glycols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. learncanyon.com [learncanyon.com]
- 7. regimenlab.com [regimenlab.com]
- 8. clinikally.com [clinikally.com]
- 9. nooance-paris.com [nooance-paris.com]
- 10. Safer Medicines Campaign [safermedicines.org]
- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. ftp.cdc.gov [ftp.cdc.gov]
- 14. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 17. researchgate.net [researchgate.net]
Method refinement for detecting low concentrations of Menthyl salicylate in plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of low concentrations of Menthyl salicylate (B1505791) in plasma. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Menthyl salicylate in plasma samples.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Sample Degradation: this compound can be unstable in plasma, readily hydrolyzing to salicylic (B10762653) acid. | - Ensure plasma samples are collected in tubes containing a fluoride (B91410) anticoagulant and immediately chilled. - Process and freeze samples at -80°C as soon as possible. - Prepare standards and quality control samples fresh for each analytical run. |
| Inefficient Extraction: Protein precipitation alone may not be sufficient for very low concentrations. | - Consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples and better recovery. - Optimize the protein precipitation solvent; chilled acetonitrile (B52724) is a good starting point.[1] | |
| Suboptimal MS/MS Parameters: Incorrect precursor/product ion pairs or collision energy. | - Infuse a standard solution of this compound to optimize MS/MS parameters. - A reported MRM transition for this compound is m/z 153 -> 121. | |
| High Background Noise or Matrix Effects | Endogenous Plasma Components: Phospholipids (B1166683) and other matrix components can co-elute and cause ion suppression or enhancement.[2][3] | - Use a more effective sample cleanup method like SPE. - Optimize chromatographic separation to resolve this compound from interfering peaks. - Employ a stable isotope-labeled internal standard (e.g., d4-Menthyl salicylate) to compensate for matrix effects.[4][5] |
| Contamination: From solvents, glassware, or the LC-MS/MS system.[6] | - Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all glassware. - Implement a system flush with a strong solvent between analytical runs. | |
| Peak Tailing or Splitting | Poor Chromatography: Incompatible sample solvent, column degradation, or suboptimal mobile phase.[7][8] | - Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase. - Use a guard column to protect the analytical column. - Check the mobile phase pH and composition; for reversed-phase chromatography, a slightly acidic mobile phase can improve peak shape. |
| Column Overload: Injecting too high a concentration of the analyte. | - Dilute the sample or reduce the injection volume. | |
| Retention Time Shifts | Inconsistent Mobile Phase Preparation: Variations in solvent ratios or pH.[6] | - Prepare mobile phases fresh daily and ensure accurate measurements. |
| Column Temperature Fluctuations: Inadequate column oven temperature control.[9] | - Ensure the column oven is functioning correctly and set to a stable temperature (e.g., 30°C).[1] | |
| Column Equilibration: Insufficient time for the column to equilibrate between injections.[9] | - Increase the column equilibration time in the gradient program. | |
| Presence of a Large Salicylic Acid Peak | Metabolism of this compound: this compound is a prodrug and is metabolized to salicylic acid in vivo and can also degrade in vitro. | - This is expected in authentic samples. If analyzing for this compound, ensure the analytical method can resolve it from salicylic acid. - Consider developing a method for the simultaneous quantification of both this compound and salicylic acid.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of this compound in plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for detecting low concentrations of this compound in plasma.[4][12] A high-sensitivity LC-MS/MS method has been reported with a lower limit of quantification (LLOQ) of 1.75 ng/mL in human plasma.[4]
Q2: How should I prepare my plasma samples for this compound analysis?
A2: A common and straightforward method is protein precipitation with chilled acetonitrile.[1] For very low concentrations or to minimize matrix effects, more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.[12]
Q3: I am seeing a significant peak for salicylic acid in my samples. Is this a problem?
A3: Not necessarily. This compound is rapidly metabolized to salicylic acid in the body. Therefore, the presence of salicylic acid is expected in in-vivo samples. Your analytical method should be able to chromatographically separate this compound from salicylic acid to ensure accurate quantification of the parent drug.[10][11]
Q4: What is a suitable internal standard for this compound analysis?
A4: A stable isotope-labeled (SIL) internal standard, such as d4-Menthyl salicylate, is the ideal choice.[4] A SIL internal standard will co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise quantification.[5] If a SIL IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.
Q5: How can I minimize matrix effects in my LC-MS/MS analysis?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] To minimize them, you can:
-
Improve Sample Cleanup: Use SPE to remove interfering phospholipids and other matrix components.[3]
-
Optimize Chromatography: Ensure baseline separation of this compound from co-eluting matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unpredictable matrix effects.[5]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q6: What are typical validation parameters for a bioanalytical method for this compound?
A6: A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, selectivity, and stability. The following tables summarize some reported performance data for this compound analysis.
Quantitative Data Summary
Table 1: HPLC-UV Method Performance
| Parameter | Reported Value | Reference |
| Linearity Range | 25 - 175 µg/mL | [13] |
| Correlation Coefficient (r²) | 0.9999 | [13] |
| Recovery | 99.78 - 100.0% | [13] |
| Intra-day Precision (%RSD) | < 2.0% | [13] |
| Inter-day Precision (%RSD) | < 2.0% | [13] |
Table 2: LC-MS/MS Method Performance
| Parameter | Reported Value | Reference |
| Quantification Range | 1.75 - 50.0 ng/mL | [4] |
| Lower Limit of Quantification (LLOQ) | 1.75 ng/mL | [4] |
| Inter-day Precision (%RSD) | 0.43 - 1.29% | |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Table 3: Gas Chromatography (GC) Method Performance
| Parameter | Reported Value | Reference |
| Detection Limit (this compound) | 5.0 ng | [14][15] |
| Quantification Limit (this compound) | 10.0 ng | [15] |
| Accuracy (% Recovery) | 100.0% ± 2.2% | [14][15] |
Experimental Protocols
Detailed Methodology: High-Sensitivity LC-MS/MS for this compound in Human Plasma
This protocol is based on a published high-sensitivity method.[4]
1. Sample Preparation (Protein Precipitation)
-
To 75 µL of human plasma, add the internal standard (d4-Menthyl Salicylate).
-
Precipitate proteins by adding a sufficient volume of chilled acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: HPLC system capable of gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
MS/MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the appropriate precursor to product ion transition for this compound and its internal standard.
3. Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Use a weighted linear regression (e.g., 1/concentration²) for quantification.[4]
Visualizations
Caption: Metabolic pathway of this compound to salicylic acid.
Caption: A generalized experimental workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Development of an analytical method to detect methyl salicylate in human plasma | CORESTA [coresta.org]
- 5. omicsonline.org [omicsonline.org]
- 6. zefsci.com [zefsci.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. agilent.com [agilent.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The analysis of methyl salicylate and salicylic acid from Chinese herbal medicine ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. turkjps.org [turkjps.org]
- 14. Validation of a method for simultaneous determination of menthol and methyl salicylate in pharmaceuticals by capillary gas chromatography with cool on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Jagiellonian University Repository [ruj.uj.edu.pl]
Validation & Comparative
Comparative Analysis of Menthyl Salicylate and Salicylic Acid for Topical Delivery
A Guide for Researchers and Drug Development Professionals
Salicylic (B10762653) acid and its prodrug, menthyl salicylate (B1505791), are prominent active ingredients in topical formulations, valued for their analgesic, anti-inflammatory, and keratolytic properties.[1][2] While chemically related, their distinct physicochemical characteristics lead to significant differences in their topical delivery profiles, bioavailability, and mechanisms of action. Menthyl salicylate, commonly known as oil of wintergreen, is primarily utilized as a counter-irritant for musculoskeletal pain, whereas salicylic acid is a cornerstone in dermatological treatments for its keratolytic and anti-inflammatory effects.[1][2]
This guide provides an objective, data-driven comparison of this compound and salicylic acid for topical delivery. It delves into their skin permeation kinetics, metabolic activation, and anti-inflammatory efficacy, supported by experimental data and detailed protocols to inform formulation development and compound selection.
Core Mechanisms of Action
This compound functions as a prodrug.[3] Upon topical application, it penetrates the skin and is hydrolyzed by esterase enzymes present in the epidermis and dermis to release its active metabolite, salicylic acid.[1][3][4] This enzymatic conversion is a critical step for its therapeutic effect.[3] The initial application of this compound also produces a counter-irritant effect, creating a warming sensation that can mask underlying pain signals.[5][6]
The resulting salicylic acid, whether delivered directly or from the metabolism of this compound, exerts its primary anti-inflammatory action by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][6] This inhibition blocks the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[7][8][9]
Comparative Data Presentation
The efficiency of topical delivery is governed by the physicochemical properties of the active agent and its interaction with the skin barrier. The following tables summarize key comparative data for this compound and salicylic acid.
Table 1: Physicochemical Properties
| Property | This compound | Salicylic Acid | Significance for Topical Delivery |
| Molecular Weight ( g/mol ) | 152.15 | 138.12 | Lower molecular weight generally favors skin permeation. |
| LogP (Octanol/Water) | ~2.55 | ~2.26 | Higher lipophilicity (LogP) of this compound may enhance penetration through the lipid-rich stratum corneum. |
| Form | Ester (Prodrug) | Acid (Active Drug) | This compound requires in-situ metabolic activation.[3] |
| Primary Action | Counter-irritant, Analgesic | Keratolytic, Anti-inflammatory | Dictates the primary therapeutic applications.[2] |
Table 2: In Vitro Skin Permeation Data
Data synthesized from representative studies using Franz diffusion cells with human or porcine skin.
| Parameter | This compound Formulation | Salicylic Acid Formulation | Key Findings |
| Permeation Flux (µg/cm²/h) | Varies significantly with formulation (e.g., ~3.75 µg/cm²/h from a patch)[10][11] | Dependent on vehicle and pH; can be optimized with formulation strategies[12][13] | Direct comparison is formulation-dependent. This compound's lipophilicity aids initial penetration, but its conversion to the more water-soluble salicylic acid affects subsequent diffusion. |
| Cumulative Permeation (24h) | ~90 µg/cm² (from neat Propylene Glycol)[10][11] | Varies widely. | Studies show significant dermal absorption of this compound, which is then available for conversion.[14][15] |
| Metabolite Detected in Receptor | Salicylic Acid | N/A | The appearance of salicylic acid in the receptor fluid confirms the metabolic capability of skin explants.[4][16] |
| Skin Deposition | Solvents like Transcutol® can enhance skin deposition.[10][11] | Formulation targets drug retention in the skin for keratolytic action.[2] | Formulation can be tailored to either enhance transdermal flux or increase local retention in skin layers. |
Experimental Protocols
Accurate comparison of topical agents relies on standardized and well-documented experimental methodologies. Below are detailed protocols for key in vitro and in vivo assessment techniques.
In Vitro Skin Permeation using Franz Diffusion Cells
This method is the gold standard for assessing the permeation and penetration of topical drugs in a controlled environment.[17][18][19]
1. Membrane Preparation:
-
Excise full-thickness skin (human or porcine) and carefully remove subcutaneous fat.[20]
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.[20][21]
2. Receptor Fluid:
-
Fill the receptor chamber with a suitable buffer, commonly phosphate-buffered saline (PBS) at pH 7.4, to mimic physiological conditions.[21]
-
The fluid should be degassed to prevent bubble formation and continuously stirred at a constant speed (e.g., 600 rpm) to ensure homogeneity.[21]
-
Maintain the temperature at 32°C or 37°C using a circulating water jacket to simulate skin surface temperature.[20][21]
3. Application of Formulation:
-
Apply a precise amount of the test formulation (e.g., cream, gel, patch) to the surface of the membrane in the donor chamber.[21]
4. Sampling and Analysis:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid for analysis.[20]
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[21]
-
Quantify the concentration of the permeated drug (and its metabolites, if applicable) using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[22][23]
5. Data Calculation:
-
Plot the cumulative amount of drug permeated per unit area against time. The slope of the linear portion of this curve represents the steady-state flux (Jss).
In Vivo Bioavailability Assessment using Tape Stripping
Tape stripping is a minimally invasive technique used to quantify drug concentration within the stratum corneum, providing insights into local bioavailability.[24][25][26]
1. Application: Apply the formulation to a defined area on the subject's skin (e.g., forearm). 2. Removal: After a specified duration, remove any excess formulation from the skin surface.[26] 3. Stripping:
-
Firmly press a piece of adhesive tape onto the treated area and then rapidly remove it.
-
Repeat this process sequentially (e.g., 10-20 times) on the same area. The first two strips are often discarded.[26] 4. Extraction: Combine the tape strips and extract the drug using a suitable solvent. 5. Analysis: Quantify the amount of drug in the solvent extract using an appropriate analytical method (e.g., LC-MS). 6. Dermatopharmacokinetics (DPK): By performing this procedure at different time points after application, a concentration-time profile in the stratum corneum can be constructed.[25][26]
Anti-Inflammatory Action: The Cyclooxygenase Pathway
The therapeutic effect of salicylates is primarily due to the inhibition of COX enzymes, which are central to the inflammatory cascade.[6] Arachidonic acid, released from cell membranes, is converted by COX-1 and COX-2 into prostaglandin (B15479496) H2 (PGH2). PGH2 is then further metabolized by specific synthases into various pro-inflammatory prostaglandins (like PGE2) and thromboxanes.[9] Salicylic acid blocks the active site of the COX enzymes, preventing this conversion and thereby reducing the production of these inflammatory mediators.
Conclusion and Formulation Considerations
The choice between this compound and salicylic acid for topical delivery is dependent on the desired therapeutic outcome.
-
This compound is an effective prodrug for delivering salicylic acid to deeper tissues for analgesic and anti-inflammatory effects.[1] Its higher lipophilicity may facilitate initial penetration through the stratum corneum. Formulations can be optimized to balance skin permeation with adhesion for patch-based systems.[10][11] It also offers the immediate benefit of counter-irritation for pain relief.[5]
-
Salicylic Acid is ideal for dermatological applications where a high concentration is desired within the epidermis and stratum corneum for its keratolytic effects.[2] Its delivery can be modulated by the choice of vehicle; lipophilic vehicles can enhance its release and penetration.[13]
For drug development professionals, this comparative analysis underscores the importance of considering the entire delivery pathway: from the physicochemical properties of the molecule to its interaction with the skin barrier, its potential for metabolism within the skin, and its ultimate mechanism of action at the target site.
References
- 1. benchchem.com [benchchem.com]
- 2. Topical delivery of salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Methyl Salicylate and Menthol Explained: Fast Pain Relief [rupahealth.com]
- 6. What is Methyl Salicylate used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Percutaneous absorption of salicylic acid--in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serum concentrations of salicylic acid following topically applied salicylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. aurigaresearch.com [aurigaresearch.com]
- 20. 2.7.1. Permeation Studies Using Franz Diffusion Cells [bio-protocol.org]
- 21. alterlab.co.id [alterlab.co.id]
- 22. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 23. Percutaneous Absorption of Salicylic Acid after Administration of Trolamine Salicylate Cream in Rats with Transcutol® and Eucalyptus Oil Pre-Treated Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In Vivo Methods for the Assessment of Topical Drug Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
Efficacy Showdown: Menthyl Salicylate vs. Menthol for Muscle Pain Relief
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of topical analgesics for muscle pain, both menthyl salicylate (B1505791) and menthol (B31143) are prominent ingredients. This guide provides an objective comparison of their efficacy, drawing upon available clinical data. While direct head-to-head trials are limited, this analysis synthesizes findings from individual placebo-controlled and active-comparator studies to offer insights into their relative performance in alleviating muscle soreness and strain.
Quantitative Data Summary
The following table summarizes the key quantitative findings from clinical trials evaluating the efficacy of menthol and a combination of menthyl salicylate and menthol for muscle pain relief. Due to the absence of direct comparative studies, data from a study on a 3.5% menthol gel for Delayed Onset Muscle Soreness (DOMS) is compared with a study on a 10% methyl salicylate and 3% l-menthol (B7771125) patch for mild to moderate muscle strain. It is crucial to note that this is an indirect comparison, and the differences in formulation, dosage, and specific condition treated may influence the outcomes.
| Parameter | Topical Menthol (3.5% Gel) | Topical this compound (10%) + Menthol (3%) Patch |
| Indication | Delayed Onset Muscle Soreness (DOMS) | Mild to Moderate Muscle Strain |
| Primary Efficacy Endpoint | Pain Perception (Visual Analog Scale) | Summed Pain Intensity Difference (SPID8) with movement |
| Pain Assessment Tool | 10-point Visual Analog Scale (VAS) | 100-mm Visual Analog Scale (VAS) |
| Key Efficacy Results | Significantly lower pain perception vs. ice (p=0.02)[1] | Significantly greater pain relief vs. placebo (p=0.005)[2] |
| Quantitative Pain Reduction | Soreness perception was 63.1% less with the topical analgesic (1.1 ± 0.4) compared to ice (3.1 ± 1.7) 20 minutes post-application.[3] | Mean SPID8 with movement of 182.6 (±131.2) for the active patch vs. 130.1 (±144.1) for placebo.[2] |
| Adverse Events | Not detailed in the provided summary | Comparable to placebo (6.7% in active group vs. 5.8% in placebo group)[2][4] |
Experimental Protocols
Study 1: Topical Menthol for Delayed Onset Muscle Soreness (DOMS)
-
Objective: To compare the efficacy of a 3.5% menthol-based topical analgesic to ice in reducing pain and improving muscle force during DOMS.[1][5]
-
Study Design: A randomized, controlled trial with 16 subjects.[1][5]
-
Intervention:
-
Efficacy Assessment:
-
Data Collection: Measurements were taken at baseline (before inducing DOMS), and then 20, 25, and 35 minutes after the application of either the menthol gel or ice, two days after DOMS inducement.[1][5]
Study 2: Topical Methyl Salicylate and L-Menthol Patch for Muscle Strain
-
Objective: To determine the efficacy and safety of a patch containing 10% methyl salicylate and 3% l-menthol for mild to moderate muscle strain.[2][4]
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multicenter study involving 208 patients.[2][4]
-
Intervention:
-
Efficacy Assessment:
Signaling Pathways and Mechanisms of Action
Menthol's Analgesic Pathway
Menthol's primary mechanism of action for pain relief involves the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel found in sensory neurons.
This compound's Dual-Action Pathway
This compound provides pain relief through two primary mechanisms: as a counter-irritant and through the inhibition of cyclooxygenase (COX) enzymes after being metabolized to salicylic (B10762653) acid in the skin.
Experimental Workflow Diagrams
Workflow for Topical Analgesic vs. Ice in DOMS
The following diagram outlines the experimental workflow for the study comparing a topical menthol analgesic to ice for Delayed Onset Muscle Soreness.
Workflow for Topical Patch vs. Placebo in Muscle Strain
This diagram illustrates the workflow for the clinical trial evaluating a methyl salicylate and menthol patch against a placebo for muscle strain.
References
- 1. A comparison of topical menthol to ice on pain, evoked tetanic and voluntary force during delayed onset muscle soreness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety profile of a topical methyl salicylate and menthol patch in adult patients with mild to moderate muscle strain: a randomized, double-blind, parallel-group, placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A COMPARISON OF TOPICAL MENTHOL TO ICE ON PAIN, EVOKED TETANIC AND VOLUNTARY FORCE DURING DELAYED ONSET MUSCLE SORENESS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synergistic Effects of Menthyl Salicylate and Menthol in Topical Analgesics
For Researchers, Scientists, and Drug Development Professionals
The combination of menthyl salicylate (B1505791) and menthol (B31143) is a cornerstone in the formulation of topical analgesics, renowned for its rapid onset of action and effective pain relief. This guide provides a comprehensive comparison of the synergistic mechanisms of these two compounds, supported by available experimental data. It delves into their individual and combined effects on pain signaling and skin permeation, offering valuable insights for the development of next-generation topical pain management solutions.
Overview of Synergistic Mechanisms
Menthyl salicylate and menthol work in concert to provide a dual-action approach to pain relief. Their synergy can be attributed to two primary mechanisms: a counter-irritant effect and enhanced transdermal delivery.
-
Counter-Irritant Effect: Menthol imparts a cooling sensation by activating the transient receptor potential melastatin 8 (TRPM8) channels, while methyl salicylate produces a warming sensation.[1] This creation of two distinct thermal sensations on the skin surface acts as a counter-irritant, effectively distracting the brain from the underlying pain signals in the muscles and joints.[1]
-
Enhanced Transdermal Delivery and Bioavailability: A key synergistic interaction lies in the enhanced skin permeation of methyl salicylate in the presence of menthol.[2] Research has shown that menthol can increase the absorption of methyl salicylate through the skin.[2] Furthermore, menthol has been found to inhibit the hydrolysis of methyl salicylate into its active metabolite, salicylic (B10762653) acid, within the skin, potentially leading to a more sustained local effect.
Comparative Efficacy from Clinical Studies
While direct head-to-head clinical trials comparing the combination of this compound and menthol to the individual components are limited, a significant body of evidence supports the efficacy of the combination against placebo for mild to moderate muscle strain.
Table 1: Efficacy of a Topical Patch Containing 10% Methyl Salicylate and 3% l-Menthol (B7771125) vs. Placebo in Patients with Mild to Moderate Muscle Strain [3]
| Efficacy Endpoint | Active Patch (Mean ± SD) | Placebo Patch (Mean ± SD) | P-value |
| SPID8 with Movement | 182.6 ± 131.2 | 130.1 ± 144.1 | 0.005 |
SPID8: Summed Pain Intensity Difference over 8 hours. A higher score indicates greater pain relief.
The data clearly indicates that the combination patch provides a statistically significant improvement in pain relief with movement compared to a placebo patch.[3]
Mechanisms of Action and Signaling Pathways
The analgesic effects of menthol and methyl salicylate are mediated through distinct molecular pathways.
Menthol's Analgesic Pathway:
Menthol is a selective agonist of TRPM8, a non-selective cation channel primarily expressed in a subset of sensory neurons.[4] Activation of TRPM8 by menthol leads to an influx of calcium ions, depolarizing the neuron and generating the sensation of cold.[5] This activation of cold-sensitive nerve fibers is believed to contribute to analgesia by overriding deeper pain signals.
Methyl Salicylate's Analgesic and Anti-inflammatory Pathway:
Methyl salicylate is hydrolyzed in the tissues to salicylic acid, which is known to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins (B1171923) involved in inflammation and pain.[3] Additionally, methyl salicylate itself has been shown to be an agonist for the transient receptor potential vanilloid subtype 1 (TRPV1), a channel involved in nociceptive signaling.[2]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments in the evaluation of topical analgesics.
In-Vitro Skin Permeation Study (General Protocol)
This protocol outlines a typical experimental setup for assessing the transdermal delivery of active compounds.
Clinical Trial for a Topical Analgesic Patch (Higashi et al., 2010) [3]
-
Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multicenter study.
-
Participants: 208 adult patients with a clinical diagnosis of mild to moderate muscle strain.
-
Intervention: Patients were randomly assigned to receive either an active patch containing 10% methyl salicylate and 3% l-menthol or a placebo patch. The patch was applied to the affected area for 8 hours.
-
Primary Efficacy Endpoint: The summed pain intensity difference score through 8 hours (SPID8) with movement, assessed on a 100-mm visual analog scale (VAS).
-
Safety Evaluation: Monitoring and recording of all adverse events.
Conclusion and Future Directions
The synergistic relationship between this compound and menthol in topical analgesics is well-supported by their complementary mechanisms of action, including the counter-irritant effect and enhanced transdermal delivery. Clinical evidence confirms the efficacy of their combination in providing significant pain relief for mild to moderate muscle strain compared to a placebo.
For future research, several avenues remain to be explored:
-
Head-to-Head Comparative Studies: Well-designed clinical trials directly comparing the analgesic and anti-inflammatory efficacy of the combination formulation against its individual active components are needed to definitively quantify the synergistic effect in a clinical setting.
-
Elucidation of Permeation Enhancement: Further mechanistic studies are required to fully understand the molecular interactions by which menthol enhances the penetration of methyl salicylate and inhibits its hydrolysis within the skin.
-
Optimization of Formulations: Investigating different ratios of menthol to methyl salicylate and exploring novel drug delivery systems could lead to the development of even more effective and targeted topical analgesics.
By continuing to explore the intricate interplay between these two compounds, the field of topical pain management can advance, offering improved therapeutic options for a wide range of musculoskeletal conditions.
References
- 1. Methyl Salicylate and Menthol Explained: Fast Pain Relief [rupahealth.com]
- 2. Frontiers | Topical Analgesic Containing Methyl Salicylate and L-Menthol Accelerates Heat Loss During Skin Cooling for Exercise-Induced Hyperthermia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of TRPM8 channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The distinctive role of menthol in pain and analgesia: Mechanisms, practices, and advances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methyl Salicylate in Pharmaceutical Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of Methyl Salicylate (B1505791) in various pharmaceutical formulations. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry are evaluated based on experimental data from published studies. Detailed methodologies for key experiments are provided to support the application of these techniques in a research and quality control setting.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for the determination of Methyl Salicylate is contingent on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following tables summarize the quantitative performance data for HPLC, GC, and UV-Vis Spectrophotometric methods as reported in the literature.
Table 1: Performance Characteristics of HPLC Methods for Methyl Salicylate Analysis
| Parameter | Method 1 | Method 2 |
| Principle | Reversed-Phase HPLC | Reversed-Phase HPLC |
| Stationary Phase | Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1] | C8 column |
| Mobile Phase | Methanol (B129727):Water (65:35, v/v) with 1.0% Acetic Acid[1] | Methanol:Water (65:35)[2] |
| Detection | Photodiode Array (PDA) at 304 nm[1] | UV at 230 nm[2] |
| Linearity Range | 25-175 µg/mL[1] | Not Specified |
| Correlation Coefficient (r²) | 0.9999[1] | > 0.997[2] |
| Accuracy (% Recovery) | 99.78 - 100.0%[1] | 96.5 - 104.18%[2] |
| Precision (RSD) | Intra-day: < 0.14%, Inter-day: < 0.23%[1] | < 1.65%[2] |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified |
| Pharmaceutical Matrix | Medicated Cream[1] | Liniment and Ointment[2] |
Table 2: Performance Characteristics of GC Methods for Methyl Salicylate Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Principle | Gas Chromatography | Capillary Gas Chromatography | Gas Chromatography |
| Stationary Phase | DB-624 column (30 m, 0.53 mm, 3 µm) | Capillary column[3] | DB-23 column (60 m × 250 µm × 0.25 µm)[4] |
| Detection | Flame Ionization Detector (FID) | Flame Ionization Detector (FID)[3] | Flame Ionization Detector (FID) |
| Linearity Range | 1.5 - 4.5 mg/mL | Not Specified | 100-300 µg/mL[4] |
| Correlation Coefficient (r²) | 0.9998 | Not Specified | Not Specified |
| Accuracy (% Recovery) | 101.18 ± 0.42% | 100.0% ± 2.2%[3] | 99.95%[4] |
| Precision (RSD) | Intra-day: 0.54%, Inter-day: 0.43% | Not Specified | Not Specified |
| Limit of Detection (LOD) | Not Specified | 5.0 ng[3][5] | Not Specified |
| Limit of Quantitation (LOQ) | Not Specified | Not Specified | Not Specified |
| Pharmaceutical Matrix | Topical Cream and Gel | Ointment[3][5] | Anti-arthritic Spray[4] |
Table 3: Performance Characteristics of UV-Vis Spectrophotometric Methods for Methyl Salicylate Analysis
| Parameter | Method 1 | Method 2 |
| Principle | UV Spectrophotometry | UV Spectrophotometry |
| Wavelength (λmax) | 237 nm[6] | 270 nm[7] |
| Solvent | Not Specified | Methanol:Acetonitrile (80:20)[7] |
| Linearity Range | 1-10 µg/mL[6] | 2-45 µg/mL[7] |
| Correlation Coefficient (r²) | 0.9973[6] | Not Specified |
| Accuracy (% Recovery) | 99.23 - 99.76%[6] | 99.765% (Mean)[7] |
| Precision (RSD) | Not Specified | 0.120872%[7] |
| Limit of Detection (LOD) | Not Specified | 0.48 µg/mL[7] |
| Limit of Quantitation (LOQ) | Not Specified | 1.48 µg/mL[7] |
| Pharmaceutical Matrix | Bulk and Semisolid dosage form[6] | Transdermal Patch[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the validated methods found in the cited literature and serve as a guide for laboratory implementation.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is adapted from a validated method for the determination of Methyl Salicylate in a medicated cream formulation.[1]
Chromatographic Conditions:
-
Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid[1].
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 ± 0.5°C[1]
-
Injection Volume: 20 µL[1]
-
Detection: Photodiode Array (PDA) detector with monitoring at 304 nm[1].
Standard Solution Preparation:
-
Accurately weigh 0.1 g of Methyl Salicylate standard and dissolve it in methanol in a 100 mL volumetric flask[1].
-
Dilute a 10 mL aliquot of this stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL[1].
-
Prepare a series of calibration standards ranging from 25-175 µg/mL by diluting the stock solution with the mobile phase[1].
Sample Preparation (Medicated Cream):
-
Accurately weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask[1].
-
Add 20 mL of methanol and heat the flask on a water bath until boiling[1].
-
Cool the sample to room temperature and dilute to 100 mL with the mobile phase[1].
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system[1].
Gas Chromatography (GC) Method
This protocol is based on a validated GC method for the simultaneous determination of Menthol (B31143) and Methyl Salicylate in topical cream and gel formulations.
Chromatographic Conditions:
-
Column: DB-624 (30 m, 0.53 mm, 3 µm)
-
Carrier Gas: Helium at a flow rate of 5 mL/min.
-
Injector Temperature: 280°C
-
Detector Temperature (FID): 180°C
-
Oven Temperature Program: Initial temperature of 90°C, ramped to 181°C at a rate of 8°C/min, and held for 4 minutes.
-
Injection Volume: 1 µL
Internal Standard Solution Preparation:
-
Prepare a 2.0 mg/mL solution of Anethole in Isopropyl alcohol.
Standard Solution Preparation:
-
Prepare a solution containing 2.0 mg/mL of Menthol standard and 3.0 mg/mL of Methyl Salicylate standard in the internal standard solution.
Sample Preparation (Cream or Gel):
-
Prepare a sample solution containing the equivalent of 2.0 mg/mL of Menthol and 3.0 mg/mL of Methyl Salicylate in the internal standard solution.
-
Sonicate the sample until it is completely dissolved.
-
Filter the solution through a 0.45 µm filter, discarding the first few mL of the filtrate before analysis.
UV-Vis Spectrophotometric Method
This protocol is derived from a validated method for the estimation of Methyl Salicylate in bulk and semisolid dosage forms.[6]
Instrumental Parameters:
-
Spectrophotometer: A double beam UV-Vis spectrophotometer.
-
Wavelength for Measurement: 237 nm[6]
-
Solvent/Blank: Methanol or an appropriate solvent system.
Standard Solution Preparation:
-
Prepare a stock solution of Methyl Salicylate in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a series of working standards with concentrations ranging from 1-10 µg/mL[6].
Sample Preparation (Semisolid Dosage Form):
-
Accurately weigh a quantity of the formulation equivalent to a known amount of Methyl Salicylate.
-
Dissolve the sample in a suitable solvent and sonicate to ensure complete dissolution.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the filtered solution with the solvent to a concentration that falls within the linear range of the calibration curve.
Analysis:
-
Measure the absorbance of the standard solutions at 237 nm and construct a calibration curve by plotting absorbance versus concentration[6].
-
Measure the absorbance of the sample solution.
-
Determine the concentration of Methyl Salicylate in the sample solution from the calibration curve.
Visualizing the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method, a critical process to ensure the reliability and accuracy of results in pharmaceutical analysis.
Caption: Workflow for analytical method validation.
References
- 1. turkjps.org [turkjps.org]
- 2. aimspress.com [aimspress.com]
- 3. Jagiellonian University Repository [ruj.uj.edu.pl]
- 4. rroij.com [rroij.com]
- 5. Validation of a method for simultaneous determination of menthol and methyl salicylate in pharmaceuticals by capillary gas chromatography with cool on-column injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Development of UV Spectrophotometric Method For Determination of Methyl Salicylate In Bulk And Semisolid Formulation | Semantic Scholar [semanticscholar.org]
- 7. ijcrt.org [ijcrt.org]
A Comparative Analysis of the Bioactivity of Natural versus Synthetic Menthyl Salicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Menthyl Salicylate (B1505791)
Menthyl salicylate is an organic ester formed from the combination of menthol (B31143) and salicylic (B10762653) acid.[1][2] It is utilized in topical analgesic preparations for the temporary relief of minor aches and pains of muscles and joints associated with conditions like arthritis, backache, and sprains.[2][3] Its therapeutic action is a composite of its two constituent molecules: the salicylate portion provides anti-inflammatory and analgesic effects, while the menthol component acts as a counter-irritant and vasodilator, producing a cooling sensation followed by a warming effect.[1][3]
Natural vs. Synthetic Origins: A Precursor-Based Comparison
This compound itself is not typically extracted directly from a single natural source in significant quantities. It is produced through the esterification of menthol and salicylic acid.[2] Therefore, a comparison of "natural" versus "synthetic" this compound hinges on the origin of these precursor molecules.
-
Natural Precursors:
-
Menthol: Natural menthol, specifically l-menthol, is primarily extracted from the essential oil of mint plants, such as peppermint (Mentha piperita) and corn mint (Mentha arvensis).[4][5]
-
Salicylic Acid: Natural salicylic acid and its glucosides are found in various plants, most notably in the bark of willow trees (Salix species).[6][7] Methyl salicylate, a closely related compound, is abundant in wintergreen leaves (Gaultheria procumbens) and sweet birch bark (Betula lenta).[6][8][9]
-
-
Synthetic Precursors:
-
Menthol: Synthetic menthol can be manufactured through various chemical processes, often using petrochemical-derived starting materials like m-cresol (B1676322) or thymol.[4][10]
-
Salicylic Acid: The commercial production of salicylic acid is predominantly synthetic, using the Kolbe-Schmitt reaction, which involves the carboxylation of sodium phenoxide.[11]
-
The primary chemical structure of this compound remains the same regardless of the origin of its precursors. However, products derived from natural sources may contain trace amounts of other related compounds from the plant extract, which could theoretically modulate the overall bioactivity. Conversely, synthetic routes offer high purity and consistency but may introduce different types of impurities depending on the chemical process used.[11] There is historical evidence suggesting that impurities in early synthetic salicylic acid caused adverse effects not seen with the natural counterpart, though modern purification techniques have largely mitigated these concerns.[11]
Mechanism of Action and Signaling Pathways
The bioactivity of this compound is twofold, leveraging the mechanisms of both menthol and salicylic acid.
-
Anti-Inflammatory Action (Salicylate Moiety): The salicylate component inhibits the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins (B1171923) (like PGE2), which are key mediators of inflammation and pain.[1][9] By blocking this pathway, this compound reduces the production of prostaglandins, thereby attenuating the inflammatory response and alleviating pain.[1]
-
Counter-Irritant and Vasodilatory Action (Menthol Moiety): Menthol acts as a counter-irritant, creating a cooling sensation by activating transient receptor potential (TRP) channels, particularly TRPM8.[5][12] This sensation can distract from the underlying pain signals. Furthermore, menthol causes local vasodilation (widening of blood vessels), which increases blood flow to the affected area.[1][3] This enhanced circulation can aid in the removal of inflammatory byproducts and contribute to a feeling of warmth that follows the initial cooling.
The following diagram illustrates the primary anti-inflammatory signaling pathway targeted by the salicylate component of this compound.
Caption: Anti-inflammatory mechanism of this compound via COX pathway inhibition.
Comparative Bioactivity Data
As no direct comparative studies exist, the following table presents representative data from studies on topical salicylates and menthol to illustrate the expected bioactivity. This data should be considered illustrative for the purposes of experimental design rather than a direct comparison of natural versus synthetic this compound.
| Bioactivity Assay | Test Substance | Result | Reference |
| Analgesic Efficacy | Patch (10% Methyl Salicylate, 3% l-Menthol) | ~40% greater pain relief vs. Placebo (SPID8 score: 182.6 vs 130.1) | [13] |
| Anti-Inflammatory (In-vitro) | Methyl Salicylate Glycoside (J12122) | 56.20% inhibition of Nitric Oxide (NO) production at 3.0 µg/mL in RAW264.7 cells | [14] |
| Anti-Inflammatory (In-vivo) | Methyl Salicylate Derivative (M16) | Anti-inflammatory activity equal to Indomethacin (B1671933) (20 mg/kg) in mice | [15] |
| Vasodilation Effect | Cream (Methyl Salicylate and l-Menthol) | 80-115% increase in skin blood flux relative to resting state | [16] |
Note: The data presented involves Methyl salicylate, a related compound, due to the lack of specific quantitative data for this compound in the available literature.
Experimental Protocols
Detailed methodologies are crucial for the valid comparison of bioactivity. Below are standard protocols for assessing the key therapeutic effects of this compound.
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW264.7).
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of this compound (natural or synthetic) for 1 hour.
-
Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-only treated control group. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin is used as a positive control.
The workflow for this experimental protocol is outlined in the diagram below.
Caption: Workflow for in-vitro anti-inflammatory (NO inhibition) assay.
This test evaluates the central analgesic activity of a compound by measuring the reaction time of an animal to a heat stimulus.
-
Animals: Male Swiss albino mice (20-25g) are used.
-
Acclimatization: Animals are acclimatized to the laboratory environment for at least one week before the experiment.
-
Baseline Measurement: The basal reaction time of each mouse is recorded by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time until the animal licks its paws or jumps is recorded (a cut-off time, e.g., 30 seconds, is set to prevent tissue damage).
-
Administration: Animals are divided into groups. The control group receives the vehicle, the test groups receive topical applications of different doses of natural or synthetic this compound, and the positive control group receives a known analgesic (e.g., morphine).
-
Post-Treatment Measurement: The reaction time is measured again at specific intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Analysis: An increase in the reaction time compared to the baseline and the control group indicates an analgesic effect.
Conclusion
While both natural and synthetic this compound are chemically identical, the key difference lies in the source and purity of their precursors, menthol and salicylic acid. Synthetic routes provide high-purity, consistent compounds, whereas natural sources may introduce minor constituents that could potentially influence bioactivity. The primary mechanism of action involves a dual pathway: COX inhibition by the salicylate moiety and sensory nerve modulation by the menthol moiety.
For drug development professionals, the choice between natural-derived and synthetic this compound may depend on factors such as desired purity, consistency, cost, and marketing claims ("natural" vs. "synthetic"). Rigorous bioactivity testing, using standardized protocols as described, is essential to validate the efficacy and safety of any this compound formulation, regardless of its origin. Future research should aim to conduct direct, head-to-head comparisons to definitively elucidate any subtle differences in the bioactivity profiles of this compound from varying sources.
References
- 1. PathWhiz [pathbank.org]
- 2. This compound | 89-46-3 [chemicalbook.com]
- 3. pharmaoffer.com [pharmaoffer.com]
- 4. Synthetic and Natural Menthol Differences | AOS Blog [aosproduct.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Natural Salicylates and Their Roles in Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl salicylate - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]
- 10. Natural vs Synthetic Menthol, Carbon-14 Analysis [betalabservices.com]
- 11. digirepo.nlm.nih.gov [digirepo.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety profile of a topical methyl salicylate and menthol patch in adult patients with mild to moderate muscle strain: a randomized, double-blind, parallel-group, placebo-controlled, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Topical Analgesic Containing Methyl Salicylate and L-Menthol Accelerates Heat Loss During Skin Cooling for Exercise-Induced Hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Side Effect Profiles of Salicylate Esters: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effect profiles of various salicylate (B1505791) esters, supported by experimental data. The information is presented to facilitate informed decisions in research and development.
Salicylate esters, a class of compounds derived from salicylic (B10762653) acid, are widely utilized for their analgesic, anti-inflammatory, and antipyretic properties. While effective, their use is often associated with a range of side effects, primarily gastrointestinal distress and, more recently, concerns regarding endocrine disruption. This guide delves into a comparative analysis of these side effect profiles, offering quantitative data and detailed experimental methodologies to elucidate the differences among various salicylate esters.
Gastrointestinal Toxicity: A Comparative Analysis
A primary concern with salicylate use is the potential for gastrointestinal (GI) damage, including mucosal injury and bleeding. The mechanism is largely attributed to the inhibition of cyclooxygenase (COX) enzymes, which are crucial for producing prostaglandins (B1171923) that protect the stomach lining. However, the degree of GI toxicity varies significantly among different salicylate derivatives.
Quantitative Comparison of Gastrointestinal Side Effects
| Salicylate Derivative | Dosage | Endpoint | Results | Reference |
| Aspirin (B1665792) (Enteric-Coated) | 650 mg, four times a day for six days | Gastroduodenal Mucosal Damage (Endoscopic Score) | 6 out of 10 subjects developed moderate to severe damage (Grade 2-3). | [1] |
| Salsalate (B1681409) (Salicylsalicylic Acid) | 1.5 g, twice a day for six days | Gastroduodenal Mucosal Damage (Endoscopic Score) | 1 out of 10 subjects developed mild damage (Grade 1). | [1] |
| Aspirin | 3.9 g/day for 7.5 days | Gastroduodenal Mucosal Injury | Considerable injury observed in the stomach and duodenum. | [2][3] |
| Salsalate (Salicylsalicylic Acid) | 3.0 g/day for 7.5 days | Gastroduodenal Mucosal Injury | Minimal mucosal injury observed. | [2][3] |
| Aspirin | 3.9 g/day for 7.5 days | Prostaglandin F2α and E2 Content Reduction | >90% reduction in both stomach and duodenum. | [2][3] |
| Salsalate (Salicylsalicylic Acid) | 3.0 g/day for 7.5 days | Prostaglandin F2α and E2 Content Reduction | No significant change. | [2][3] |
| Naproxen | Therapeutic doses over 3 months | Active Ulcers or Diffuse Erosions | 8 out of 21 patients (38%) developed lesions. | [4] |
| Salsalate (Salicylsalicylic Acid) | Therapeutic doses over 3 months | Active Ulcers or Diffuse Erosions | 0 out of 18 patients developed lesions. | [4] |
| Choline Salicylate | Not specified | Gastric Mucosal Injury | Less gastric mucosal injury compared to aspirin. | [5] |
Endocrine Disrupting Potential of Salicylate Esters
Recent studies have highlighted the potential for certain salicylate esters to act as endocrine-disrupting chemicals (EDCs), primarily by interacting with estrogen receptors. This has raised concerns about their widespread use in consumer products.
Quantitative Comparison of Estrogenic Activity
The estrogenic potential of several salicylate esters was evaluated using in vitro human estrogen receptor α (hERα)-coactivator recruiting assays and in vivo immature rodent uterotrophic bioassays.
| Salicylate Ester | In Vitro hERα Agonistic Activity | In Vivo Uterotrophic Assay (Significant Uterine Weight Increase) | Reference |
| Phenyl Salicylate (PhS) | Obvious | Not specified | |
| Benzyl Salicylate (BzS) | Higher than Bisphenol A (BPA) | Mice: 11.1, 33.3, 100, and 300 mg/kg/day for 3 days. Rats: 3.7, 11.1, 33.3, and 100 mg/kg/day for 3 days. | |
| Phenethyl Salicylate (PES) | Obvious | Mice: 33.3 mg/kg/day for 3 days. | |
| Ethyl Salicylate (ES) | Not specified | Not specified | |
| Methyl Salicylate (MS) | Not specified | Not specified |
Acute Toxicity Profile
The acute toxicity of salicylate esters, as indicated by the median lethal dose (LD50), provides a general measure of their potential for harm at high doses.
| Salicylate Ester | Animal Model | LD50 (Oral) | Reference |
| Methyl Salicylate | Rat | 887 mg/kg | |
| Ethyl Salicylate | Rat | 1320 mg/kg | |
| Butyl Salicylate | Rat | 3360 mg/kg | |
| Isoamyl Salicylate | Rat | >5000 mg/kg | |
| Benzyl Salicylate | Rat | 2227 mg/kg | |
| Hexyl Salicylate | Rat | >5000 mg/kg |
Experimental Protocols
Induction of Gastric Ulcers
A common experimental model to assess salicylate-induced gastric injury involves the oral administration of the test compound to rats. For instance, in one study, acetylsalicylic acid was administered as a single intragastric gavage of 150 mg/kg to induce a gastric ulcer model. The stomach tissues are then collected for macroscopic and microscopic examination to evaluate the extent of lesions, inflammation, and bleeding.
Uterotrophic Bioassay for Estrogenic Activity
The uterotrophic bioassay is a standardized in vivo method to screen for estrogenic activity. Typically, immature female rats or mice are used. The test substance is administered daily for three consecutive days via oral gavage or subcutaneous injection. On the fourth day, the animals are euthanized, and their uteri are excised and weighed. A statistically significant increase in uterine weight compared to a vehicle control group indicates estrogenic activity.
Signaling Pathways and Mechanisms of Side Effects
Gastrointestinal Damage via Cyclooxygenase Inhibition
The primary mechanism underlying the gastrointestinal toxicity of many salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins. Prostaglandins play a crucial role in maintaining the integrity of the gastric mucosa by stimulating mucus and bicarbonate secretion and maintaining mucosal blood flow. Aspirin, an acetylated salicylate, irreversibly inhibits both COX-1 and COX-2. In contrast, non-acetylated salicylates like salsalate are weak inhibitors of COX enzymes, which is believed to contribute to their improved gastrointestinal safety profile.[6]
Endocrine Disruption via Estrogen Receptor Interaction
Certain salicylate esters can exert endocrine-disrupting effects by mimicking the action of endogenous estrogens. These compounds can bind to and activate estrogen receptors, leading to a cascade of downstream cellular responses that are normally regulated by natural estrogens. This can result in physiological effects such as an increase in uterine weight, as observed in the uterotrophic assay.
Experimental Workflow for Assessing Side Effects
The evaluation of salicylate ester side effects typically follows a structured experimental workflow, starting from in vitro screening to in vivo animal studies, and finally, clinical trials in humans.
References
- 1. Salicylsalicylic acid causes less gastroduodenal mucosal damage than enteric-coated aspirin. An endoscopic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Comparison of salsalate and aspirin on mucosal injury and gastroduodenal mucosal prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced risk of NSAID gastropathy (GI mucosal toxicity) with nonacetylated salicylate (salsalate): an endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 6. Gastroduodenal mucosal damage with salsalate versus aspirin: results of experimental models and endoscopic studies in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Menthyl Salicylate vs. NSAIDs: A Comparative Analysis of In Vivo Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo anti-inflammatory activity of Menthyl Salicylate, a commonly used topical analgesic, and several nonsteroidal anti-inflammatory drugs (NSAIDs). The following sections present quantitative data from preclinical animal models, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows to offer a comprehensive resource for researchers in inflammation and drug development.
Executive Summary
Both this compound and traditional NSAIDs exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain. While NSAIDs like diclofenac, ibuprofen, and naproxen (B1676952) are systemically administered for potent anti-inflammatory effects, this compound is typically applied topically for localized relief. Preclinical studies in animal models, such as carrageenan-induced paw edema and xylene-induced ear edema, are standard methods to quantify and compare the anti-inflammatory potency of these compounds.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the percentage of edema inhibition by this compound derivatives and various NSAIDs in two standard in vivo models of acute inflammation.
| Compound | Animal Model | Dose | Route of Administration | Time Point | % Edema Inhibition | Reference |
| This compound Derivative (M15) | Carrageenan-induced paw edema (mice) | 100 mg/kg | i.p. | 3h | 62.1% | [1][2] |
| This compound Derivative (M16) | Carrageenan-induced paw edema (mice) | 100 mg/kg | i.p. | 3h | 65.8% | [1][2] |
| Aspirin | Carrageenan-induced paw edema (mice) | 100 mg/kg | i.p. | 3h | 45.2% | [1][2] |
| Indomethacin | Carrageenan-induced paw edema (mice) | 5 mg/kg | i.p. | 3h | 67.3% | [1][2] |
| Diclofenac | Carrageenan-induced paw edema (rats) | 5 mg/kg | p.o. | 2h | 56.17% | |
| Diclofenac | Carrageenan-induced paw edema (rats) | 20 mg/kg | p.o. | 3h | 71.82% | |
| Ibuprofen | Carrageenan-induced paw edema (mice) | 40 mg/kg | p.o. | 3h | 48.5% | |
| Naproxen | Carrageenan-induced paw edema (rats) | 15 mg/kg | p.o. | 2h | 81% | |
| This compound Derivative (M15) | Xylene-induced ear edema (mice) | 100 mg/kg | i.p. | 1h | 58.7% | [1][2] |
| This compound Derivative (M16) | Xylene-induced ear edema (mice) | 100 mg/kg | i.p. | 1h | 61.3% | [1][2] |
| Aspirin | Xylene-induced ear edema (mice) | 100 mg/kg | i.p. | 1h | 42.8% | [1][2] |
| Indomethacin | Xylene-induced ear edema (mice) | 5 mg/kg | i.p. | 1h | 63.5% | [1][2] |
Note: Data for Diclofenac, Ibuprofen, and Naproxen are sourced from various publicly available studies and are provided for comparative context. Direct comparison should be made with caution due to potential differences in experimental protocols.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and reproducible model for evaluating the anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compound (e.g., this compound) or the standard drug (e.g., Indomethacin, Diclofenac) is administered, usually intraperitoneally (i.p.) or orally (p.o.), at a predetermined time before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the animal.
-
Measurement of Paw Volume: The paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Xylene-Induced Ear Edema in Mice
This model is used to assess the anti-inflammatory effect of compounds on topical inflammation.
-
Animals: Swiss albino mice are commonly used.
-
Grouping: Animals are divided into control, standard, and test groups.
-
Drug Administration: The test compound or standard drug is administered either topically to the ear or systemically (i.p. or p.o.) before the application of xylene.
-
Induction of Edema: A fixed volume (e.g., 0.03 mL) of xylene is applied to the anterior and posterior surfaces of the right ear. The left ear serves as the control.
-
Sample Collection: After a specific time (e.g., 1 hour), the mice are sacrificed, and circular sections of both ears are removed using a cork borer.
-
Measurement of Edema: The weight of the ear punches is recorded. The difference in weight between the right and left ear punches is taken as a measure of edema.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average difference in ear weight in the control group, and Wt is the average difference in ear weight in the treated group.
Signaling Pathways and Experimental Workflow
Cyclooxygenase (COX) Pathway Inhibition
The primary mechanism of action for both this compound and NSAIDs involves the inhibition of the COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.
Caption: Inhibition of the COX pathway by this compound and NSAIDs.
In Vivo Anti-inflammatory Experimental Workflow
The following diagram illustrates the typical workflow for assessing the in vivo anti-inflammatory activity of a test compound.
Caption: A typical workflow for in vivo anti-inflammatory studies.
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Menthyl Salicylate Permeation: A Comparative Analysis of Topical Formulations
For researchers, scientists, and drug development professionals, understanding the permeation of active pharmaceutical ingredients from various topical bases is paramount for optimizing drug delivery. This guide provides a comparative analysis of Menthyl salicylate (B1505791) permeation from different topical formulations, supported by experimental data, to aid in the selection of an appropriate vehicle for desired therapeutic outcomes.
Menthyl salicylate, a widely used topical analgesic, is formulated in various semi-solid bases, including gels, creams, and ointments. The physicochemical properties of these bases significantly influence the release and subsequent percutaneous absorption of the active ingredient. While direct comparative studies evaluating the permeation of this compound from all three major topical bases (gel, cream, and ointment) are limited in the readily available scientific literature, this guide synthesizes existing data to provide a comparative overview.
Comparative Permeation and Release Data
The following table summarizes quantitative data from various studies on the release and permeation of this compound from different topical formulations. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as the type of membrane used, the specific composition of the bases, and the analytical methods employed.
| Formulation Type | Key Findings | Quantitative Data | Membrane/Model | Reference |
| Ointment Bases | Selected ointment bases demonstrated superior in vitro release profiles compared to commercial products. The addition of 10% ethanol (B145695) significantly enhanced drug release. | Release Rate: Not explicitly quantified in the abstract, but superior to commercial products. | In vitro release study | |
| Cream | A commercial cream formulation of triethanolamine (B1662121) salicylate (TEASA) showed lower in vitro permeation compared to a this compound formulation. | Permeability Flux (Salicylate): ~60% of that from a this compound formulation. | Human isolated skin | [1] |
| Patch (with various solvents) | The choice of solvent in a patch formulation significantly impacts permeation. Propylene glycol (PG) showed the highest cumulative permeation over 24 hours in a neat solvent system. In a patch formulation, Transcutol® and Maisine® resulted in higher permeation than PG. | Cumulative Permeation (24h, neat solvent): PG (~90 µg/cm²), Plurol® oleique (~65 µg/cm²), Labrasol® (~53 µg/cm²). Cumulative Permeation (24h, patch): Transcutol® and Maisine® (~110–150 µg/cm²), PG (~80 µg/cm²) | Porcine ear skin | [2] |
Experimental Protocols
The following is a generalized experimental protocol for a typical in vitro skin permeation study, based on methodologies cited in the reviewed literature.
Objective: To evaluate the in vitro percutaneous absorption of this compound from different topical formulations.
Apparatus: Franz-type diffusion cells are commonly used for these studies.[3]
Membrane: Full-thickness porcine ear skin or human isolated skin are frequently utilized as the diffusion membrane, serving as a surrogate for human skin.[1][3] The skin is mounted between the donor and receptor compartments of the diffusion cell, with the stratum corneum facing the donor compartment.
Receptor Medium: The receptor compartment is filled with a suitable receptor medium, such as phosphate-buffered saline (PBS), to maintain sink conditions. The medium is continuously stirred and maintained at a physiological temperature (typically 32°C or 37°C).
Dosing: A precise amount of the topical formulation is applied to the surface of the skin in the donor compartment.
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium to maintain a constant volume.
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
Data Analysis: The cumulative amount of this compound permeated per unit area is plotted against time. From this plot, key permeation parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (tL) can be calculated.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow of an in vitro skin permeation study.
Discussion and Conclusion
The available data suggests that the choice of topical base is a critical determinant of this compound release and permeation. Ointment bases, particularly those with simpler compositions, may offer enhanced release compared to more complex commercial formulations. Cream formulations can provide a balance of hydrophilic and lipophilic properties, but their permeation characteristics are highly dependent on the specific excipients used.[1] Patch formulations demonstrate the significant influence of solvents on permeation, with the potential for high drug delivery.[2]
The lack of a comprehensive, head-to-head comparative study of this compound permeation from gel, cream, and ointment bases represents a significant knowledge gap. Such a study would be invaluable for formulators seeking to optimize the topical delivery of this widely used analgesic. Future research should focus on conducting direct comparative permeation studies under standardized experimental conditions to provide a clearer understanding of the relative performance of these common topical vehicles. This will enable a more informed, evidence-based approach to the formulation of this compound products.
References
- 1. Topical penetration of commercial salicylate esters and salts using human isolated skin and clinical microdialysis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Characterisation of a Topical Methyl Salicylate Patch: Effect of Solvents on Adhesion and Skin Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
A Comparative Guide to HPLC and GC-MS Methods for Menthyl Salicylate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Menthyl salicylate (B1505791), a common active ingredient in topical analgesics and flavorings, is crucial for quality control, formulation development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Principle of Separation
High-Performance Liquid Chromatography (HPLC) separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.[1] The separation is influenced by factors such as polarity and solubility.[1] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile or semi-volatile compounds.[1] It separates vaporized compounds in a gaseous mobile phase as they interact with a stationary phase, primarily based on their volatility.[1]
Data Presentation: Performance Characteristics
The following tables summarize the key performance parameters for the quantification of Menthyl salicylate using HPLC and GC-MS, based on published validation data.
Table 1: HPLC Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998[2] |
| Concentration Range | 25 - 175 µg/mL[3][4] |
| Accuracy (% Recovery) | 99.78% - 100.8%[2][3][4] |
| Precision (% RSD) | < 2.0%[3][4] |
| Limit of Detection (LOD) | ~0.0271 - 0.082 µg/mL[2][5] |
| Limit of Quantification (LOQ) | ~0.25 µg/mL[2] |
Table 2: GC-MS Method Performance Characteristics
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.9968[6][7] |
| Concentration Range | 0.5 - 5000 ng/mL[6][7] |
| Accuracy (% Recovery) | 99.48% - 102.33%[6][7] |
| Precision (% RSD) | < 2.97%[6][7] |
| Limit of Detection (LOD) | 0.05 ng/mL[6][7] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[6][7] |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established and validated methods for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a validated method for the determination of methyl salicylate in a medicated cream formulation.[3]
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[3]
-
Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or equivalent.[3]
-
Mobile Phase: A mixture of methanol (B129727) and water (65:35, v/v) containing 1.0% acetic acid.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 ± 0.5°C.[3]
-
Injection Volume: 20 µL.[3]
-
Detection Wavelength: 304 nm.[3]
-
Standard Preparation: A stock solution of this compound (e.g., 0.1 g in 100 mL methanol) is prepared.[3] Working standards are prepared by diluting the stock solution in the mobile phase to achieve concentrations within the linear range (e.g., 25-175 µg/mL).[3]
-
Sample Preparation: For a cream formulation, an accurately weighed sample (approximately 1.0 g) is heated in methanol, cooled, and diluted with the mobile phase.[3] The sample is then filtered through a 0.45 µm membrane filter before injection.[3]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a validated method for the analysis of methyl salicylate in human skin and hair samples.[6][7]
-
Chromatographic System: A GC system coupled with a triple quadrupole mass spectrometer.[6][7]
-
Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi-5Sil MS, 30.0m x 0.25mm x 0.25µm).[8]
-
Carrier Gas: Helium at a constant flow rate.[8]
-
Injector Temperature: 250°C.[9]
-
Oven Temperature Program: An initial temperature of 60°C held for 4 minutes, then ramped to 90°C at 5°C/min and held for 2 minutes, then to 115°C at 5°C/min and held for 3 minutes, and finally to 250°C at 10°C/min and held for 6 minutes.[8]
-
Mass Spectrometry Conditions:
-
Derivatization: For biological samples, derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be required.[10][11]
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent like methanol. Create calibration standards by serial dilution. An internal standard, such as this compound-d4, is recommended for improved accuracy.[6][10]
-
Sample Preparation: For biological fluids, a liquid-liquid extraction with a solvent like chloroform (B151607) is typically performed.[10][11] The organic layer is then evaporated and the residue is reconstituted for derivatization and analysis.[10]
Method Cross-Validation Workflow
Cross-validation ensures that two different analytical methods provide comparable and reliable results for the same analyte in a given sample matrix. The general workflow is depicted below.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Logical Comparison of HPLC and GC-MS
The choice between HPLC and GC-MS depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.
Caption: Logical comparison of HPLC and GC-MS for this compound.
Conclusion
Both HPLC and GC-MS are robust and reliable methods for the quantification of this compound. GC-MS generally offers superior sensitivity and is well-suited for analyzing this volatile compound, making it an excellent choice for bioanalytical studies or trace-level detection.[6][7] HPLC provides a simpler, more direct analysis without the need for derivatization, making it a highly practical and efficient method for routine quality control in pharmaceutical formulations.[3] The selection of the optimal technique should be based on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and throughput. Cross-validation is recommended when switching between methods to ensure consistency and accuracy of results.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. Development and Validation of RP-HPLC Method for Estimation of Winter green Oil in Pharmaceutical Formulation | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. e3s-conferences.org [e3s-conferences.org]
- 9. ijcpa.in [ijcpa.in]
- 10. benchchem.com [benchchem.com]
- 11. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy and Safety of Menthyl Salicylate in Combination with Other Analgesics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of topical formulations containing methyl salicylate (B1505791) in combination with other analgesics. The information is compiled from peer-reviewed clinical trials and preclinical studies to support research and development in pain management.
Executive Summary
Topical analgesics containing methyl salicylate are widely used for the relief of musculoskeletal pain. This guide examines the synergistic effects, efficacy, and safety profiles of methyl salicylate when combined with other active ingredients, primarily menthol (B31143) and the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802). The data presented is intended to inform researchers and drug development professionals on the current landscape of combination therapies involving methyl salicylate.
Mechanisms of Action
Methyl salicylate exerts its analgesic effects through two primary mechanisms: a counter-irritant effect and the inhibition of cyclooxygenase (COX) enzymes. As a counter-irritant, it activates and subsequently desensitizes peripheral nociceptors, particularly the Transient Receptor Potential Vanilloid 1 (TRPV1) channels. Its metabolite, salicylic (B10762653) acid, contributes to the anti-inflammatory effect by suppressing the expression of COX-2, a key enzyme in prostaglandin (B15479496) synthesis.
When combined with other analgesics, such as menthol or diclofenac, methyl salicylate can exhibit synergistic effects. Menthol also acts as a counter-irritant, primarily through the activation of Transient Receptor Potential Melastatin 8 (TRPM8) channels, providing a cooling sensation that complements the warming sensation of methyl salicylate. Diclofenac is a potent NSAID that directly inhibits COX enzymes, offering a distinct and complementary anti-inflammatory pathway.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways involved in the analgesic and anti-inflammatory effects of methyl salicylate and its combinations.
Efficacy Data: A Comparative Analysis
Clinical studies have demonstrated the enhanced efficacy of methyl salicylate when combined with other analgesics compared to placebo.
Methyl Salicylate and Menthol Combination
A key multicenter, randomized, double-blind, placebo-controlled study by Higashi et al. (2010) evaluated a patch containing 10% methyl salicylate and 3% l-menthol (B7771125) for mild to moderate muscle strain. The primary efficacy endpoint was the summed pain intensity difference score through 8 hours (SPID8) with movement.[1]
| Treatment Group | N | Mean SPID8 (SD) with Movement | P-value vs. Placebo |
| Active Patch (10% Methyl Salicylate, 3% l-Menthol) | 105 | 182.6 (131.2) | 0.005 |
| Placebo Patch | 103 | 130.1 (144.1) | - |
The active patch demonstrated approximately 40% greater pain relief than the placebo patch.[1]
A large-scale, real-world study in China by Guo et al. (2022) on a compound methyl salicylate liniment ("Ammeltz"), also containing menthol, camphor, chlorpheniramine (B86927) maleate, and thymol, showed significant pain relief for soft tissue injuries.[2]
| Timepoint | N | Mean VAS Score (SD) | Pain Relief Rate (SD) |
| Baseline | 3515 | 5.34 (1.46) | - |
| Day 7 ± 1 | 3515 | 2.79 (1.39) | 47.11% (23.13%) |
In this study, 78.31% of participants experienced effective pain relief.[2]
Methyl Salicylate and Diclofenac Combination
A study directly compared a topical nanoemulsion gel of diclofenac (1% w/w) alone with a combination of diclofenac (1% w/w) and methyl salicylate (10% w/w) for osteoarthritis of the knee.[3]
| Treatment Group | Outcome | Result |
| Diclofenac + Methyl Salicylate | Greater reduction in VAS score vs. Diclofenac alone | p < 0.01 |
| Diclofenac + Methyl Salicylate | Better improvement in WOMAC index vs. Diclofenac alone | p < 0.01 |
The study concluded that the combination of topical diclofenac with methyl salicylate showed an additive effect and was clinically superior to diclofenac alone.[3]
Safety and Tolerability
Topical formulations of methyl salicylate, alone or in combination, are generally well-tolerated. The most common adverse events are application site reactions.
| Study | Combination | Adverse Event Rate (Active Group) | Common Adverse Events |
| Higashi et al. (2010) | Methyl Salicylate + Menthol | 6.7% | Not specified in abstract, comparable to placebo (5.8%)[1] |
| Guo et al. (2022) | Compound Methyl Salicylate | 1.41% (Drug-related) | Local pruritus (0.48%), burning sensation (0.28%), local irritation (0.2%)[2] |
| Dave et al. | Diclofenac + Methyl Salicylate | Not specified | Bothersome local burning and redness (6.25%)[3] |
It is important to note that excessive use of topical preparations containing methyl salicylate can lead to systemic absorption and potential adverse effects, including salicylate toxicity. Caution is also advised in patients taking warfarin, as there may be an increased risk of bleeding.[4]
Experimental Protocols
Below are summaries of the methodologies for the key clinical studies cited.
Higashi et al. (2010): Methyl Salicylate and Menthol Patch
-
Study Design: Randomized, double-blind, parallel-group, placebo-controlled, multicenter study.[1]
-
Participants: 208 adult patients with a clinical diagnosis of mild to moderate muscle strain.[1]
-
Intervention: A single 8-hour application of either an active patch (10% methyl salicylate and 3% l-menthol) or a placebo patch to the affected area.[1]
-
Efficacy Assessment: Pain intensity was measured using a 100-mm visual analog scale (VAS) at rest and with movement at specified time points over 12 hours. The primary endpoint was the summed pain intensity difference score through 8 hours (SPID8) with movement.[1]
-
Safety Assessment: Adverse events were monitored throughout the study.[1]
-
Statistical Analysis: An ANOVA model was used for the primary efficacy analysis.[1]
Guo et al. (2022): Compound Methyl Salicylate Liniment
-
Study Design: A multicenter, real-world, prospective monitoring study.[2]
-
Participants: 3,600 subjects with soft tissue pain.[2]
-
Intervention: Application of a compound methyl salicylate liniment ("Ammeltz") to the affected area two to four times daily for seven days.[2]
-
Efficacy Assessment: Pain severity was evaluated using a visual analog scale (VAS) at baseline and on day 7. The pain relief rate was calculated from the change in VAS scores.[2]
-
Safety Assessment: Adverse events and adverse drug reactions were recorded.[2]
-
Statistical Analysis: Changes in VAS scores were analyzed for statistical significance.[2]
Conclusion
The evidence presented in this guide supports the enhanced efficacy of methyl salicylate when used in combination with other topical analgesics like menthol and diclofenac for the management of musculoskeletal pain. The combination therapies generally exhibit a favorable safety profile, with mainly localized and mild adverse events. These findings provide a strong basis for the continued development and research of combination topical analgesics for effective pain management. Further head-to-head comparative studies of different methyl salicylate combinations are warranted to establish a clearer hierarchy of efficacy for specific pain conditions.
References
Safety Operating Guide
Proper Disposal of Menthyl Salicylate: A Procedural Guide
The responsible disposal of menthyl salicylate (B1505791) is paramount for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As the generator of the waste, you are solely responsible for its proper characterization and disposal in accordance with federal, state, and local regulations.[1] This guide provides a step-by-step operational plan for the safe handling and disposal of menthyl salicylate.
Step 1: Waste Characterization
The correct disposal pathway depends entirely on the characterization of the waste. The processing, use, or contamination of this compound can significantly alter its waste management options.[1]
-
Pure, Uncontaminated this compound : In its purchased form, this compound is generally not classified as a RCRA (Resource Conservation and Recovery Act) hazardous waste. Specific institutional policies may permit its disposal as a solid non-hazardous waste if certain conditions are met.
-
Contaminated or Mixed this compound : If this compound is mixed with other substances, the entire mixture must be evaluated as a whole. If the mixture exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity as defined by the EPA, it must be managed as hazardous waste.[2]
-
Regulatory Status : this compound is not listed on the EPA's "P" or "U" lists of acute or toxic commercial chemical products.[3] However, it is recognized as harmful to aquatic life, meaning its release into the environment and drains must be avoided.[4][5][6][7]
Step 2: Segregation and Containment
Proper containment is crucial to prevent accidental release and ensure safe handling.
-
Avoid Mixing : Do not mix this compound waste with other waste streams to prevent unintended chemical reactions and complex disposal procedures.[8]
-
Select Appropriate Container : Use a compatible, non-leaking container with a secure, tight-fitting lid.[8] The original product container is often a suitable choice.[8]
-
Proper Labeling : Clearly label the waste container. If managed as hazardous waste by your institution, the label must include the words "HAZARDOUS WASTE" and a full description of the contents, including "this compound" and any other constituents with their approximate percentages.[8]
Disposal Pathways and Procedures
The following table summarizes the primary disposal pathways. Always consult your institution's Environmental Health & Safety (EHS) department for specific guidance before proceeding.
| Waste Type | Quantity | Disposal Pathway |
| Pure, Uncontaminated this compound | < 5 lbs (2.27 kg) | Non-Hazardous Disposal (Requires Institutional Approval) : Securely package in a double-bagged or boxed, tightly sealed container and dispose of in the regular trash. Laboratory personnel must place it in the dumpster directly.[9] |
| Pure, Uncontaminated this compound | > 5 lbs (2.27 kg) | Professional Disposal : Contact your institution's EHS department for evaluation and disposal.[9] |
| Contaminated or Mixed this compound | Any | Professional Disposal : Manage as hazardous waste. Contact a licensed professional waste disposal service or your EHS department.[1][6] The preferred method is often high-temperature incineration in a facility with an afterburner and scrubber.[6] |
Mandatory Visualization: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. jmnspecialties.com [jmnspecialties.com]
- 2. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. Pharmaceutical waste codes - Washington State Department of Ecology [ecology.wa.gov]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. syskem.de [syskem.de]
- 6. web.faa.illinois.edu [web.faa.illinois.edu]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. csn.edu [csn.edu]
Personal protective equipment for handling Menthyl salicylate
This guide provides immediate and essential safety protocols for laboratory professionals, researchers, and scientists engaged in drug development who handle methyl salicylate (B1505791). Adherence to these procedures is critical for ensuring personal safety and proper disposal.
Methyl salicylate, also known as wintergreen oil, can be harmful if swallowed, inhaled, or absorbed through the skin.[1] Vapors and mists can irritate the eyes, mucous membranes, and upper respiratory tract.[1] Ingestion of even small amounts may lead to severe poisoning.[1]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the final and crucial barriers against exposure. The following table summarizes the recommended PPE for handling methyl salicylate.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles with side-shields.[2] A face shield is recommended if there is a possibility of splashing.[3] |
| Hand Protection | Chemical-Resistant Gloves | Use impervious gloves.[2][3] Nitrile or butyl rubber gloves are suitable. Always test gloves for suitability before prolonged use.[3] |
| Body Protection | Protective Clothing | Wear impervious clothing, such as a lab coat, apron, or chemical suit, to prevent skin contact.[2][3] |
| Respiratory Protection | Respirator | Use a suitable respirator if ventilation is inadequate or if aerosols or vapors are generated.[2][4] |
Operational Plan: Handling, Storage, and Disposal
A systematic approach to handling, storing, and disposing of methyl salicylate is essential to minimize risks.
1. Handling:
-
Always handle methyl salicylate in a well-ventilated area, preferably under a chemical fume hood.[2][4]
-
Do not inhale vapors or mists.[3]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3]
-
Ensure a safety shower and eyewash station are readily accessible.[2]
2. Storage:
-
Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[2]
-
Keep containers tightly closed.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and iron salts.[1][5]
3. Spill Management:
-
In case of a small spill, first, eliminate all ignition sources.[1]
-
Wear appropriate PPE before approaching the spill.[3]
-
Absorb the spill with an inert material like sand or vermiculite.[3][6]
-
Collect the absorbed material and contaminated items in a sealed, vapor-tight plastic bag for disposal.[1]
-
Clean the spill area with 60-70% ethanol (B145695) followed by a soap and water solution.[1]
4. Disposal:
-
Dispose of methyl salicylate and its containers in accordance with federal, state, and local regulations.[3]
-
Do not dispose of it down the drain or into the environment.[2][6]
-
Treatment, storage, transportation, and disposal must be handled by an approved waste disposal facility.[3]
Experimental Workflow for Safe Handling of Methyl Salicylate
The following diagram illustrates the logical flow for safely handling methyl salicylate in a laboratory setting.
Caption: Workflow for the safe handling of methyl salicylate.
References
- 1. METHYL SALICYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. jmnspecialties.com [jmnspecialties.com]
- 4. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
